Sodium Glutamate Monohydrate
Descripción
Monosodium L-glutamate hydrate is an organic molecular entity. It contains a L-glutamate(1-).
See also: Benzoic Acid (related); Acetone (related); Adipic Acid (related) ... View More ...
Propiedades
Key on ui mechanism of action |
L-Glutamate and GABA supposedly act as excitatory and inhibitory transmitters, respectively, in the central nervous system. Glutamate is also involved in the synthesis of proteins. /Glutamate/ |
|---|---|
Número CAS |
6106-04-3 |
Fórmula molecular |
C5H9NO4.H2O.Na C5H11NNaO5 |
Peso molecular |
188.13 g/mol |
Nombre IUPAC |
sodium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate |
InChI |
InChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/t3-;;/m0../s1 |
Clave InChI |
FMGRPEQSMWQKHM-QTNFYWBSSA-N |
Impurezas |
Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence. Limits of impurities: Chlorides, 0.2%; Arsenic, 3 ppm (as As); Heavy metals, 20 ppm; Lead, 10 ppm |
SMILES isomérico |
C(CC(=O)[O-])[C@@H](C(=O)O)N.O.[Na+] |
SMILES canónico |
C(CC(=O)[O-])C(C(=O)O)N.O.[Na+] |
Punto de ebullición |
225 °C (decomposes) |
Color/Form |
White free flowing crystals or crystalline powder Forms rhombic prisms when crystallized from wate |
Densidad |
26.2 (saturated water solution at 20 °C) |
melting_point |
450 °F (Decomposes) (NTP, 1992) |
Descripción física |
Monosodium glutamate appears as white or off-white crystalline powder with a slight peptone-like odor. pH (0.2% solution)7.0. (NTP, 1992) White, practically odourless crystals or crystalline powder White solid; [Merck Index] Fine colorless crystals; MSDSonline] |
Solubilidad |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) Freely soluble in water; practically insoluble in ethanol or ether SPARINGLY SOL IN ALCOHOL 73.9 G PER 100 ML WATER @ 25 °C; IT IS PRACTICALLY INSOL IN OIL OR ORGANIC SOLVENTS In water, 385,000 ppm at 25 °C |
Sinónimos |
Aluminum L Glutamate Aluminum L-Glutamate D Glutamate D-Glutamate Glutamate Glutamate, Potassium Glutamic Acid Glutamic Acid, (D)-Isomer L Glutamate L Glutamic Acid L-Glutamate L-Glutamate, Aluminum L-Glutamic Acid Potassium Glutamate |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to Sodium Glutamate Monohydrate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium glutamate (B1630785) monohydrate, commonly known as monosodium glutamate (MSG), is the sodium salt of the naturally occurring L-glutamic acid. It is widely recognized as a flavor enhancer in the food industry, imparting the savory "umami" taste.[1][2][3] Beyond its culinary applications, the glutamate moiety plays a crucial role as the primary excitatory neurotransmitter in the mammalian central nervous system, making it a significant molecule of interest in neuroscience and drug development.[1][4][5] This technical guide provides an in-depth overview of the chemical properties and structural characteristics of sodium glutamate monohydrate, along with relevant experimental methodologies and biological signaling pathways.
Chemical Structure and Properties
This compound is a white, odorless crystalline powder.[6][7] In its solid state, it exists as a zwitterion.[8] When dissolved in water, it dissociates into a sodium cation (Na+) and a glutamate anion (C₅H₈NO₄⁻).[6][8] The glutamate anion is the active component responsible for the umami taste and its physiological effects.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₅H₈NNaO₄·H₂O | [4][9] |
| Molecular Weight | 187.13 g/mol | [4][9] |
| Appearance | White crystalline powder | [5][6] |
| Melting Point | 232 °C (decomposes) | [4][6][10] |
| Solubility in Water | 740 g/L | [3][6] |
| pH (5% solution) | 6.7 - 7.2 | [8][10][11][12] |
| CAS Number | 6106-04-3 | [1][4][5][11][12] |
Table 2: Structural and Spectroscopic Data of this compound
| Property | Data | References |
| Crystal System | Orthorhombic | [13] |
| Space Group | P2₁2₁2₁ | [13] |
| InChI | 1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-1/t3-;;/m0../s1 | [14] |
| Canonical SMILES | C(CC(=O)O)--INVALID-LINK--N.O.[Na+] | [7] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are extensive. Below is a summary of the key methodologies employed.
Structure Determination: Single-Crystal X-ray Diffraction
The precise three-dimensional arrangement of atoms in this compound has been determined using single-crystal X-ray diffraction.
Methodology Overview:
-
Crystal Growth: Single crystals of this compound are grown from a supersaturated aqueous solution by slow evaporation.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data. A study of monothis compound found it crystallizes in the orthorhombic P2₁2₁2₁ space group.[13]
Spectroscopic Analysis
Spectroscopic techniques are crucial for confirming the identity and purity of this compound.
-
Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. Key functional groups such as the amino group, carboxylate groups, and C-H bonds give rise to characteristic absorption or scattering peaks. These methods can differentiate between the anhydrous and monohydrate forms.[8][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its organic structure.
Methodology Overview (General):
-
Sample Preparation: For solution-state NMR, the sample is dissolved in a suitable deuterated solvent (e.g., D₂O). For solid-state analysis (IR, Raman), the crystalline powder can be used directly.
-
Data Acquisition: The sample is placed in the spectrometer and irradiated with electromagnetic radiation of the appropriate frequency.
-
Spectral Interpretation: The resulting spectrum is analyzed to identify characteristic peaks and chemical shifts, which are compared with reference data.
Determination of Physicochemical Properties
-
Melting Point: The melting point is determined using a melting point apparatus, where the temperature at which the crystalline solid transitions to a liquid is observed. For this compound, decomposition occurs at its melting point.[6][10]
-
Solubility: The solubility in water is determined by preparing a saturated solution at a specific temperature and then measuring the concentration of the dissolved solid using techniques such as gravimetric analysis or spectroscopy.
Glutamate Signaling Pathway in the Central Nervous System
In the context of drug development, understanding the role of glutamate as a neurotransmitter is paramount. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in numerous physiological processes, including learning and memory.[1][4][5] Dysregulation of glutamatergic signaling is implicated in various neurological and psychiatric disorders.
Glutamate exerts its effects by binding to and activating ionotropic and metabotropic glutamate receptors on postsynaptic neurons.[4][5][6][11]
-
Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels. Upon glutamate binding, they open to allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the postsynaptic membrane and initiation of a nerve impulse.[1][5]
-
Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling cascades.[4][5][11]
Below is a diagram illustrating the key components of a glutamatergic synapse.
Industrial Production of this compound
The primary method for the industrial production of sodium glutamate is through bacterial fermentation.[2] This process utilizes specific strains of bacteria, such as Corynebacterium glutamicum, to convert a carbon source (e.g., glucose from starch or molasses) into L-glutamic acid.[2][15]
The general workflow for this process is outlined below.
Conclusion
This compound is a compound of significant interest due to its dual role as a widely used food additive and a key neurotransmitter. A thorough understanding of its chemical properties, structure, and biological functions is essential for researchers in the fields of food science, neuroscience, and drug development. The methodologies described herein provide a foundation for the analytical characterization of this molecule, while the elucidation of its role in glutamatergic signaling opens avenues for therapeutic intervention in a variety of neurological disorders.
References
- 1. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Monosodium glutamate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. L(+)-Monothis compound(6106-04-3) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Monosodium glutamate in its anhydrous and monohydrate form: differentiation by Raman spectroscopies and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monosodium Glutamate Induces Cellular Stress, Endoplasmic Reticulum Stress, Mitochondrial Dysfunction, and Cell Death in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of cation–anion interactions in crystalline monopotassium and monosodium glutamate salts - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05544G [pubs.rsc.org]
- 14. This compound | C5H11NNaO5 | CID 87090819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Optimization of glutamic acid production by <i>Corynebacterium glutamicum</i> using response surface methodology - Journal of King Saud University - Science [jksus.org]
An In-depth Technical Guide to Sodium Glutamate Monohydrate (CAS 6106-04-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sodium Glutamate (B1630785) Monohydrate (MSG), focusing on its chemical properties, synthesis, and applications in research, particularly in the context of cellular signaling and experimental protocols.
Chemical and Physical Properties
Sodium L-Glutamate Monohydrate is the sodium salt of the non-essential amino acid, L-glutamic acid. It is widely known as a flavor enhancer in the food industry.[1][2]
| Property | Value | References |
| CAS Number | 6106-04-3 | [3] |
| Molecular Formula | C₅H₈NNaO₄·H₂O | [3] |
| Molecular Weight | 187.13 g/mol | [3] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 232 °C (decomposes) | [5] |
| Solubility | Freely soluble in water | [6] |
| pH | 6.7-7.2 (50 g/L in H₂O at 20 °C) | [7] |
| SMILES | C(CC(=O)[O-])C(C(=O)O)N.O.[Na+] | [8] |
| InChI Key | FMGRPEQSMWQKHM-QTNFYWBSSA-N | [4] |
Synthesis
The primary method for the industrial production of monosodium glutamate is through bacterial fermentation.[1][6]
Fermentation Process
The modern production of MSG predominantly utilizes a fermentation process with specific strains of bacteria, most commonly Corynebacterium glutamicum.[1][6] This process involves several key stages:
-
Raw Material Preparation: A carbohydrate source, such as sugarcane, sugar beets, corn, or molasses, is used to create a glucose solution.[2][9]
-
Fermentation: The glucose solution is placed in a fermentation tank, and a culture of Corynebacterium glutamicum is introduced. These microorganisms consume the glucose and excrete glutamic acid into the surrounding broth.[1][2] Key parameters such as temperature (around 30-37°C) and pH are carefully controlled to optimize the production of glutamic acid.[9]
-
Extraction and Purification: The fermentation broth, now rich in glutamic acid, is filtered to remove the bacteria and other solid impurities.[1][9]
-
Neutralization: The extracted glutamic acid is then neutralized with sodium hydroxide (B78521) or sodium carbonate to form monosodium glutamate.[1][9]
-
Crystallization and Drying: The resulting MSG solution is concentrated, and through a process of crystallization, pure monosodium glutamate monohydrate crystals are formed. These crystals are then dried to produce the final product.[1][2][9]
Applications in Research and Drug Development
Beyond its culinary uses, sodium glutamate is a valuable tool in various research fields due to its role as a primary excitatory neurotransmitter in the central nervous system and its function in taste perception.[10][11]
Neurological Research
Glutamate is the most abundant excitatory neurotransmitter in the mammalian nervous system and plays a critical role in synaptic transmission, plasticity, learning, and memory.[11] Sodium glutamate is frequently used in in vitro and in vivo models to study:
-
Excitotoxicity: Overstimulation of glutamate receptors can lead to neuronal damage and death, a phenomenon known as excitotoxicity. This process is implicated in various neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS).[11][12]
-
Glutamatergic Signaling: It is used to investigate the function of ionotropic glutamate receptors (iGluRs) like NMDA, AMPA, and kainate receptors, as well as metabotropic glutamate receptors (mGluRs), and their downstream signaling pathways.[4][5]
Cell Culture
Sodium glutamate is utilized in cell culture media as a source of the non-essential amino acid glutamine, which is crucial for cell growth and proliferation. It can also be used to study cellular metabolism and the effects of glutamate on specific cell types.[10]
Taste and Sensory Science
As the prototypical "umami" substance, MSG is used to study the mechanisms of taste perception. Research in this area focuses on the T1R1/T1R3 taste receptor and its signaling cascade.[13][14]
Experimental Protocols
In Vivo Administration for Neurotoxicity Studies in Rodents
This protocol describes the induction of neurotoxic effects in neonatal mice through subcutaneous injection of MSG.
-
Animal Model: Neonatal Swiss albino mice (Day 4 postpartum).[15]
-
Reagent Preparation: Prepare a solution of monosodium glutamate in sterile, pyrogen-free saline.
-
Administration: Administer a single subcutaneous injection of MSG at varying doses (e.g., 2, 3, or 4 mg/g body weight).[15] A control group should receive an equivalent volume of saline.
-
Post-Administration Monitoring: Monitor the animals for developmental and behavioral changes. Key endpoints can include body weight, food and water intake, motor activity, and endocrine function (e.g., pituitary and ovarian weight, plasma corticosterone (B1669441) levels).[15]
-
Histological Analysis: At the end of the study period, perfuse the animals and collect brain tissue. Perform histological analysis, particularly of the arcuate nucleus of the hypothalamus, to assess for neuronal lesions.[15]
Glutamate-Induced Excitotoxicity in Primary Cortical Neuron Cultures
This protocol outlines a method for inducing excitotoxicity in primary neuronal cultures.
-
Cell Culture: Prepare primary cortical neuron cultures from fetal mice (e.g., embryonic day 15-16). Plate dissociated neurons on poly-L-lysine coated culture dishes in a suitable growth medium. Maintain cultures for 14-24 days in vitro to allow for maturation.[9]
-
Reagent Preparation: Prepare a stock solution of L-glutamic acid monosodium salt hydrate (B1144303) in a serum-free, defined culture medium.
-
Experimental Procedure:
-
Replace the culture medium with a defined salt solution (e.g., Earle's salts).
-
Expose the mature neuronal cultures to varying concentrations of glutamate (e.g., 50-500 µM) for a short duration (e.g., 5 minutes).[9]
-
Wash out the glutamate-containing solution thoroughly and replace it with fresh, glutamate-free culture medium.
-
Return the cultures to the incubator.
-
-
Assessment of Neurotoxicity: Assess neuronal viability at various time points post-exposure (e.g., 1, 6, and 24 hours). This can be done using methods such as:
-
Morphological Assessment: Microscopic examination for signs of neuronal swelling, neurite disintegration, and cell death.[9]
-
Viability Assays: Use of fluorescent dyes like propidium (B1200493) iodide (to label dead cells) and calcein-AM (to label live cells).
-
Lactate Dehydrogenase (LDH) Assay: Measurement of LDH release into the culture medium as an indicator of cell membrane damage.
-
Signaling Pathways
Neuronal Glutamate Signaling
Glutamate mediates excitatory neurotransmission through two main classes of receptors: ionotropic and metabotropic.
References
- 1. How Is Monosodium Glutamate Made? | Jolion Foods [jolionfoods.com]
- 2. Manufacturing Process - Monosodium glutamate (MSG) [monosodiumglumate.weebly.com]
- 3. US5907059A - Process for the preparation of monosodium glutamate - Google Patents [patents.google.com]
- 4. Umami taste transduction mechanisms1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the production process of monosodium glutamate? -gnfchem.com [gnfchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jneurosci.org [jneurosci.org]
- 10. Gastric emptying and duodenal motility upon intake of a liquid meal with monosodium glutamate in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Behavioral and endocrinological effects of single injections of monosodium glutamate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
"Sodium Glutamate Monohydrate" mechanism of action in neuronal signaling
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of glutamate (B1630785), the primary excitatory neurotransmitter in the mammalian central nervous system. In solution, sodium glutamate monohydrate dissociates, yielding the glutamate anion, which is the active signaling molecule. This document details the molecular interactions, signaling cascades, and experimental methodologies crucial for understanding glutamatergic neurotransmission, a cornerstone of neural communication, memory formation, and synaptic plasticity.
Introduction: Glutamate as the Brain's Primary Excitatory Messenger
Glutamate is the most abundant excitatory neurotransmitter, involved in over 90% of the synaptic connections in the human brain.[1] Its role is central to a vast array of physiological processes, including learning, memory, and cognition.[1][2] The precise regulation of glutamate signaling is critical, as its dysregulation and subsequent overactivation of receptors can lead to excitotoxicity, a process implicated in numerous neurological disorders.[2][3] Glutamate exerts its effects by binding to and activating a diverse family of receptors on the membranes of both neurons and glial cells.[3][4] These receptors are broadly classified into two main superfamilies: ionotropic and metabotropic receptors, each with distinct structures, mechanisms, and physiological roles.
Mechanism of Action: Two Receptor Superfamilies
Glutamate signaling is mediated by two major classes of receptors: ionotropic glutamate receptors (iGluRs), which are ligand-gated ion channels responsible for fast synaptic transmission, and metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that modulate signaling cascades over a slower time course.[1][4][5][6]
Ionotropic Glutamate Receptors (iGluRs)
iGluRs are tetrameric ion channels that directly gate the flow of cations across the neuronal membrane upon glutamate binding.[7][8] This rapid influx of positive ions, primarily Na⁺ and Ca²⁺, causes a depolarization of the postsynaptic membrane, known as an Excitatory Postsynaptic Potential (EPSP), increasing the neuron's likelihood of firing an action potential.[3][9] There are three main subtypes of iGluRs, named after their selective synthetic agonists: AMPA, NMDA, and Kainate receptors.[4][6][10]
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors mediate the vast majority of fast excitatory neurotransmission in the brain.[11][12] Upon glutamate binding, AMPAR channels open rapidly, allowing a significant influx of Na⁺ ions, which causes a swift and strong depolarization of the postsynaptic neuron.[12][13] Most AMPA receptors contain the GluA2 subunit, which renders them impermeable to Ca²⁺.[12] The number and function of AMPA receptors at the synapse are highly dynamic and a critical component of synaptic plasticity.[11][14][15]
N-methyl-D-aspartate (NMDA) receptors are unique molecular "coincidence detectors," essential for synaptic plasticity mechanisms like Long-Term Potentiation (LTP) and Long-Term Depression (LTD).[16][17] Their activation requires the simultaneous binding of two agonists—glutamate and a co-agonist, either glycine (B1666218) or D-serine—and a sufficient depolarization of the postsynaptic membrane.[7][18] At resting membrane potential, the NMDAR channel is blocked by a magnesium ion (Mg²⁺).[7][16] Depolarization, typically initiated by AMPA receptor activation, expels the Mg²⁺ ion, allowing the influx of Na⁺ and, crucially, Ca²⁺.[7][19] The resulting Ca²⁺ influx acts as a powerful second messenger, triggering downstream signaling cascades that can lead to long-lasting changes in synaptic strength.[2][16][17]
Kainate receptors are less abundant and understood than AMPA and NMDA receptors but play important roles in both pre- and postsynaptic modulation of synaptic transmission.[20] Postsynaptically, they contribute to the EPSP.[20] Presynaptically, they can modulate the release of neurotransmitters, including both glutamate and the inhibitory neurotransmitter GABA.[20]
The following diagram illustrates the fast synaptic transmission mediated by ionotropic glutamate receptors.
Metabotropic Glutamate Receptors (mGluRs)
Metabotropic glutamate receptors are G-protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling pathways.[21] Their effects are slower in onset and longer-lasting compared to iGluRs.[3][4] There are eight subtypes of mGluRs, classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[5][10][21]
-
Group I (mGluR1, mGluR5): These are typically located postsynaptically and couple to Gq/G11 proteins.[5][21] Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[21][22] This cascade results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[21][22]
-
Group II (mGluR2, mGluR3) & Group III (mGluR4, mGluR6, mGluR7, mGluR8): These receptors are commonly found on presynaptic terminals and act as autoreceptors to inhibit neurotransmitter release.[5][21] They couple to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, which decreases cyclic AMP (cAMP) levels.[5][21]
The diagram below outlines the major signaling pathways for Group I and Group II/III mGluRs.
Quantitative Receptor Properties
The functional characteristics of glutamate receptors, including their affinity for agonists and their ion-conducting properties, are critical determinants of synaptic signaling. The following tables summarize key quantitative data for various receptor subtypes.
Ionotropic Receptor Agonist Potency and Conductance
| Receptor Subtype | Agonist | EC₅₀ (µM) | Single-Channel Conductance (pS) | Ion Permeability | Reference(s) |
| AMPA | Glutamate | ~480 | 7-8 (main state), with smaller contributions from ~15 and ~23 pS states | Na⁺, K⁺ (Ca²⁺ if GluA2 is absent/unedited) | [2][5][12][23] |
| AMPA | 11 - 17 | 6.5 (main state), with smaller contributions from ~16 and ~27 pS states | Na⁺, K⁺ | [5][24] | |
| NMDA | Glutamate | 1.7 - 2.3 | 40 (sub-conductance), 50 (main conductance) | Na⁺, K⁺, Ca²⁺ | [2][8][22][25] |
| Glycine | ~1 - 3 | 40, 50 | Na⁺, K⁺, Ca²⁺ | [8][26] | |
| D-Serine | ~0.7 | 40, 50 | Na⁺, K⁺, Ca²⁺ | [27] | |
| Kainate | Glutamate | ~370 (GluK2 homomer) | ~20 | Na⁺, K⁺ (low Ca²⁺) | [20][28] |
| Kainate | ~143 | ~20 | Na⁺, K⁺ (low Ca²⁺) | [2][20] |
Metabotropic Receptor Agonist Potency
| Receptor Group | Subtype | Agonist | EC₅₀ | Reference(s) |
| Group I | mGluR1a | Quisqualate | 3.1 nM | [29] |
| mGluR5a | Glutamate | 6.5 µM | [29] | |
| mGluR5a | (S)-3,5-DHPG | 3.9 µM (Kᵢ) | [30] | |
| Group II | mGluR2 | LY379268 | 2.69 nM | [30] |
| mGluR3 | LY379268 | 4.48 nM | [30] | |
| Group III | mGluR8a | (S)-3,4-DCPG | 31 nM | [30] |
| mGluR4a | (RS)-PPG | 5.2 µM | [30] |
Key Experimental Protocols
The elucidation of glutamate's mechanism of action relies on a suite of sophisticated experimental techniques. Whole-cell patch-clamp electrophysiology and calcium imaging are two foundational methods used to directly measure the functional consequences of glutamate receptor activation.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the high-fidelity recording of ionic currents across the entire cell membrane of a single neuron.[24][26] It is the gold standard for studying the properties of ionotropic receptors like AMPA and NMDA.[23][24]
Detailed Methodology:
-
Slice Preparation: Anesthetize and decapitate a rodent. Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Use a vibratome to cut acute brain slices (typically 250-350 µm thick) of the desired region (e.g., hippocampus, cortex).
-
Incubation: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.
-
Recording Setup: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF. Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pipette Fabrication: Pull recording pipettes from borosilicate glass capillaries using a micropipette puller. The tip resistance should be 3-6 MΩ when filled with internal solution.
-
Internal Solution: The pipette is filled with an internal solution that mimics the intracellular ionic environment. A typical solution contains (in mM): 135 K-gluconate, 10 HEPES, 2 MgCl₂, 0.6 EGTA, 4 Na₂-ATP, and 0.4 Na-GTP, with pH adjusted to 7.2-7.3.
-
Establishing a Seal: Under visual control, carefully approach a target neuron with the pipette tip. Apply slight positive pressure to keep the tip clean.[31] Once touching the cell membrane, release the pressure and apply gentle negative pressure to form a high-resistance "gigaseal" (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger negative pressure to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.[26] This provides low-resistance electrical access to the cell's interior.
-
Data Acquisition: In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV to study AMPAR currents, or +40 mV to study NMDAR currents after removing the Mg²⁺ block). Apply glutamate or specific agonists via a perfusion system and record the resulting currents using a patch-clamp amplifier and data acquisition software.
Calcium Imaging
Calcium imaging is a fluorescence microscopy technique used to visualize the changes in intracellular calcium concentration that occur upon neuronal activation.[32][33] It is particularly valuable for studying NMDAR function and the downstream effects of mGluR activation.[27][32]
Detailed Methodology:
-
Indicator Loading: Introduce a calcium-sensitive fluorescent indicator into the neurons. This can be done using chemical dyes (e.g., Fura-2 AM, Fluo-4 AM) which are membrane-permeable and become trapped inside cells, or by using genetically encoded calcium indicators (GECIs) like GCaMP, which are expressed by the cells via transfection or in transgenic animals.[32][33]
-
Cell Preparation: For in vitro studies, neuronal cultures or acute brain slices are loaded with the indicator by incubation.[29] For in vivo studies, GECIs are typically used in transgenic animals.
-
Imaging Setup: Place the preparation on a fluorescence microscope (e.g., a confocal or two-photon microscope for better spatial resolution in tissue).[32][33]
-
Stimulation: Apply a stimulus to evoke neuronal activity. This can be a chemical stimulus (e.g., perfusion of glutamate or an agonist) or electrical stimulation of afferent pathways.
-
Image Acquisition: Excite the calcium indicator with light of a specific wavelength and capture the emitted fluorescent signal over time using a sensitive camera (e.g., sCMOS or CCD).[33] Neuronal firing leads to Ca²⁺ influx, which causes the indicator to bind Ca²⁺ and increase its fluorescence intensity.[32]
-
Data Analysis: Analyze the image series to measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀). The resulting ΔF/F₀ traces represent the time course of intracellular calcium transients, serving as a proxy for neural activity.[32]
Role in Synaptic Plasticity
Glutamate signaling is the molecular foundation of synaptic plasticity, the process by which synaptic connections strengthen or weaken over time, which is thought to underlie learning and memory.[2][4][13]
-
Long-Term Potentiation (LTP): A persistent strengthening of synapses following high-frequency stimulation.[13] The canonical model of LTP induction at hippocampal CA1 synapses involves strong activation of AMPA receptors, leading to significant depolarization that relieves the Mg²⁺ block on co-localized NMDA receptors.[13] The subsequent large influx of Ca²⁺ through NMDARs activates downstream kinases like CaMKII. This triggers a cascade that leads to the phosphorylation of existing AMPA receptors (increasing their conductance) and the insertion of additional AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse.[19]
-
Long-Term Depression (LTD): A long-lasting decrease in synaptic efficacy that can follow prolonged low-frequency stimulation.[16] NMDA-dependent LTD is triggered by a smaller, more modest rise in postsynaptic Ca²⁺.[16] This smaller calcium signal preferentially activates protein phosphatases, which dephosphorylate AMPA receptors and promote their removal (internalization) from the synaptic membrane, thus weakening the synapse.[16]
Conclusion
The mechanism of action of this compound—or more accurately, the glutamate anion—in neuronal signaling is a complex and elegant process fundamental to brain function. Through its interaction with a diverse array of ionotropic and metabotropic receptors, glutamate orchestrates both rapid, point-to-point communication and slower, modulatory adjustments of neural circuits. The distinct properties of AMPA, NMDA, Kainate, and metabotropic receptors allow for a rich and nuanced signaling landscape that is essential for synaptic transmission and the adaptive plasticity that underpins cognition. A thorough understanding of these molecular mechanisms, facilitated by powerful experimental techniques, is paramount for researchers and drug development professionals aiming to unravel the complexities of the brain and devise novel therapeutic strategies for a wide range of neurological and psychiatric disorders.
References
- 1. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 2. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Single-Channel Properties of Recombinant AMPA Receptors Depend on RNA Editing, Splice Variation, and Subunit Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kainate receptors play a role in modulating synaptic transmission in the olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ionotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 8. Glutamate But Not Glycine Agonist Affinity for NMDA Receptors Is Influenced by Small Cations | Journal of Neuroscience [jneurosci.org]
- 9. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. AMPA receptor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Kinetics of NMDA Channel Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. compound 2 [PMID: 21105727] | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. youtube.com [youtube.com]
- 20. Kainate receptor - Wikipedia [en.wikipedia.org]
- 21. Kinetic models for activation and modulation of NMDA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Single-channel analysis of an NMDA receptor possessing a mutation in the region of the glutamate binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. rupress.org [rupress.org]
- 27. files01.core.ac.uk [files01.core.ac.uk]
- 28. jneurosci.org [jneurosci.org]
- 29. researchgate.net [researchgate.net]
- 30. file.medchemexpress.com [file.medchemexpress.com]
- 31. Regulation of Kinetic Properties of GluR2 AMPA Receptor Channels by Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Glutamate Receptor Ion Channels: Structure, Regulation, and Function - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Scientific Context of Sodium Glutamate Monohydrate: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the seminal discovery of sodium glutamate (B1630785) monohydrate, the molecule responsible for the umami taste sensation. We delve into the historical scientific landscape of the early 20th century, offering a detailed account of the experimental protocols developed by Professor Kikunae Ikeda. Furthermore, this document summarizes the key quantitative data and elucidates the biochemical pathways associated with umami taste perception.
Historical Scientific Context
The late 19th and early 20th centuries were a period of significant advancement in organic chemistry and the understanding of the chemical composition of natural products. In 1866, German chemist Karl Heinrich Ritthausen first isolated glutamic acid from wheat gluten.[1] However, its role as a fundamental component of taste was not recognized until the work of Japanese chemist Dr. Kikunae Ikeda of Tokyo Imperial University.[1][2]
At the time, the scientific community recognized only four basic tastes: sweet, sour, salty, and bitter. Ikeda, however, was convinced of a fifth taste, which he observed was distinctly present in many savory foods, particularly in the traditional Japanese broth (dashi) made from the seaweed Laminaria japonica (kombu).[2][3] This persistent curiosity, coupled with a desire to improve the nutritional status of the Japanese population, drove his research.[3]
The Discovery of Umami and Isolation of Glutamic Acid
In 1908, Professor Ikeda embarked on a series of experiments to isolate the compound responsible for this unique savory taste.[2][3][4] He hypothesized that this taste was a distinct sensation and proposed the name "umami," derived from the Japanese word for deliciousness (umai).[2][5] His research culminated in the successful isolation and identification of L-glutamic acid as the source of umami.[2][3][4]
Experimental Protocol: Isolation of Glutamic Acid from Laminaria japonica
While Professor Ikeda's original 1909 paper provides a narrative of his experimental journey, the following protocol has been constructed based on available translations and historical accounts to represent a plausible, detailed methodology.
Objective: To isolate the chemical substance responsible for the characteristic taste of kombu.
Starting Material: 12 kg of dried Laminaria japonica (kombu).[6]
Methodology:
-
Aqueous Extraction:
-
The 12 kg of dried kombu was extensively washed with fresh water to remove surface impurities and salts.
-
The washed kombu was then boiled in a large volume of water to create a rich broth, or dashi. This process was repeated multiple times to ensure maximum extraction of the taste-active components.
-
The resulting broth was filtered to remove the seaweed material.
-
-
Concentration and Initial Precipitation:
-
The filtered broth was concentrated by evaporation.
-
Lead acetate (B1210297) was added to the concentrated broth. This step was likely performed to precipitate out various organic acids and other impurities, a common technique in natural product chemistry at the time.
-
The precipitate was removed by filtration.
-
-
Removal of Lead and Further Concentration:
-
Hydrogen sulfide (B99878) was bubbled through the filtrate to precipitate the excess lead as lead sulfide.
-
The lead sulfide precipitate was removed by filtration.
-
The resulting solution was further concentrated by evaporation.
-
-
Crystallization of Glutamic Acid:
-
The concentrated, clarified liquid was allowed to stand for several days, during which crystals began to form.
-
The initial crop of crystals was collected. These were later identified as mannitol, a sugar alcohol also present in kombu.
-
The remaining mother liquor was further concentrated.
-
Hydrochloric acid (HCl) was added to the concentrated mother liquor to acidify it, likely to a pH that would promote the crystallization of the acidic amino acid.
-
Upon standing, a second crop of crystals formed. These crystals possessed the distinct savory taste.
-
-
Purification and Identification:
-
The crude crystals of the taste substance were recrystallized from water to achieve higher purity.
-
Through elemental analysis and determination of its chemical properties, Professor Ikeda identified the substance as glutamic acid.
-
From Glutamic Acid to Monosodium Glutamate
Ikeda recognized that while glutamic acid provided the umami taste, it was not ideal as a seasoning due to its low solubility in water and acidic taste. He experimented with various salts of glutamic acid, including calcium, potassium, and magnesium glutamate.[2] He discovered that the monosodium salt, monosodium glutamate (MSG), was highly soluble, palatable, and easy to crystallize, making it an excellent flavor enhancer.[2] He patented the process for producing MSG in 1908, and commercial production began in 1909 under the brand name Aji-no-moto ("essence of taste").[2][7]
Quantitative Data
The following table summarizes the available quantitative data from Professor Ikeda's seminal experiment.
| Parameter | Value | Reference |
| Starting Material | 12 kg of Laminaria japonica (kombu) | [6] |
| Yield of Glutamic Acid | 0.2 g (from 10 kg of kelp in a separate account) | [8] |
Note: The yield reported is from a secondary account and may not be from Ikeda's primary 1908 experiment, but it provides an order-of-magnitude estimate of the concentration of free glutamate in kombu.
The Science of Umami Perception
The scientific understanding of how we perceive umami has advanced significantly since Ikeda's discovery. It is now established that umami is one of the five basic tastes, and its detection is mediated by specific taste receptors on the tongue.
The Umami Receptor: T1R1/T1R3
The primary receptor for umami taste is a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits: Taste Receptor Type 1 Member 1 (T1R1) and Taste Receptor Type 1 Member 3 (T1R3).[9] This T1R1/T1R3 receptor is specifically activated by L-glutamate.[9] A key characteristic of umami taste is its synergistic enhancement by 5'-ribonucleotides, such as inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP).[9] These molecules bind to a different site on the T1R1/T1R3 receptor, allosterically modulating it to increase its sensitivity to glutamate.
Umami Signaling Pathway
The binding of L-glutamate to the T1R1/T1R3 receptor initiates an intracellular signaling cascade, leading to the perception of umami taste. The key steps in this pathway are as follows:
-
Receptor Activation: L-glutamate binds to the T1R1 subunit of the T1R1/T1R3 receptor.
-
G-Protein Activation: This binding event activates an associated heterotrimeric G protein. The Gβγ subunits (specifically Gβ3γ13) are thought to be the primary mediators of the downstream signal.[1]
-
PLCβ2 Activation: The activated Gβγ subunits stimulate phospholipase C β2 (PLCβ2).[1]
-
Second Messenger Production: PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
Calcium Release: IP3 binds to and opens IP3 receptors (IP3R3) on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm.[1]
-
TRPM5 Channel Activation: The increase in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5).[1]
-
Depolarization and Neurotransmitter Release: The opening of the TRPM5 channel allows an influx of Na⁺ ions, leading to depolarization of the taste receptor cell. This depolarization triggers the release of neurotransmitters, such as ATP, which then signal to the gustatory nerve fibers, sending the umami taste information to the brain.
Visualizations
Logical Workflow of Glutamic Acid Isolation
Caption: Workflow for the isolation of glutamic acid from kombu.
Umami Taste Signaling Pathway
Caption: The intracellular signaling cascade for umami taste perception.
Conclusion
Professor Kikunae Ikeda's discovery of sodium glutamate monohydrate and the umami taste was a landmark achievement in the fields of chemistry and sensory science. His meticulous experimental work, rooted in the scientific principles of his time, not only introduced a fifth basic taste to the world but also led to the development of a globally significant flavor enhancer. The subsequent elucidation of the T1R1/T1R3 receptor and its signaling pathway has provided a molecular basis for Ikeda's century-old observations, offering a powerful example of how fundamental scientific inquiry can have a lasting impact on our understanding of biology and our culinary experiences. This guide serves as a testament to his pioneering work and a resource for current and future scientists in the fields of taste research and drug development.
References
- 1. Glutamic acid - Wikipedia [en.wikipedia.org]
- 2. Monosodium glutamate - Wikipedia [en.wikipedia.org]
- 3. aatokyo.substack.com [aatokyo.substack.com]
- 4. Glutamate: from discovery as a food flavor to role as a basic taste (umami) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. “The original paper on umami by Dr. Kikunae Ikeda has been translated and published after nearly 100 years interval.” – うま味研究会 [srut.org]
- 7. klesf.net [klesf.net]
- 8. What do we really know about MSG's effect on health? [medicalnewstoday.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Monosodium Glutamate's Role as an Excitatory Amino Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monosodium glutamate (B1630785), the sodium salt of glutamic acid, serves as the primary excitatory neurotransmitter in the mammalian central nervous system (CNS).[1][2] Its fundamental role in mediating fast synaptic transmission, synaptic plasticity, and various cognitive functions makes it a critical area of study in neuroscience and drug development.[3][4] Glutamate exerts its effects through a diverse family of ionotropic and metabotropic receptors, each with unique properties and signaling cascades.[3][5][6] Dysregulation of glutamatergic signaling is implicated in numerous neurological and psychiatric disorders, primarily through mechanisms of excitotoxicity.[7][8][9] This guide provides an in-depth technical overview of glutamate's function, its receptor subtypes, associated signaling pathways, and the experimental methodologies used for its investigation.
Introduction: Glutamate as the Principal Excitatory Neurotransmitter
Glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system, essential for nearly all aspects of brain function.[1][10] Synthesized from glutamine, it is packaged into synaptic vesicles and released into the synaptic cleft upon the arrival of a nerve impulse. Following its release, glutamate binds to postsynaptic receptors to propagate the neural signal. Its action is terminated by rapid reuptake into neurons and surrounding glial cells by Excitatory Amino Acid Transporters (EAATs), which maintains low extracellular glutamate concentrations to prevent excessive receptor activation.[2][10][11] This tight regulation is crucial, as prolonged receptor stimulation can lead to excitotoxic cell death, a pathological process contributing to various neurodegenerative diseases.[7][8][12]
Glutamate Receptor Families
Glutamate receptors are broadly classified into two main superfamilies: ionotropic (ligand-gated ion channels) and metabotropic (G-protein coupled receptors).[3][5][6]
Ionotropic Glutamate Receptors (iGluRs)
iGluRs are responsible for fast excitatory neurotransmission. They are tetrameric structures that form a central ion channel pore.[13] Based on their pharmacology, they are divided into three subfamilies.[5]
-
AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) Receptors: These receptors mediate the majority of fast excitatory synaptic transmission. Upon glutamate binding, they open a channel permeable to Na+ and K+, leading to rapid depolarization of the postsynaptic membrane.[6] The trafficking of AMPA receptors to and from the synapse is a key mechanism underlying synaptic plasticity.[14][15][16][17]
-
NMDA (N-methyl-D-aspartate) Receptors: NMDA receptors are unique in that their activation requires both glutamate binding and postsynaptic membrane depolarization to relieve a voltage-dependent block by magnesium ions (Mg2+).[18][19] This property allows them to function as "coincidence detectors," linking presynaptic and postsynaptic activity.[18] Crucially, NMDA receptors have high permeability to Ca2+, which acts as a critical second messenger to trigger long-term changes in synaptic strength.[18][19][20]
-
Kainate Receptors: Kainate receptors have a more complex role, participating in both neurotransmission and modulation of neuronal excitability. They can be located pre- and postsynaptically, and some can signal through G-protein-coupled mechanisms, similar to metabotropic receptors.[5]
Metabotropic Glutamate Receptors (mGluRs)
mGluRs are G-protein-coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling pathways.[5][21] They are classified into three groups based on sequence homology and signaling mechanisms.[5][22]
-
Group I (mGlu1, mGlu5): Typically located postsynaptically, these receptors couple to Gq/G11 proteins to activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium stores and activates protein kinase C (PKC).[21][23]
-
Group II (mGlu2, mGlu3) & Group III (mGlu4, mGlu6, mGlu7, mGlu8): These receptors are predominantly located presynaptically and act as autoreceptors to inhibit neurotransmitter release. They couple to Gi/o proteins to inhibit adenylyl cyclase, which decreases cyclic AMP (cAMP) levels.[21]
Quantitative Data on Glutamate Receptors
The functional diversity of glutamate signaling is rooted in the distinct properties of its receptor subtypes.
Table 1: Properties of Ionotropic Glutamate Receptor Subtypes
| Receptor Subtype | Key Subunits | Primary Agonist | Conductance | Key Permeable Ions | Primary Function |
|---|---|---|---|---|---|
| AMPA | GluA1, GluA2, GluA3, GluA4[13] | AMPA, Glutamate | High | Na+, K+ (Ca2+ if lacking GluA2)[14] | Fast excitatory synaptic transmission[24] |
| NMDA | GluN1, GluN2A-D, GluN3A-B[13] | NMDA, Glutamate, Glycine/D-serine (co-agonist) | High | Na+, K+, Ca2+ [19] | Synaptic plasticity, coincidence detection[18] |
| Kainate | GluK1, GluK2, GluK3, GluK4, GluK5[13] | Kainic acid, Glutamate | Low-Moderate | Na+, K+ | Modulation of synaptic transmission[5] |
Table 2: Classification and Signaling of Metabotropic Glutamate Receptors
| Group | Receptor Subtypes | G-Protein Coupling | Primary Signaling Pathway | Typical Location | Primary Function |
|---|---|---|---|---|---|
| Group I | mGlu1, mGlu5 | Gq/G11[21][23] | Activation of Phospholipase C (PLC) -> ↑ IP3, DAG, Ca2+[23] | Postsynaptic | Modulation of excitability, synaptic plasticity |
| Group II | mGlu2, mGlu3 | Gi/o[21] | Inhibition of Adenylyl Cyclase -> ↓ cAMP | Presynaptic | Inhibition of neurotransmitter release |
| Group III | mGlu4, mGlu6, mGlu7, mGlu8 | Gi/o[21] | Inhibition of Adenylyl Cyclase -> ↓ cAMP | Presynaptic | Inhibition of neurotransmitter release |
Key Signaling Pathways and Physiological Processes
The activation of glutamate receptors initiates complex intracellular signaling cascades that are fundamental to brain function and pathology.
NMDA Receptor-Mediated Synaptic Plasticity
Long-Term Potentiation (LTP), a cellular correlate of learning and memory, is heavily dependent on NMDA receptor activation.[4][25] The influx of Ca2+ through NMDA receptors activates several downstream kinases, most notably Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), which leads to the insertion of new AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse.[5][20]
Caption: NMDA receptor activation pathway leading to Long-Term Potentiation (LTP).
Group I mGluR Signaling Cascade
Activation of Group I mGluRs, such as mGluR5, triggers a distinct signaling pathway that modulates neuronal function. This pathway is also implicated in synaptic plasticity and can contribute to excitotoxicity under pathological conditions.
Caption: Group I metabotropic glutamate receptor signaling cascade.
Excitotoxicity: The Dark Side of Glutamate
While essential for normal brain function, excessive or prolonged activation of glutamate receptors, particularly NMDA receptors, leads to excitotoxicity.[7][8] This process is characterized by a massive influx of Ca2+, which over-activates a host of downstream enzymes, including proteases, phospholipases, and endonucleases.[7] This leads to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and ultimately, neuronal cell death through necrosis or apoptosis.[9][12][26] Excitotoxicity is a common pathological mechanism in stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Huntington's disease.[7][8]
Caption: Logical workflow of glutamate-induced excitotoxicity.
Key Experimental Protocols
Investigating the glutamatergic system requires specialized techniques to measure receptor activity and cellular responses.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying ionotropic receptor function by directly measuring the currents flowing through them.[27]
-
Objective: To isolate and record AMPA and NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) from a neuron.
-
Preparation: Acute brain slices (e.g., hippocampus) are prepared and maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2/5% CO2.
-
Recording Configuration: A glass micropipette filled with an internal solution is sealed onto the membrane of a neuron. The membrane patch is then ruptured to gain "whole-cell" access.[27]
-
Isolating AMPA Receptor Currents:
-
The neuron is voltage-clamped at a negative holding potential (e.g., -70 mV) to ensure the Mg2+ block of NMDA receptors is intact.[27]
-
The external solution contains antagonists for GABAA receptors (e.g., picrotoxin) and NMDA receptors (e.g., APV) to isolate AMPA-mediated currents.
-
Synaptic transmission is evoked by stimulating presynaptic afferents with a bipolar electrode.
-
-
Isolating NMDA Receptor Currents:
-
The neuron is voltage-clamped at a positive holding potential (e.g., +40 mV) to relieve the Mg2+ block.[27]
-
The external solution contains antagonists for GABAA receptors and AMPA receptors (e.g., NBQX).
-
The resulting slow-decaying current is characteristic of NMDA receptors.
-
-
Solutions:
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 D-glucose.
-
Pipette Internal Solution (in mM): 120.5 CsCl, 10 HEPES, 2 EGTA, 8 NaCl, 5 QX-314, 2 Mg-ATP, 0.3 Na-GTP. (Composition varies based on experimental goals).[28]
-
Protocol: Calcium Imaging
This method allows for the visualization of intracellular Ca2+ dynamics, which are a key downstream consequence of NMDA and Group I mGluR activation.[29][30][31]
-
Objective: To measure changes in intracellular Ca2+ concentration in response to glutamate application.
-
Preparation: Neuronal or astrocytic cell cultures, or acute brain slices.
-
Indicator Loading: Cells are incubated with a membrane-permeant fluorescent Ca2+ indicator, such as Fluo-4 AM. Inside the cell, esterases cleave the AM group, trapping the dye.[29]
-
Imaging:
-
The preparation is mounted on a fluorescence microscope stage.
-
The indicator is excited with light of the appropriate wavelength (e.g., ~488 nm for Fluo-4).
-
Baseline fluorescence is recorded.
-
Glutamate or a specific agonist is applied to the bath via perfusion.
-
Changes in fluorescence intensity, which correlate with changes in intracellular Ca2+, are recorded over time using a sensitive camera (e.g., CCD or sCMOS).[32][33]
-
-
Data Analysis: The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F0) to yield a ΔF/F0 ratio, representing the relative change in Ca2+ concentration.
Protocol: Glutamate Release Measurement using Microelectrode Arrays
This technique provides direct, real-time measurement of extracellular glutamate concentrations.[34][35]
-
Objective: To directly measure evoked glutamate release from brain tissue.
-
Methodology: A ceramic-based microelectrode array (MEA) coated with glutamate oxidase is used.[34] Glutamate oxidase catalyzes the oxidation of glutamate, producing H2O2, which is then detected electrochemically at the electrode surface. The resulting current is proportional to the glutamate concentration.
-
Procedure:
-
An acute brain slice is placed in a recording chamber and superfused with aCSF.[34]
-
The MEA is positioned on the surface of the brain region of interest (e.g., cortex).
-
A baseline signal is established.
-
Glutamate release is evoked, typically by local application of a high potassium (K+) solution or by electrical stimulation, which depolarizes presynaptic terminals.[34]
-
The MEA detects the resulting transient increase in extracellular glutamate.
-
-
Advantages: This method offers high temporal (sub-second) and spatial resolution, allowing for the study of the dynamics of glutamate release and uptake.[35]
Conclusion
Monosodium glutamate, acting as the neurotransmitter glutamate, is a cornerstone of CNS function. Its excitatory actions, mediated by a complex array of ionotropic and metabotropic receptors, are fundamental to synaptic communication and the plasticity that underlies learning and memory. However, the potent nature of glutamate necessitates strict regulatory control, as its excess leads to excitotoxic cascades implicated in a wide range of neurological disorders. A thorough understanding of glutamatergic signaling pathways and the sophisticated experimental tools used to probe them is therefore indispensable for researchers and drug development professionals aiming to unravel the complexities of brain function and devise novel therapeutic strategies for its diseases.
References
- 1. Glutamic acid - Wikipedia [en.wikipedia.org]
- 2. Glutamate as a neurotransmitter in the healthy brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 4. frontiersin.org [frontiersin.org]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Excitotoxicity - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Biochemistry, Glutamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Excitatory Amino Acid Transporters: Roles in Glutamatergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamate-induced neuronal death: a succession of necrosis or apoptosis depending on mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glutamate Receptor Ion Channels: Structure, Regulation, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AMPA Receptor Trafficking and Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of AMPARs Composition and Trafficking in Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AMPA receptor trafficking and the mechanisms underlying synaptic plasticity and cognitive aging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | AMPA Receptor Trafficking for Postsynaptic Potentiation [frontiersin.org]
- 18. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. NMDA receptor - Wikipedia [en.wikipedia.org]
- 20. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabotropic glutamate receptors: intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. studysmarter.co.uk [studysmarter.co.uk]
- 25. mdpi.com [mdpi.com]
- 26. Neuronal cell death due to glutamate excitotocity is mediated by p38 activation in the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Electrophysiology [protocols.io]
- 29. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | Calcium signaling in astrocytes and gliotransmitter release [frontiersin.org]
- 32. Imaging Extracellular Waves of Glutamate during Calcium Signaling in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Imaging extracellular waves of glutamate during calcium signaling in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 35. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitous Molecule: An In-depth Guide to the Natural Occurrence and Biosynthesis of Sodium Glutamate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate (B1630785), in its monosodium monohydrate form (MSG), is one of the most abundant and pivotal amino acids in nature. It serves as a fundamental building block for proteins, a key metabolite linking carbon and nitrogen metabolism, and the primary excitatory neurotransmitter in the vertebrate nervous system.[1][2] Its sodium salt, monosodium glutamate, is widely known as a flavor enhancer that imparts the savory "umami" taste. This technical guide provides a comprehensive overview of the natural occurrence of glutamate in various food sources and delves into the intricate biosynthetic pathways responsible for its synthesis in bacteria, plants, and animals.
Natural Occurrence of Free Glutamate
Glutamate is naturally present in a wide array of foods, either in a "bound" form as part of a protein structure or as "free" glutamate, which is responsible for the umami taste.[3] The concentration of free glutamate can significantly increase during processes like ripening, fermentation, and aging due to the breakdown of proteins.[4] The following tables summarize the quantitative data on free glutamate content in various food products.
Table 1: Free Glutamate Content in Cheeses
| Cheese Variety | Free Glutamate (mg/100g) |
| Parmesan | 1200 - 1680[4][5][6][7] |
| Roquefort | 1280[4][5][6][7] |
| Cabrales (Spain) | 760[8] |
| Ferme d' Ambert (aged 3 months) | 614[8] |
| Roquefort (France) | 471[8] |
| Emmental | 310[4] |
| Brie de Meaux (France) | 292[8] |
| Cheddar | 182[4][6] |
| Limburger | 4.51g (4510mg)[9] |
| Queso Chihuahua | 4.5g (4500mg)[9] |
| Brie | 4.39g (4390mg)[9] |
| Camembert | 4.19g (4190mg)[9] |
| Goat cheese | 4.02g (4020mg)[9] |
Table 2: Free Glutamate Content in Vegetables, Fruits, and Nuts
| Food Item | Free Glutamate (mg/100g) |
| Dried Tomatoes | 650 - 1140[4][10] |
| Dried Shiitake Mushrooms | 1060[4][5] |
| Walnuts | 658[4][5][6] |
| Grape Juice | 258[4][6][7] |
| Fresh Tomato Juice | 260[6][7] |
| Tomatoes | 140 - 246[4][5][6][7] |
| Kimchi | 240[4] |
| Green Peas | 106 - 200[4][5][6][7] |
| Corn | 106 - 130[4][5][6][7] |
| Mushrooms | 180[4][6][7] |
| Broccoli | 176[4][6][7] |
| Potatoes | 102[6][7] |
| Chinese Cabbage (Napa) | 100[6] |
| Lotus Root | 100[10] |
Table 3: Free Glutamate Content in Meat, Seafood, and Other Products
| Food Item | Free Glutamate (mg/100g) |
| Soy Sauce | 1090 - 1700[5][6][7] |
| Fish Sauce | 1383[6] |
| Oyster Sauce | 900[5][6] |
| Anchovies | 630[4][5] |
| Cured Ham | 337[4][6] |
| Mackerel | 215[4][6] |
| Clams | 210[4] |
| Scallops | 159[4][6] |
| Oysters | 130 - 137[4][6][7] |
| Shrimp | 40 - 43[4][6] |
| Chicken | 22 - 44[4][6][7] |
| Beef | 10 - 33[6][7] |
| Egg Yolks | 46[4][6] |
| Green Tea | 32[6] |
| Human (mother's) milk | 22[6] |
| Cow's milk | 2[6] |
Table 4: Glutamate Content in Seaweed
| Seaweed Type | Glutamate Content |
| Roasted Seaweed (Nori) | 170-1350mg per 100g (glutamic acid)[11] |
| Kombu | High glutamic acid content[12] |
| Various Species | Aspartic and glutamic acid constitute a large proportion of total amino acids (e.g., A. nodosum 38.22%, P. palmata 25.42%)[13] |
Biosynthesis Pathways of Glutamate
Glutamate biosynthesis is a central metabolic process that connects nitrogen assimilation with carbon metabolism. The primary pathways for glutamate synthesis vary across different organisms but generally involve a few key enzymes.
Bacterial Glutamate Biosynthesis
In bacteria, two main pathways are responsible for glutamate synthesis:
-
Glutamine Synthetase/Glutamate Synthase (GS/GOGAT) Pathway: This is the primary pathway for ammonia (B1221849) assimilation, especially at low ammonia concentrations.[14] Glutamine synthetase (GS) first catalyzes the ATP-dependent amidation of glutamate to form glutamine. Subsequently, glutamate synthase (GOGAT) transfers the amide group from glutamine to α-ketoglutarate, yielding two molecules of glutamate.[13]
-
Glutamate Dehydrogenase (GDH) Pathway: This pathway involves the direct reductive amination of α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle, using ammonia and a reducing equivalent (NADH or NADPH).[14] This pathway is generally more active when ammonia concentrations are high.
Plant Glutamate Biosynthesis
In plants, the GS/GOGAT cycle is the predominant pathway for the assimilation of ammonia derived from nitrate (B79036) reduction and photorespiration.[5][9]
-
Glutamine Synthetase (GS): Localized in both the cytoplasm and plastids, GS incorporates ammonia into glutamate to form glutamine.[9]
-
Glutamate Synthase (GOGAT): Plants possess two forms of GOGAT: a ferredoxin-dependent GOGAT (Fd-GOGAT) found in chloroplasts, which utilizes light energy, and an NADH-dependent GOGAT (NADH-GOGAT) located in plastids of non-photosynthetic tissues.[9] Both catalyze the formation of two glutamate molecules from glutamine and α-ketoglutarate.[9]
-
Glutamate Dehydrogenase (GDH): The role of GDH in plants is primarily catabolic, deaminating glutamate to provide carbon skeletons to the TCA cycle, especially under carbon-limiting conditions.[5]
Animal Glutamate Biosynthesis
In animals, glutamate can be synthesized through several pathways:
-
From α-Ketoglutarate: Glutamate dehydrogenase (GDH) can synthesize glutamate from α-ketoglutarate and ammonia, particularly in the liver for ammonia detoxification.[15] This reaction is reversible and is allosterically regulated by molecules like ADP (activator) and GTP (inhibitor).[15]
-
From Glutamine: The enzyme glutaminase (B10826351) catalyzes the hydrolysis of glutamine to glutamate and ammonia. This is a crucial pathway in the brain for replenishing the neurotransmitter pool of glutamate (the glutamate-glutamine cycle).[16]
-
Transamination: Aminotransferases (transaminases) can synthesize glutamate by transferring an amino group from other amino acids to α-ketoglutarate.[1]
Experimental Protocols
Quantification of Glutamate in Food Samples by High-Performance Liquid Chromatography (HPLC)
This method is commonly used for the accurate quantification of free glutamate in various food matrices.
1. Sample Preparation:
- Homogenize solid food samples.
- Extract free glutamate using a suitable solvent (e.g., water or a buffer solution).
- Centrifuge the extract to remove solid debris.
- Filter the supernatant through a 0.45 µm filter.
2. Derivatization:
- Since glutamate does not have a strong chromophore for UV detection, a pre-column derivatization step is necessary. Common derivatizing agents include:
- o-phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to form a fluorescent derivative.[17]
- 2,4-dinitrofluorobenzene (DNFB) (Sanger's reagent): Reacts with the amino group of glutamate to form a UV-active derivative.[18][19]
- Mix the sample extract with the derivatizing reagent and allow the reaction to proceed under controlled pH and temperature.
3. HPLC Analysis:
- Column: A reversed-phase C18 column is typically used.[17]
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
- Detection:
- UV-Vis detector for DNFB derivatives (e.g., at 363 nm).[18]
- Fluorescence detector for OPA derivatives.
- Quantification: A calibration curve is generated using standard solutions of derivatized glutamate of known concentrations. The glutamate concentration in the sample is determined by comparing its peak area to the calibration curve.
// Nodes
start [label="Food Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
homogenize [label="Homogenization"];
extract [label="Extraction of Free Glutamate"];
centrifuge [label="Centrifugation"];
filter[label="Filtration (0.45 µm)"];
derivatize [label="Pre-column Derivatization\n(e.g., OPA or DNFB)"];
hplc [label="HPLC Separation\n(C18 column)"];
detect [label="Detection\n(UV or Fluorescence)"];
quantify [label="Quantification\n(Calibration Curve)"];
end [label="Glutamate Concentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
start -> homogenize;
homogenize -> extract;
extract -> centrifuge;
centrifuge -> filter;
filter -> derivatize;
derivatize -> hplc;
hplc -> detect;
detect -> quantify;
quantify -> end;
}
¹³C-Metabolic Flux Analysis (MFA) of Glutamate Biosynthesis
¹³C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways.
1. Experimental Design:
- Select a suitable ¹³C-labeled substrate (e.g., [¹³C₆]-glucose or [¹³C₅]-glutamine) that will introduce the label into the glutamate biosynthesis pathways.
- Culture cells or grow organisms in a medium containing the labeled substrate until a metabolic and isotopic steady state is reached.
2. Sample Collection and Metabolite Extraction:
- Rapidly quench metabolic activity (e.g., by using cold methanol).
- Extract intracellular metabolites.
3. Analytical Measurement:
- Analyze the isotopic labeling patterns of glutamate and related metabolites using:
- Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of amino acids to make them volatile.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Can directly analyze underivatized amino acids.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed positional information of the isotopes.
4. Data Analysis and Flux Calculation:
- The measured mass isotopomer distributions are used in computational models of cellular metabolism to estimate the intracellular metabolic fluxes. This involves fitting the experimental data to a metabolic model to determine the flux distribution that best explains the observed labeling patterns.
// Nodes
start [label="Cell/Organism Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
labeling [label="Introduction of ¹³C-labeled\nSubstrate (e.g., ¹³C-Glucose)"];
steady_state [label="Attainment of Isotopic\nSteady State"];
quench [label="Metabolic Quenching"];
extract [label="Metabolite Extraction"];
analysis [label="Isotopomer Analysis\n(GC-MS, LC-MS, or NMR)"];
modeling [label="Computational Flux Modeling"];
end [label="Metabolic Flux Map", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
start -> labeling;
labeling -> steady_state;
steady_state -> quench;
quench -> extract;
extract -> analysis;
analysis -> modeling;
modeling -> end;
}
Enzyme Assay for Glutamate Synthase (GOGAT)
This assay measures the activity of GOGAT by coupling the reaction to the oxidation of NADH, which can be monitored spectrophotometrically.
1. Reaction Mixture Preparation:
- Prepare a reaction buffer containing L-glutamine, α-ketoglutarate, and NADH.
- Include a coupling enzyme, glutamate dehydrogenase (GDH), which will convert the glutamate produced by GOGAT back to α-ketoglutarate while oxidizing NADH to NAD⁺.
2. Enzyme Extraction:
- Prepare a crude or purified enzyme extract from the biological sample.
3. Assay Procedure:
- Initiate the reaction by adding the enzyme extract to the reaction mixture.
- Monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time using a spectrophotometer.
- The rate of NADH oxidation is proportional to the GOGAT activity.
4. Calculation:
- Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.
Genetic Knockout of Glutamate Biosynthesis Genes
Techniques like CRISPR-Cas9 can be used to create knockout mutants to study the function of specific genes in glutamate biosynthesis.
1. Design and Construction of CRISPR-Cas9 System:
- Design guide RNAs (gRNAs) that target the gene of interest (e.g., gltB for GOGAT or gdhA for GDH).
- Clone the gRNAs into a vector containing the Cas9 nuclease.
2. Transformation and Selection:
- Introduce the CRISPR-Cas9 construct into the target organism (e.g., bacteria, plant, or animal cells).
- Select for transformants that have successfully incorporated the construct.
3. Screening and Verification of Knockouts:
- Screen for mutant colonies or cell lines with the desired knockout phenotype (e.g., glutamate auxotrophy).
- Verify the gene knockout at the molecular level using PCR and DNA sequencing.
4. Phenotypic Analysis:
- Characterize the phenotype of the knockout mutant to understand the role of the targeted gene in glutamate metabolism and other cellular processes.
Conclusion
Sodium glutamate monohydrate is a naturally pervasive molecule with fundamental roles in metabolism and sensory perception. Its biosynthesis is a tightly regulated process, intricately linked to central carbon and nitrogen metabolism across all domains of life. A thorough understanding of its natural distribution and the enzymatic pathways governing its synthesis is crucial for researchers in the fields of food science, nutrition, neuroscience, and drug development. The experimental methodologies outlined in this guide provide a robust framework for the quantitative analysis and functional investigation of glutamate in various biological systems.
References
- 1. scribd.com [scribd.com]
- 2. genscript.com [genscript.com]
- 3. knowmsg.com [knowmsg.com]
- 4. msgdish.com [msgdish.com]
- 5. 10 Foods High in Glutamate and Why You Should Avoid Them [webmd.com]
- 6. msgfacts.com [msgfacts.com]
- 7. glosur.ggk.is [glosur.ggk.is]
- 8. Cheese | Umami Information Center [umamiinfo.com]
- 9. fitaudit.com [fitaudit.com]
- 10. Vegetables and Beans | Umami Information Center [umamiinfo.com]
- 11. yamamotoyama.co.jp [yamamotoyama.co.jp]
- 12. seafoodwatch.org [seafoodwatch.org]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Glutamate: Synthesis, transport, and supplement interactions [geneticlifehacks.com]
- 17. akjournals.com [akjournals.com]
- 18. mdpi.com [mdpi.com]
- 19. moca.net.ua [moca.net.ua]
A Technical Guide to the Solubility of Sodium Glutamate Monohydrate in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of sodium glutamate (B1630785) monohydrate in various common laboratory solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize sodium glutamate in their experimental work. The guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and a relevant overview of the glutamate signaling pathway.
Introduction to Sodium Glutamate Monohydrate
This compound, the sodium salt of the non-essential amino acid L-glutamic acid, is a widely used excipient in the pharmaceutical industry and a well-known flavor enhancer in the food industry. Its physical and chemical properties, particularly its solubility, are critical parameters for its application in various scientific and industrial processes.
Solubility of this compound
The solubility of a compound is a fundamental property that dictates its behavior in solution and is crucial for formulation development, chemical synthesis, and biological assays. This section provides a summary of the solubility of this compound in a range of common laboratory solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in various laboratory solvents.
| Solvent | Chemical Formula | Solubility | Temperature (°C) |
| Water | H₂O | 73.9 g/100 mL[1] | 25 |
| Water | H₂O | 41.7 g/100 g[2] | 20 |
| Water | H₂O | 385,000 ppm[1] | 25 |
| Ethanol | C₂H₅OH | Practically Insoluble[1] | Not Specified |
| Ethanol | C₂H₅OH | Sparingly Soluble[1] | Not Specified |
| Ether | (C₂H₅)₂O | Practically Insoluble[1] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Insoluble | Not Specified |
| Organic Solvents (General) | - | Practically Insoluble[1] | Not Specified |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in a given solvent. The most common and reliable method is the shake-flask method.
Principle of the Shake-Flask Method
The shake-flask method involves creating a saturated solution of the solute in the solvent of interest by allowing the system to reach equilibrium. The concentration of the solute in the saturated solution is then determined analytically, which represents its solubility at that specific temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected Laboratory Solvents (e.g., Water, Ethanol, DMSO)
-
Analytical Balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis Spectrophotometer)
Experimental Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.
-
Equilibration: Place the containers in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For finer suspensions, centrifugation at the same temperature can be used to separate the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to filter the aliquot through a syringe filter that is compatible with the solvent.
-
Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units of g/100 mL or mg/L.
Glutamate Signaling Pathway
For researchers in drug development and neuroscience, understanding the biological context of glutamate is essential. Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS) and plays a crucial role in numerous physiological processes.[3][4] Its effects are mediated through a variety of glutamate receptors, which can be broadly classified into two main families: ionotropic and metabotropic receptors.[3][5]
Ionotropic Glutamate Receptors (iGluRs)
Ionotropic glutamate receptors are ligand-gated ion channels that mediate fast synaptic transmission.[3][6] Upon binding to glutamate, these receptors undergo a conformational change that opens an ion channel, allowing the influx of cations such as Na⁺ and Ca²⁺, leading to depolarization of the postsynaptic membrane.[4][7] The main subtypes of iGluRs are AMPA, NMDA, and kainate receptors.[3]
Metabotropic Glutamate Receptors (mGluRs)
Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate synaptic activity through second messenger signaling cascades.[3][5] Their activation can lead to a variety of downstream effects, including the modulation of ion channel activity and gene expression.[4] mGluRs are classified into three groups (Group I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[4]
Visualizations
Experimental Workflow for Solubility Determination
References
- 1. Monosodium Glutamate | C5H10NNaO5 | CID 23689119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Monosodium Glutamate [drugfuture.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbs.com [ijbs.com]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Sodium Glutamate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monosodium glutamate (B1630785) (MSG), the sodium salt of glutamic acid, is a widely utilized flavor enhancer in the food industry and a compound of interest in pharmaceutical research due to its physiological roles. The solid-state properties of MSG, particularly its crystal structure and potential for polymorphism, are critical for its stability, manufacturability, and bioavailability. This technical guide provides a comprehensive overview of the crystal structure of sodium glutamate monohydrate, explores its known polymorphic and hydrated forms, and details the experimental methodologies for their characterization.
Introduction
Sodium glutamate exists in various crystalline forms, including anhydrous, monohydrate, dihydrate, and pentahydrate states. The monohydrate is the most common commercial form. Understanding the crystal structure and polymorphic behavior of this compound is essential for controlling its physical properties during production and formulation. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact a substance's solubility, melting point, stability, and dissolution rate. This guide delves into the crystallographic details of this compound and its other known crystalline forms, providing a foundation for research and development in the food and pharmaceutical industries.
Crystal Structure of this compound
The crystal structure of L-glutamic acid monosodium salt monohydrate has been well-characterized. It crystallizes in the orthorhombic system, which is defined by three unequal axes at right angles.
Table 1: Crystallographic Data for this compound [1]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 5.521 Å |
| b | 15.130 Å |
| c | 17.958 Å |
| α, β, γ | 90° |
| Volume | 1500.10 ų |
| Z | 8 |
| Z' | 2 |
Z represents the number of formula units per unit cell. Z' is the number of formula units in the asymmetric unit.
The crystal structure consists of glutamate anions, sodium cations, and water molecules linked by a complex network of hydrogen bonds and ionic interactions. The glutamate ions form parallel sheets in the crystallographic bc planes, with sodium coordination bonds connecting both intersheet and intrasheet glutamate ions, creating an infinite network throughout the bulk in all three axes.[1]
Polymorphism and Pseudopolymorphism of Sodium Glutamate
Sodium glutamate exhibits polymorphism and pseudopolymorphism, primarily through the formation of different hydrated crystals. The presence of water molecules in the crystal lattice significantly influences the crystal packing and, consequently, the physical properties of the solid.
Known Crystalline Forms
Besides the common monohydrate, other crystalline forms of sodium glutamate have been identified:
-
Anhydrous Form: This form lacks water of crystallization. It can be obtained through the dehydration of the monohydrate.[2][3]
-
Dihydrate Form: Contains two water molecules per formula unit of sodium glutamate. The crystal structure of sodium DL-glutamate dihydrate has been reported.
-
Pentahydrate Form: This highly hydrated form crystallizes at temperatures below -8 °C.[4] Upon exposure to air, it loses water of crystallization to form the monohydrate.[4] A study on mono-sodium L-glutamate pentahydrate (MSLGPH) reported a triclinic crystal system.[5]
Table 2: Crystallographic Data for Known Crystalline Forms of Sodium Glutamate
| Crystalline Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Reference |
| Monohydrate | Orthorhombic | P2₁2₁2₁ | 5.521 | 15.130 | 17.958 | 90 | 90 | 90 | 1500.10 | [1] |
| Pentahydrate | Triclinic | - | 6.224 | 16.669 | 5.992 | 98.77 | 99.83 | 98.54 | 595.565 | [5] |
Data for the anhydrous and dihydrate forms are less consistently reported in the reviewed literature.
The relationship between these forms can be represented as a function of temperature and water activity.
Experimental Protocols for Characterization
A multi-technique approach is necessary for the comprehensive characterization of the crystal structure and polymorphism of sodium glutamate.
Crystal Growth
Controlled crystallization is the first step to obtaining high-quality single crystals or specific polymorphic forms for analysis.
Protocol for Controlled Crystallization of this compound:
-
Solution Preparation: Prepare a supersaturated solution of monosodium glutamate in deionized water. The concentration will depend on the desired crystallization temperature. For example, a solution of approximately 47% (w/w) can be used for isothermal crystallization at room temperature.
-
Temperature Control: For cooling crystallization, slowly cool the saturated solution from an elevated temperature (e.g., 60-70°C) to the desired crystallization temperature (e.g., 20-30°C). The cooling rate is a critical parameter influencing crystal size and habit.
-
Seeding: Introduce seed crystals of the desired polymorphic form to promote controlled crystal growth and prevent spontaneous nucleation of undesired forms.
-
pH and Impurity Control: Maintain the pH of the solution between 6.0 and 8.0. The presence of certain amino acids, such as alanine, can influence the crystal habit, leading to the formation of shorter, stouter crystals instead of the typical needle-like crystals.
-
Crystal Harvesting and Drying: Once the crystals have grown to a suitable size, they are harvested by filtration and dried under controlled conditions (e.g., in a desiccator or a fluidized bed dryer at 60-80°C) to a moisture content of ≤0.5%.
X-ray Diffraction (XRD)
X-ray diffraction is the gold standard for determining the crystal structure of a material. Both single-crystal and powder XRD are valuable techniques.
Protocol for Powder X-ray Diffraction (PXRD):
-
Sample Preparation: Finely grind the crystalline sample to a homogenous powder to ensure random orientation of the crystallites. Pack the powder into a sample holder, ensuring a flat and smooth surface.
-
Instrument Setup:
-
X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).
-
Goniometer Scan: Scan a 2θ range of 5° to 50° with a step size of 0.02° and a count time of 1-2 seconds per step.
-
Optics: Use appropriate divergence and anti-scatter slits to optimize the signal-to-noise ratio.
-
-
Data Analysis:
-
Phase Identification: Compare the experimental diffractogram with reference patterns from crystallographic databases (e.g., ICDD).
-
Rietveld Refinement: For detailed structural analysis, perform a Rietveld refinement of the powder pattern. This method involves fitting a calculated diffraction profile to the experimental data to refine lattice parameters, atomic positions, and other structural details.
-
Thermal Analysis (Differential Scanning Calorimetry - DSC)
DSC is a powerful technique for studying the thermal behavior of materials, including melting, crystallization, and solid-solid phase transitions, which are characteristic of polymorphic systems.
Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup:
-
Temperature Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min). The temperature range should be sufficient to cover any expected thermal events.
-
Calibration: Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium).
-
-
Data Analysis: Analyze the resulting thermogram for endothermic (e.g., melting, desolvation) and exothermic (e.g., crystallization) events. The peak temperature and enthalpy of these transitions provide information about the thermal stability and can be used to differentiate between polymorphs.
Vibrational Spectroscopy (Raman and FT-IR)
Raman and Fourier-transform infrared (FT-IR) spectroscopy are sensitive to the local chemical environment and molecular conformation, making them excellent tools for distinguishing between polymorphs.
Protocol for Raman Spectroscopy:
-
Sample Preparation: Place a small amount of the crystalline powder on a microscope slide.
-
Instrument Setup:
-
Laser: Use a non-destructive laser wavelength, such as 785 nm.
-
Acquisition: Acquire spectra over a relevant wavenumber range (e.g., 100-3500 cm⁻¹).
-
-
Data Analysis: Compare the Raman spectra of different samples. Polymorphs will exhibit differences in peak positions, intensities, and splitting due to variations in their crystal lattices. For sodium glutamate, the symmetric bending modes of the amino group and the stretching modes of the carboxylate moiety are useful marker bands for differentiating between forms.[2][3]
Table 3: Key Raman Bands for Differentiating Anhydrous and Monohydrate Forms of MSG [3]
| Vibrational Mode | Anhydrous Form (cm⁻¹) | Monohydrate Form (cm⁻¹) |
| COO⁻ stretching | ~1582 | Varies |
| NH₃⁺ vibration | ~1455 | Varies |
| CH deformations | ~1343 | Varies |
Note: Specific band positions can vary slightly depending on the instrument and experimental conditions.
Solubility Measurement
The solubility of different polymorphs can vary significantly, impacting bioavailability.
Protocol for Isothermal Shake-Flask Solubility Measurement:
-
Equilibration: Add an excess amount of the crystalline solid to a known volume of solvent (e.g., deionized water) in a sealed container. Agitate the suspension at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Sample Analysis: Withdraw a sample of the supernatant, filter it to remove any undissolved solids, and determine the concentration of the solute using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or a spectrofluorometric method).
-
Solid Phase Analysis: Analyze the remaining solid phase by PXRD or Raman spectroscopy to confirm that no polymorphic transformation occurred during the experiment.
Conclusion
The crystal structure and polymorphism of this compound are crucial aspects that influence its physical and chemical properties. This guide has provided a detailed overview of the orthorhombic crystal structure of the monohydrate form and highlighted the existence of other hydrated polymorphs. The experimental protocols outlined for crystal growth, X-ray diffraction, thermal analysis, vibrational spectroscopy, and solubility measurement provide a robust framework for the comprehensive characterization of the solid-state forms of sodium glutamate. A thorough understanding and control of its crystallography are paramount for ensuring product quality and performance in both the food and pharmaceutical industries.
References
- 1. Quantification of cation–anion interactions in crystalline monopotassium and monosodium glutamate salts - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05544G [pubs.rsc.org]
- 2. Monosodium glutamate in its anhydrous and monohydrate form: differentiation by Raman spectroscopies and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monosodium Glutamate - Structure, Properties, Uses | Turito [turito.com]
- 5. journaljmsrr.com [journaljmsrr.com]
An In-depth Technical Guide to the Zwitterionic Form of Sodium Glutamate Monohydrate in the Solid State
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monosodium glutamate (B1630785) (MSG), the sodium salt of the non-essential amino acid L-glutamic acid, is widely recognized as a flavor enhancer in the food industry. In its solid, commercially produced form, it typically exists as a monohydrate (C₅H₈NNaO₄ · H₂O).[1] A crucial aspect of its solid-state chemistry is the existence of the glutamate molecule in a zwitterionic form.[2] This means that the α-amino group is protonated (-NH₃⁺) and the α-carboxyl group is deprotonated (-COO⁻), resulting in a molecule with both a positive and a negative charge, yet an overall neutral charge. This technical guide provides a comprehensive overview of the structural and spectroscopic properties of the zwitterionic form of sodium glutamate monohydrate in the solid state, intended for researchers in crystallography, spectroscopy, and pharmaceutical sciences.
Crystal Structure and Molecular Geometry
The three-dimensional arrangement of molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. For this compound, single-crystal X-ray diffraction has been the primary technique for elucidating its crystal structure.
Crystal System and Space Group
Solid this compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles to each other. The specific space group has been identified as P2₁2₁2₁ .[3] This space group is non-centrosymmetric and chiral, which is expected for a crystal composed of the L-enantiomer of an amino acid.
Unit Cell Parameters
The unit cell is the basic repeating unit of a crystal lattice. The dimensions of the unit cell for this compound have been determined by X-ray diffraction.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 5.521 Å |
| b | 15.130 Å |
| c | 17.958 Å |
| α, β, γ | 90° |
| Volume (V) | 1500.10 ų |
| Molecules per unit cell (Z) | 8 |
Data obtained from low-temperature (90 K) single-crystal XRD measurements.[3]
The Zwitterionic Conformation in the Crystal Lattice
Within the crystal, the glutamate molecule unequivocally adopts a zwitterionic form: ⁻OOC-CH(NH₃⁺)-(CH₂)₂-COO⁻Na⁺ · H₂O.[2] The proton from the α-carboxylic acid group is transferred to the α-amino group. The crystal packing is stabilized by an extensive network of hydrogen bonds involving the protonated amino group, the carboxylate groups, and the water molecule of hydration. The sodium ion is coordinated by oxygen atoms from the carboxylate groups and the water molecule.
Spectroscopic Characterization
Spectroscopic techniques provide valuable insights into the chemical bonding, functional groups, and molecular environment of the zwitterionic glutamate in the solid state.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy is a powerful tool for confirming the presence of the zwitterionic form. The protonation state of the amino and carboxyl groups gives rise to characteristic vibrational modes.
Key Vibrational Frequencies and Assignments for Solid this compound:
| Wavenumber (cm⁻¹) | Assignment | Technique |
| ~3400 - 2800 | N-H stretching (of NH₃⁺), O-H stretching (of H₂O), C-H stretching | IR, Raman |
| ~1640 | N-H bending (asymmetric) of NH₃⁺ | IR |
| ~1580 | C=O stretching (asymmetric) of COO⁻ | IR |
| ~1415 | C=O stretching (symmetric) of COO⁻ | IR |
| 1434 | CH₂ scissoring | Raman |
| 1402 | COO⁻ symmetric stretching | Raman |
| 1353, 1342, 1318 | CH₂ wagging and twisting | Raman |
| 1293, 1284 | CH wagging | Raman |
| 1193, 1161 | C-N stretching, C-C stretching | Raman |
| 943, 925 | C-C stretching | Raman |
| 877, 858 | C-C stretching, CH₂ rocking | Raman |
| 665 | COO⁻ scissoring | Raman |
| 603 | COO⁻ wagging | Raman |
| 529 | COO⁻ rocking | Raman |
| 500 | NH₃⁺ torsional, COO⁻ rocking | Raman |
| 478, 441, 382 | Skeletal deformations | Raman |
Note: This table is a compilation of data from various sources and assignments may vary slightly between studies.[4][5]
The presence of strong absorption bands corresponding to the asymmetric and symmetric stretching of the carboxylate group (COO⁻) and the bending modes of the protonated amino group (NH₃⁺) are definitive spectroscopic evidence for the zwitterionic state.
Solid-State Nuclear Magnetic Resonance (SS-NMR) Spectroscopy
Expected ¹³C and ¹⁵N Chemical Shifts for Zwitterionic Glutamate:
| Nucleus | Atom | Expected Chemical Shift (ppm) |
| ¹³C | Cα | ~55-60 |
| Cβ | ~28-32 | |
| Cγ | ~34-38 | |
| Cδ (carboxyl) | ~180-185 | |
| Cα (carboxyl) | ~175-180 | |
| ¹⁵N | Nα | ~30-40 (relative to liquid NH₃) |
Note: These are approximate values based on data for L-glutamic acid and related compounds. The exact chemical shifts for this compound may differ slightly due to crystal packing effects.[3][6]
The ¹⁵N chemical shift is a direct probe of the protonation state of the amino group. The observed shift in the 30-40 ppm range is characteristic of a protonated amino group (R-NH₃⁺) in the solid state.
Experimental Protocols
This section provides generalized, yet detailed, methodologies for the key experiments used to characterize the zwitterionic form of this compound in the solid state.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and crystal packing.
Methodology:
-
Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This can be achieved by slow evaporation of a saturated aqueous solution at room temperature.
-
Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head using a cryoloop and a suitable cryoprotectant (e.g., paratone-N oil).
-
Data Collection:
-
Mount the goniometer head on a single-crystal X-ray diffractometer (e.g., Bruker AXS D8 VENTURE) equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CMOS or CCD).
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.
-
Perform an initial set of frames to determine the unit cell parameters and crystal orientation.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles (φ, ω, and χ scans).
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for Lorentz, polarization, and absorption effects.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares methods to optimize atomic coordinates, and thermal parameters.
-
Locate hydrogen atoms from the difference Fourier map and refine their positions.
-
Solid-State NMR Spectroscopy
Objective: To probe the local chemical environment of ¹³C and ¹⁵N nuclei to confirm the zwitterionic state.
Methodology:
-
Sample Preparation: Finely powder a sample of crystalline this compound and pack it into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).
-
Spectrometer Setup:
-
Insert the rotor into a solid-state NMR probe.
-
Tune the probe to the resonance frequencies of ¹H, ¹³C, and ¹⁵N for the given magnetic field strength.
-
Set the magic angle spinning (MAS) rate (e.g., 5-15 kHz) to average out anisotropic interactions and obtain high-resolution spectra.
-
-
¹³C CP/MAS Experiment:
-
Perform a ¹H-¹³C cross-polarization magic angle spinning (CP/MAS) experiment. This technique enhances the ¹³C signal by transferring magnetization from the abundant ¹H spins.
-
Use high-power ¹H decoupling during the acquisition of the ¹³C signal to remove line broadening from ¹H-¹³C dipolar couplings.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the ¹³C chemical shifts to a standard, such as the methylene (B1212753) carbon of adamantane (B196018) (38.48 ppm).
-
-
¹⁵N CP/MAS Experiment:
-
Perform a ¹H-¹⁵N CP/MAS experiment, similar to the ¹³C experiment.
-
Reference the ¹⁵N chemical shifts to a standard, such as solid ¹⁵NH₄Cl (39.3 ppm relative to liquid NH₃).
-
Vibrational Spectroscopy (FT-IR and Raman)
Objective: To identify the characteristic vibrational modes of the zwitterionic functional groups.
Methodology for FT-IR Spectroscopy:
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of finely ground this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg).
-
Grind the mixture to a fine, homogeneous powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of absorbance or transmittance.
-
Methodology for Raman Spectroscopy:
-
Sample Preparation: Place a small amount of the crystalline powder onto a microscope slide or into a capillary tube.
-
Data Acquisition:
-
Place the sample under the objective of a Raman microscope.
-
Focus a laser beam (e.g., 785 nm) onto the sample.
-
Collect the scattered light and direct it into a spectrometer.
-
Record the Raman spectrum, typically over a range of 3500-100 cm⁻¹.
-
Theoretical Calculations (Density Functional Theory)
Objective: To complement experimental data with theoretical calculations of the molecular geometry and vibrational frequencies.
Methodology:
-
Model Building: Construct a computational model of the this compound crystal based on the experimentally determined unit cell parameters and atomic positions from X-ray diffraction.
-
Computational Method:
-
Employ Density Functional Theory (DFT) methods, which are well-suited for solid-state systems.
-
Choose an appropriate exchange-correlation functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).
-
-
Geometry Optimization: Perform a full geometry optimization of the unit cell, allowing both the atomic positions and the lattice parameters to relax until the forces on the atoms are minimized.
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to obtain the theoretical Raman and IR spectra. This also confirms that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Analysis: Compare the calculated bond lengths, bond angles, and vibrational frequencies with the experimental data to validate the theoretical model and aid in the assignment of experimental spectra.
Visualizations
Caption: Zwitterionic form of the glutamate molecule.
Caption: Simplified 2D representation of interactions.
Caption: Workflow for single-crystal X-ray diffraction.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. bmse000037 L-Glutamic Acid at BMRB [bmrb.io]
- 4. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
"Sodium Glutamate Monohydrate" dissociation in aqueous solutions
An In-depth Technical Guide on the Dissociation of Sodium Glutamate (B1630785) Monohydrate in Aqueous Solutions
Introduction
Sodium glutamate monohydrate (C₅H₈NNaO₄·H₂O), commonly known as monosodium glutamate (MSG), is the sodium salt of the naturally occurring L-glutamic acid.[1] It is a white crystalline powder that is highly soluble in water.[1][2] In aqueous solutions, it dissociates into a sodium ion (Na⁺) and a glutamate anion (C₅H₈NO₄⁻).[2] The behavior of this glutamate anion is central to the physicochemical properties of the solution and is highly dependent on the pH of the aqueous environment.
This technical guide provides a detailed examination of the dissociation equilibria of this compound in water, presents quantitative data from various sources, outlines experimental protocols for characterizing these properties, and includes visualizations of the core chemical processes.
Dissociation and pH-Dependent Equilibria
Upon dissolution in water, this compound fully dissociates into sodium cations and glutamate anions.
C₅H₈NNaO₄·H₂O (s) → Na⁺ (aq) + C₅H₈NO₄⁻ (aq) + H₂O (l)
The glutamate anion is the conjugate base of glutamic acid, an amino acid with three ionizable groups: two carboxylic acid groups (α-carboxyl and side-chain carboxyl) and an α-amino group. Consequently, the protonation state of the glutamate ion in solution is governed by three distinct acid dissociation constants (pKa values), leading to a pH-dependent equilibrium between four different species.
The pKa values for glutamic acid are approximately 2.1-2.2 for the α-carboxyl group, 4.1-4.3 for the side-chain carboxyl group, and 9.5-9.9 for the α-amino group.[3][4][5][6][7][8] The electron-withdrawing effect of the nearby protonated amino group makes the α-carboxyl group a stronger acid (lower pKa) than the more distant side-chain carboxyl group.[7]
The equilibrium between the different protonated forms of glutamate can be visualized as follows:
At physiological pH (around 7.4), the form with both carboxylate groups deprotonated and the amino group protonated is dominant.[9]
Quantitative Data
The physicochemical properties of this compound and its parent amino acid, glutamic acid, have been extensively characterized. The following tables summarize key quantitative data.
Table of pKa Values for Glutamic Acid
The acid dissociation constants (pKa) determine the protonation state of glutamate at a given pH. Values can vary slightly based on experimental conditions like temperature and ionic strength.
| pKa Value | Source 1[6] | Source 2[8] | Source 3[4] | Source 4[5] |
| pKa₁ (α-carboxyl) | 2.19 | 2.10 | 2.10 | 2.10 |
| pKa₂ (side-chain) | 4.25 | 4.07 | 4.07 | 4.07 |
| pKa₃ (α-amino) | 9.67 | 9.47 | 9.47 | 9.47 |
Table of Physical and Chemical Properties
This table outlines key properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈NNaO₄·H₂O | [8] |
| Molar Mass | 187.13 g/mol | [10] |
| Appearance | White crystalline powder | [1][2] |
| Solubility in Water | 600 g/L (at 20°C) | [11] |
| pH of 50 g/L solution | 6.7 - 7.2 (at 20°C) | [11] |
| Melting Point | 232 °C (decomposes) | [10] |
Experimental Protocols
The determination of dissociation constants and the characterization of species in solution rely on various analytical techniques.
Potentiometric Titration for pKa Determination
Principle: This is the most common method for determining pKa values. It involves titrating a solution of the analyte (in this case, glutamic acid or its salt) with a strong base (e.g., NaOH) or a strong acid (e.g., HCl) and monitoring the solution's pH with a calibrated pH meter. The pKa values correspond to the pH at the half-equivalence points on the resulting titration curve.
Methodology:
-
Preparation: A known concentration of L-glutamic acid hydrochloride is dissolved in deionized, CO₂-free water.
-
Titration: The solution is placed in a temperature-controlled vessel and titrated with a standardized solution of NaOH, added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the solution to equilibrate.
-
Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The curve for glutamic acid will show three inflection points. The pH at the midpoint of each of the first two buffering regions corresponds to pKa₁ and pKa₂, respectively. The pH at the midpoint of the third buffering region corresponds to pKa₃.
Spectroscopic Analysis
Principle: Spectroscopic methods can differentiate between the various protonated forms of glutamate in solution, as each species exhibits a unique spectral signature.
Methodology (Raman Spectroscopy):
-
Sample Preparation: A series of aqueous solutions of sodium glutamate are prepared at different, precisely controlled pH values.
-
Spectral Acquisition: Raman spectra are collected for each sample. The symmetric bending modes of the amino group and the stretching modes of the carboxyl groups are particularly informative marker bands.[12]
-
Analysis: Changes in the position and intensity of these marker bands with varying pH are analyzed. For instance, the protonation of the amino group at acidic pH values can be clearly detected in the Raman spectra.[12] This allows for the observation of the transition between different ionic species in the solution.
Dielectric Relaxation Spectroscopy (DRS)
Principle: DRS measures the dielectric properties of a solution as a function of frequency. It is sensitive to the rotational dynamics of polar molecules and ions. This technique can provide detailed insights into ion hydration and the formation of ion pairs in solution.
Methodology:
-
Sample Preparation: Aqueous solutions of sodium glutamate, often with other salts like NaCl or CaCl₂, are prepared at known concentrations.[13][14] The monosodium L-glutamate starting material may be recrystallized and dried under vacuum to ensure purity.[13][14]
-
Measurement: The complex dielectric permittivity of the solutions is measured over a wide frequency range (typically GHz).
-
Data Analysis: The resulting spectra are fitted to models that describe different relaxation processes, such as the reorientation of free glutamate ions, the dynamics of water molecules hydrating the carboxylate groups, and the behavior of bulk water.[13] The technique can detect the formation of ion pairs, for example between Ca²⁺ and the side-chain carboxylate group of glutamate, which appear as a distinct low-frequency relaxation mode.[13]
Ion Interactions in Solution
In concentrated solutions, interactions between ions become significant. Neutron diffraction and molecular dynamics simulation studies have shown that at high concentrations, the sodium ion (Na⁺) is not fully hydrated and coordinates directly with a carboxylate oxygen, preferentially from the side-chain.[13][14] Furthermore, studies have investigated the binding of other cations, such as Li⁺, Mg²⁺, and Ca²⁺, to glutamate, finding that binding constants increase in the order Li⁺ < Mg²⁺ < Ca²⁺.[13] These interactions can influence the equilibrium structure and biological activity of glutamate in solution.
References
- 1. CAS 6106-04-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Monosodium glutamate - Wikipedia [en.wikipedia.org]
- 3. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Star Republic: Guide for Biologists [sciencegateway.org]
- 5. Amino Acids [vanderbilt.edu]
- 6. peptideweb.com [peptideweb.com]
- 7. Exam 3 Answer Key [web.pdx.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Glutamic acid - Wikipedia [en.wikipedia.org]
- 10. echemi.com [echemi.com]
- 11. Sodium L-glutamate monohydrate CAS 6106-04-3 | 106445 [merckmillipore.com]
- 12. Monosodium glutamate in its anhydrous and monohydrate form: differentiation by Raman spectroscopies and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cation-Binding of Glutamate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Sodium Glutamate Monohydrate in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium glutamate (B1630785) monohydrate, the sodium salt of the non-essential amino acid L-glutamic acid, is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS).[1][2] Its critical role in mediating fast synaptic transmission, synaptic plasticity, and various other neurological processes makes it an indispensable tool in neuroscience research, particularly in patch clamp electrophysiology.[1][3][4] This technique allows for the direct measurement of ion flow across the cell membrane, providing unparalleled insight into the function of glutamate receptors and their associated signaling pathways.[1][3]
Glutamate exerts its effects by binding to and activating ionotropic and metabotropic glutamate receptors. Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that directly mediate ion flux, leading to rapid changes in the postsynaptic membrane potential.[2][5] They are broadly classified into three subtypes based on their selective agonists: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), N-methyl-D-aspartate (NMDA), and kainate receptors.[2] Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic activity more slowly through second messenger signaling cascades.[6]
These application notes provide detailed protocols for utilizing sodium glutamate monohydrate in whole-cell patch clamp electrophysiology to study iGluR-mediated currents, along with a summary of key quantitative data and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: Commonly Used Pharmacological Agents for Isolating Glutamate Receptor Subtypes
| Pharmacological Agent | Receptor Action | Concentration (µM) | Common Application Methods |
| Agonists | |||
| L-Glutamate | Non-selective agonist | 100 - 1000 | Bath application, local perfusion |
| (RS)-AMPA | AMPA receptor agonist | 10 - 100 | Bath application, local perfusion |
| NMDA | NMDA receptor agonist | 10 - 100 | Bath application, local perfusion |
| Kainate | Kainate receptor agonist | 1 - 10 | Bath application, local perfusion |
| Antagonists | |||
| CNQX | AMPA/Kainate receptor antagonist | 10 | Bath application |
| NBQX | AMPA/Kainate receptor antagonist | 8 | Bath application |
| GYKI 52466 | Non-competitive AMPA receptor antagonist | 33 | Bath application |
| D-AP5 (D-APV) | Competitive NMDA receptor antagonist | 25 - 50 | Bath application |
| MK-801 | Non-competitive NMDA receptor antagonist | 10 - 20 | Bath application |
| Channel Blockers | |||
| Tetrodotoxin (TTX) | Voltage-gated sodium channel blocker | 0.5 - 1 | Bath application |
| Picrotoxin (B1677862) | GABAA receptor channel blocker | 50 - 100 | Bath application |
| Bicuculline | GABAA receptor antagonist | 10 - 20 | Bath application |
| Co-agonists | |||
| Glycine (B1666218) | Co-agonist for NMDA receptors | 1 - 10 | Bath application |
| D-Serine | Co-agonist for NMDA receptors | 10 | Bath application |
Table 2: Typical Electrophysiological Parameters for Recording Glutamate-Evoked Currents
| Parameter | Value | Notes |
| Holding Potential (Vh) | ||
| AMPA/Kainate Currents | -60 to -70 mV | Minimizes NMDA receptor activation due to Mg2+ block.[1] |
| NMDA Currents | +40 mV or -25 to -35 mV | Positive potentials relieve the Mg2+ block.[1] Holding at slightly depolarized potentials can also alleviate the block.[1] |
| External Solution (aCSF) | ||
| NaCl | 125 mM | |
| KCl | 2.5 mM | |
| CaCl2 | 2 mM | |
| MgCl2 | 1 mM | Can be omitted or lowered for studying NMDA receptors without a voltage-dependent block. |
| NaH2PO4 | 1.25 mM | |
| NaHCO3 | 25 mM | |
| Glucose | 25 mM | |
| Internal Solution (Pipette) | ||
| K-Gluconate or Cs-Gluconate | 120-140 mM | Cesium is used to block potassium channels, improving voltage clamp quality. |
| HEPES | 10 mM | |
| EGTA or BAPTA | 0.5-10 mM | Chelates intracellular calcium. |
| Mg-ATP | 2-4 mM | |
| Na-GTP | 0.2-0.4 mM | |
| Phosphocreatine | 10 mM |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording of AMPA Receptor-Mediated Currents
This protocol details the steps to record excitatory postsynaptic currents (EPSCs) mediated by AMPA receptors in response to the application of glutamate.
1. Preparation of Solutions:
-
Prepare artificial cerebrospinal fluid (aCSF) and internal pipette solution as detailed in Table 2.
-
Prepare stock solutions of L-Glutamate (100 mM in water), CNQX (10 mM in DMSO), D-AP5 (50 mM in water), and Picrotoxin (50 mM in DMSO).
2. Slice Preparation:
-
Acutely prepare brain slices (e.g., hippocampus, cortex) of 250-350 µm thickness using a vibratome in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.
3. Patch Clamp Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Identify a healthy neuron under a microscope with DIC optics.
-
Approach the neuron with a borosilicate glass pipette (3-6 MΩ) filled with internal solution.
-
Apply gentle positive pressure to the pipette to keep the tip clean.
-
Form a gigaohm seal (>1 GΩ) by applying gentle negative pressure.
-
Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the cell at -70 mV.
4. Pharmacological Isolation of AMPA Currents:
-
To isolate AMPA receptor-mediated currents, add D-AP5 (50 µM) and picrotoxin (50 µM) to the aCSF to block NMDA and GABAA receptors, respectively.
5. Glutamate Application and Data Acquisition:
-
Use a local perfusion system (e.g., a puffer pipette) to apply L-Glutamate (1 mM) for a short duration (1-5 ms) in the vicinity of the recorded neuron's dendrites.
-
Record the resulting inward current, which represents the AMPA receptor-mediated EPSC.
-
Wash out the glutamate with the continuous perfusion of aCSF.
-
Repeat the application at regular intervals (e.g., every 20 seconds) to obtain a stable baseline response.
-
To confirm the current is mediated by AMPA receptors, apply CNQX (10 µM) to the bath, which should block the glutamate-evoked response.
Protocol 2: Whole-Cell Patch Clamp Recording of NMDA Receptor-Mediated Currents
This protocol outlines the procedure for recording NMDA receptor-mediated EPSCs.
1. Preparation of Solutions:
-
Prepare aCSF and internal pipette solution. For isolating NMDA currents, it is often beneficial to use a low Mg2+ (e.g., 0.1 mM) or Mg2+-free aCSF.
-
Prepare stock solutions of L-Glutamate (100 mM), CNQX (10 mM), and Glycine (10 mM in water).
2. Slice Preparation and Patch Clamp Recording:
-
Follow steps 2.1 to 3.4 from Protocol 1.
-
In voltage-clamp mode, hold the cell at +40 mV to relieve the voltage-dependent Mg2+ block of the NMDA receptor channel.[1]
3. Pharmacological Isolation of NMDA Currents:
-
Add CNQX (10 µM) and picrotoxin (50 µM) to the aCSF to block AMPA/kainate and GABAA receptors, respectively.
-
Ensure the presence of a co-agonist, such as glycine (10 µM) or D-serine (10 µM), in the aCSF, as it is required for NMDA receptor activation.[7]
4. Glutamate Application and Data Acquisition:
-
Apply L-Glutamate (1 mM) locally as described in Protocol 1.
-
Record the resulting outward current (at Vh = +40 mV), which represents the NMDA receptor-mediated EPSC.
-
To confirm the identity of the current, apply D-AP5 (50 µM) to the bath, which should abolish the response.
Signaling Pathways and Experimental Workflows
Glutamatergic Synaptic Transmission
The binding of glutamate to postsynaptic iGluRs initiates a series of events leading to neuronal excitation.
Caption: Signaling cascade at a glutamatergic synapse.
Experimental Workflow for Whole-Cell Patch Clamp
The following diagram illustrates the general workflow for recording glutamate-evoked currents from a neuron in a brain slice.
References
- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sophion.com [sophion.com]
- 3. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 4. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A slow excitatory postsynaptic current mediated by G-protein-coupled metabotropic glutamate receptors in rat ventral tegmental dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Inducing Excitotoxicity in Vitro Using Sodium Glutamate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitotoxicity, the pathological process by which excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death, is a key mechanism implicated in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.[1][2][3][4] Modeling excitotoxicity in vitro is a critical tool for understanding its molecular mechanisms and for the screening and development of potential neuroprotective therapies. Sodium glutamate monohydrate is widely used to induce excitotoxicity in cultured neurons and neuronal cell lines due to its role as the primary excitatory neurotransmitter in the central nervous system.[5][6]
These application notes provide detailed protocols and supporting data for inducing and assessing glutamate-induced excitotoxicity in in vitro models.
Molecular Mechanisms of Glutamate Excitotoxicity
Glutamate exerts its effects through ionotropic (iGluRs) and metabotropic (mGluRs) receptors.[1] The primary mediators of excitotoxicity are the iGluRs, namely the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[1] Excessive activation of these receptors, particularly NMDA receptors, leads to a massive influx of calcium ions (Ca2+) into the neuron.[1][2][3] This intracellular calcium overload triggers a cascade of detrimental events, including:
-
Mitochondrial Dysfunction: Impaired energy metabolism and increased production of reactive oxygen species (ROS).[1][4]
-
Activation of Degradative Enzymes: Activation of proteases (e.g., calpains), phospholipases, and endonucleases that damage cellular structures.[2]
-
Nitric Oxide Synthase (NOS) Activation: Production of nitric oxide (NO), which can contribute to oxidative stress.[1][7]
-
Apoptotic and Necrotic Cell Death: Ultimately leading to neuronal demise through programmed cell death or necrosis.[4][8]
References
- 1. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate Transporters and the Excitotoxic Path to Motor Neuron Degeneration in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 6. innoprot.com [innoprot.com]
- 7. neuroproof.com [neuroproof.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Sodium Glutamate Monohydrate in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium glutamate (B1630785) monohydrate, the sodium salt of the non-essential amino acid L-glutamic acid, is a pivotal reagent in neuroscience research. As the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), glutamate is essential for a wide range of neuronal functions, including learning, memory, and synaptic plasticity.[1][2] In neuronal cell culture, precise concentrations of sodium glutamate monohydrate are utilized to model both physiological and pathological conditions. These applications range from studying synaptic transmission and plasticity to inducing excitotoxicity, a phenomenon implicated in various neurodegenerative diseases and injuries.[3][4]
These application notes provide a comprehensive guide to the use of this compound in neuronal cell culture media, including recommended concentration ranges, detailed experimental protocols, and an overview of the key signaling pathways involved in glutamate-mediated neuronal responses.
Data Presentation: Concentration Guidelines
The optimal concentration of this compound is highly dependent on the specific application, the type of neuronal culture (e.g., primary neurons vs. cell lines), and the developmental stage of the neurons.[5] The following tables summarize recommended concentration ranges for various experimental goals.
Table 1: General Concentration Ranges for this compound in Neuronal Culture
| Application | Concentration Range | Typical Exposure Time | Notes |
| Promoting Neuronal Survival and Maturation | 10 - 25 µM | Days to Weeks | Lower concentrations can support the health and electrical activity of cultured neurons.[6] |
| Investigating Synaptic Plasticity (e.g., LTP) | 10 - 100 µM | Minutes to Hours | Acute, controlled application is often used to stimulate synaptic activity without inducing widespread toxicity.[5] |
| Inducing Mild to Moderate Excitotoxicity | 20 - 100 µM | 5 minutes to 24 hours | Often used in neuroprotection assays to screen for therapeutic compounds.[5][7] |
| Inducing Severe Excitotoxicity and Neuronal Death | 100 µM - 1 mM | 5 minutes to 24 hours | Higher concentrations and longer exposure times are used to model acute neuronal injury.[5][8][9] |
| Modeling Oxidative Stress (Oxytosis) | > 1 mM | Hours | High concentrations can inhibit cystine uptake, leading to oxidative stress-mediated cell death.[5][7] |
Table 2: Specific Examples of Glutamate Concentrations Used in Neuronal Cell Culture Studies
| Cell Type | Concentration | Exposure Time | Observed Effect | Reference |
| Mouse Primary Cortical Neurons | 100 µM | 24 hours | Optimal for neuroprotective studies. | [5] |
| Rat Primary Cortical Neurons | 250 µM | 4 hours | Significant neurotoxic effects and neurite outgrowth deficits. | [8] |
| Human Embryonic Stem Cell-derived Neurons | 20 µM | 24 hours | 58% cell death, considered pathophysiological. | [7] |
| Adult Hippocampal Neurons | 25 µM | 1 - 7 days | Promoted recovery of electrical activity with minimal excitotoxicity. | [6] |
| Murine Cortical Cell Culture | 50 - 100 µM | 5 minutes | ED50 for neuronal degeneration. | [9] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM L-Glutamate Stock Solution
L-glutamic acid has limited solubility in water at neutral pH. Monosodium glutamate is more soluble and is often preferred.[5][10] If using L-glutamic acid, adjusting the pH is necessary for dissolution.[11]
Materials:
-
L-Glutamic Acid Monosodium Salt Monohydrate (e.g., Sigma-Aldrich G1626)
-
Sterile, cell culture grade water or 0.85% saline[12]
-
Sterile 50 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile cryovials for aliquoting
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), weigh out 1.871 g of L-Glutamic Acid Monosodium Salt Monohydrate.
-
Dissolving: Transfer the powder to the 50 mL conical tube. Add approximately 90 mL of sterile, cell culture grade water or 0.85% saline.
-
Mixing: Gently vortex or invert the tube until the powder is completely dissolved. The solution should be clear.
-
Volume Adjustment: Adjust the final volume to 100 mL with sterile water or saline.
-
Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and filter the solution into a new sterile conical tube. Do not autoclave L-glutamate solutions as heat causes degradation. [12]
-
Aliquoting and Storage: Dispense the sterile 100 mM L-glutamate stock solution into smaller, clearly labeled cryovials. Store the aliquots at -20°C.[13] Avoid repeated freeze-thaw cycles.[13]
Protocol 2: Induction of Excitotoxicity in Primary Cortical Neurons
This protocol provides a general framework for inducing excitotoxicity. The optimal glutamate concentration and exposure time should be determined empirically for each specific cell type and experimental setup.[5]
Materials:
-
Mature primary cortical neuron cultures (e.g., DIV 12-15)
-
Prepared sterile 100 mM L-glutamate stock solution
-
Culture medium (e.g., Neurobasal medium with B27 supplement)[14][15]
-
Phosphate-buffered saline (PBS), sterile
-
Cell viability assay (e.g., Trypan Blue, Calcein-AM/Ethidium Homodimer-1, LDH assay)
Workflow:
References
- 1. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijbs.com [ijbs.com]
- 4. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Addition of glutamate to serum free culture promotes recovery of electrical activity in adult hippocampal neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Neuronal Cell Culture Media and Astrocyte Medium | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Sodium Glutamate Monohydrate in Drosophila Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate (B1630785), an amino acid central to cellular metabolism, is a key component of various media formulated for the in vitro culture of Drosophila melanogaster cells. While often supplied as L-glutamic acid or derived from L-glutamine, sodium glutamate monohydrate can serve as a direct and stable source of this vital nutrient. These application notes provide a comprehensive overview of the role of glutamate in Drosophila cell culture, detailing its presence in standard media, its metabolic significance, and protocols for its use and optimization.
Glutamate serves as a primary energy source and a key node in nitrogen metabolism, making its concentration in culture media a critical parameter for optimal cell growth, viability, and recombinant protein expression. Understanding its role is essential for the successful application of Drosophila cell lines, such as the widely used S2 and Kc cells, in basic research and biopharmaceutical production.
Data Presentation: Glutamate and Glutamine in Standard Drosophila Media
The following tables summarize the concentrations of L-Glutamic Acid and L-Glutamine in two commonly used media for Drosophila cell culture. These values provide a baseline for supplementing or formulating custom media using this compound.
Table 1: L-Glutamic Acid Concentration in Standard Media
| Media Formulation | L-Glutamic Acid (mg/L) | L-Glutamic Acid (mM) |
| Schneider's Drosophila Medium | 800 | 5.44 |
| Shields and Sang M3 Insect Medium | 7.88 (as Potassium salt) + 6.53 (as Sodium salt) | ~53.5 (K salt) + ~38.6 (Na salt) |
Note: Shields and Sang M3 medium utilizes glutamate salts as a primary source of sodium and potassium ions, resulting in a significantly higher concentration compared to Schneider's medium.[1][2]
Table 2: L-Glutamine Concentration in Standard Media
| Media Formulation | L-Glutamine (mg/L) | L-Glutamine (mM) |
| Schneider's Drosophila Medium | 1800 | 12.33 |
| Shields and Sang M3 Insect Medium | 600 | 4.11 |
The Role of Glutamate in Drosophila Cell Metabolism
Glutamate is a pivotal metabolite for insect cells, often consumed in significant amounts by rapidly growing cell lines.[3][4] Its metabolic roles are multifaceted:
-
Energy Production: Glutamate can be converted to α-ketoglutarate, an intermediate of the Tricarboxylic Acid (TCA) cycle, thereby directly fueling cellular energy production in the form of ATP.[5] This is a crucial pathway, especially in cultures with high cell densities.
-
Nitrogen Metabolism: Glutamate is a central molecule in the synthesis of other non-essential amino acids through transamination reactions. It also plays a role in the disposal of excess nitrogen.
-
Glutamine-Glutamate Cycle: While glutamine is a common supplement, it is often converted to glutamate intracellularly by the enzyme glutaminase (B10826351) to enter metabolic pathways.[6] Direct uptake of glutamate can be more efficient, avoiding the potential accumulation of ammonia (B1221849) from glutamine degradation, which can be toxic to cells.[3] In some insect cell lines, cultures grown in glutamine-free media with available glutamate have shown enhanced growth.[3]
The metabolic interplay between glutamine and glutamate is a key aspect of insect cell physiology.
Figure 1. Simplified Glutamate Metabolism in Insect Cells.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a sterile stock solution of this compound for supplementing Drosophila cell culture media.
Materials:
-
Sodium L-Glutamate Monohydrate (Cell culture grade)
-
Nuclease-free water
-
Sterile container
-
0.22 µm sterile filter
Procedure:
-
Calculation: Determine the desired concentration of your stock solution (e.g., 200 mM). The molecular weight of Sodium L-Glutamate Monohydrate is 187.13 g/mol .
-
For a 200 mM stock solution, dissolve 3.74 g of this compound in nuclease-free water to a final volume of 100 mL.
-
-
Dissolution: Add the calculated amount of this compound to the appropriate volume of nuclease-free water in a sterile container. Mix thoroughly until completely dissolved.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm filter into a new sterile container.
-
Storage: Store the stock solution at 4°C for short-term use (up to one month) or in aliquots at -20°C for long-term storage.
Protocol 2: Optimizing Sodium Glutamate Concentration for Drosophila S2 Cells
This protocol provides a framework for determining the optimal concentration of sodium glutamate for a specific application, such as maximizing cell proliferation or recombinant protein yield.
Materials:
-
Drosophila S2 cells in logarithmic growth phase
-
Basal medium (e.g., Schneider's or M3 medium, potentially formulated without glutamate/glutamine for precise control)
-
Sterile this compound stock solution (from Protocol 1)
-
Multi-well culture plates (e.g., 24-well or 6-well)
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
Procedure:
-
Cell Seeding: Seed S2 cells into the wells of a multi-well plate at a density of 0.5 x 10^6 cells/mL in the basal medium.
-
Concentration Gradient: Create a concentration gradient of sodium glutamate by adding different volumes of the stock solution to the wells. A suggested range to test is 0 mM, 5 mM, 10 mM, 20 mM, 40 mM, and 60 mM. Include a control with the standard medium concentration.
-
Incubation: Incubate the plate at 25°C.
-
Cell Counting and Viability Assessment: At regular intervals (e.g., every 24 hours for 5-7 days), determine the viable cell density for each concentration.
-
Gently resuspend the cells in a well.
-
Mix a small aliquot of the cell suspension with an equal volume of trypan blue.
-
Count the viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
-
Data Analysis:
-
Plot the viable cell density versus time for each glutamate concentration to generate growth curves.
-
Calculate the specific growth rate and doubling time for each condition.
-
The optimal concentration will be the one that supports the highest viable cell density and proliferation rate without inducing cytotoxicity.
-
Figure 2. Workflow for Optimizing Sodium Glutamate Concentration.
Signaling Pathways Involving Glutamate in Drosophila
While much of the research on glutamate signaling in Drosophila is focused on its role as a neurotransmitter, some of the involved pathways and receptors may be relevant in cultured cells, particularly those of neuronal origin or exhibiting neuronal characteristics. Glutamate can interact with both ionotropic and metabotropic receptors.
-
Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels. In Drosophila, this includes NMDA-like and AMPA/Kainate-like receptors, as well as a unique glutamate-gated chloride channel (GluClα), which is inhibitory.[7]
-
Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that initiate slower, modulatory signaling cascades.
The activation of these receptors can lead to changes in intracellular ion concentrations (e.g., Ca2+) and downstream signaling cascades that can influence cell proliferation, differentiation, and apoptosis.
Figure 3. Overview of Glutamate Receptor Signaling Pathways.
Conclusion
This compound is a valuable component in Drosophila cell culture, serving as a direct and stable source of the metabolically crucial amino acid, glutamate. Standard media formulations provide a starting point for its inclusion, but optimal concentrations may vary depending on the cell line and specific experimental goals. The provided protocols offer a methodology for systematic optimization to enhance cell growth and productivity. A deeper understanding of glutamate's role in cellular metabolism and signaling will continue to advance the use of Drosophila cell culture in research and drug development.
References
- 1. Glutamine is a powerful effector of heat shock protein expression in Drosophila Kc cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Researching glutamate - induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological responses of the Drosophila labellum to amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the pivotal role of glutamate in enhancing insect cell growth using factor analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of ambient extracellular glutamate on Drosophila glutamate receptor trafficking and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Sodium Glutamate Monohydrate in Pharmaceutical Formulations and Food Products by High-Performance Liquid Chromatography (HPLC)
AN-HPLC-001
Introduction
Sodium Glutamate (B1630785) Monohydrate (MSG), the sodium salt of the non-essential amino acid L-glutamic acid, is widely utilized as a flavor enhancer in the food industry and also finds applications in pharmaceutical formulations as a taste-masking agent and stabilizer.[1][2] Accurate quantification of MSG is crucial for quality control, formulation development, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) offers a sensitive, specific, and reliable method for the determination of sodium glutamate. This application note details a robust HPLC method employing pre-column derivatization for the quantification of sodium glutamate monohydrate.
Principle
Direct detection of glutamate by UV-Vis spectrophotometry can be challenging due to its weak chromophore. To enhance detection sensitivity and selectivity, a pre-column derivatization step is employed.[2][3][4] In this method, the primary amine group of glutamate reacts with a derivatizing agent, such as 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), o-phthaldialdehyde (OPA), or dansyl chloride, to form a highly UV-absorbent or fluorescent derivative.[1][2][3][5] The resulting derivative is then separated on a reversed-phase HPLC column and quantified using a UV or fluorescence detector.
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. moca.net.ua [moca.net.ua]
- 4. moca.net.ua [moca.net.ua]
- 5. Method Validation and Rapid Determination of Monosodium Glutamate in Various Food Products by HPLC-Fluorescence Detection and Method Optimization of HPLC-Evaporative Light Scattering Detection Approach without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Glutamate Monohydrate in Sensory Perception and Taste Analysis
Introduction
Sodium glutamate (B1630785) monohydrate, commonly known as monosodium glutamate (MSG), is the sodium salt of glutamic acid, a naturally occurring amino acid. It is a widely utilized food additive recognized for its ability to impart a savory or "meaty" flavor known as umami.[1][2][3] Umami is now established as the fifth basic taste, alongside sweet, sour, salty, and bitter.[2] The unique sensory properties of MSG make it an invaluable tool for researchers, scientists, and drug development professionals in the fields of sensory perception and taste analysis. Its applications range from fundamental studies of taste receptor mechanisms to the development of palatable pharmaceuticals and sodium-reduction strategies in foods.[4]
These application notes provide an overview of the signaling pathways involved in umami perception and detailed protocols for conducting sensory analysis studies using sodium glutamate monohydrate.
Mechanism of Umami Perception and Signaling
The sensation of umami is initiated by the binding of L-glutamate to specific G protein-coupled receptors (GPCRs) on the surface of taste receptor cells within the taste buds.[9][10]
Key Receptors and Signaling Cascade:
-
Primary Receptor: The principal receptor for umami taste is a heterodimer of two class C GPCRs: T1R1 (Taste Receptor type 1 member 1) and T1R3 (Taste Receptor type 1 member 3).[5][11] This T1R1/T1R3 complex is responsible for detecting L-glutamate.[12]
-
G Protein Activation: Upon glutamate binding, the receptor undergoes a conformational change, activating a heterotrimeric G protein. Gustducin and transducin are the primary G proteins involved in this process.[5][11]
-
Downstream Effectors: The activated G protein, specifically its βγ subunits, stimulates the enzyme phospholipase C β2 (PLCβ2).[5][9]
-
Second Messengers: PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][9]
-
Calcium Release: IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm of the taste cell.[5][11]
-
Channel Activation and Depolarization: The increase in intracellular Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5).[5][11] Activation of this channel allows an influx of monovalent cations, leading to depolarization of the taste cell.
-
Neurotransmitter Release: Depolarization of the taste cell culminates in the release of ATP, which acts as a neurotransmitter, activating purinergic receptors on the afferent gustatory nerve fibers that transmit the taste signal to the brain.[5]
Synergistic Effect with 5'-Ribonucleotides
The defining characteristic of umami is its enhancement by 5'-ribonucleotides like IMP and GMP.[5][6] These molecules, while having little to no taste on their own, can amplify the umami sensation from glutamate up to fifteen-fold.[6] This phenomenon, known as umami synergy, is crucial in culinary applications and food science.[6]
The mechanism for this synergy involves the T1R1/T1R3 receptor. IMP and GMP bind to a different site on the T1R1 protein, acting as allosteric modulators.[13] This binding stabilizes the open conformation of the receptor's glutamate-binding domain, significantly increasing its affinity for glutamate and potentiating the downstream signaling cascade.
Data Presentation: Quantitative Sensory Data
The following tables summarize typical concentration ranges and threshold values for this compound used in sensory studies. These values can vary based on the medium (water vs. food matrix), panelist sensitivity, and specific methodology.[14][15]
Table 1: Taste Thresholds for this compound (MSG)
| Parameter | Concentration (Molar) | Concentration (g/100mL) | Reference |
|---|---|---|---|
| Absolute Threshold in Water | 6.25 x 10⁻⁴ M | ~0.01% | [14] |
| Recognition Threshold in Water | 1.25 x 10⁻³ M | ~0.02% | [14] |
| Typical Range for Sensory Testing | 0.01 M - 0.05 M | 0.17% - 0.85% | [16] |
| Optimal Concentration in Foods | 0.2% - 0.8% | 0.2% - 0.8% |[13][17] |
Table 2: Concentrations for Basic Taste Identification
| Taste Solution | Concentration (%) | Panelists Correctly Identifying |
|---|---|---|
| Sucrose (Sweet) | 0.4% | 5 out of 5 |
| Sodium Chloride (Salty) | 0.08% | 4 out of 5 |
| Citric Acid (Sour) | 0.02% | 5 out of 5 |
| Caffeine (Bitter) | 0.02% | 5 out of 5 |
| MSG (Umami) | 0.01% | 4 out of 5 |
Data adapted from a sample sensory evaluation experiment.[18]
Experimental Protocols
The following protocols provide standardized methods for assessing the sensory properties of this compound.
Protocol 1: Determination of Umami Detection Threshold
Objective: To determine the lowest concentration of MSG that can be reliably detected compared to a control (water).
Materials:
-
This compound (Food Grade)
-
Deionized or purified water
-
Graduated cylinders and volumetric flasks
-
Disposable tasting cups, coded with random 3-digit numbers
-
Score sheets
Procedure:
-
Stock Solution Preparation: Prepare a 0.1 M (~1.69 g/L) stock solution of MSG in purified water.
-
Serial Dilutions: Create a series of dilutions from the stock solution. A common series is a two-fold dilution (e.g., 0.01 M, 0.005 M, 0.0025 M, 0.00125 M, etc.) down to a concentration expected to be well below the detection threshold.
-
Test Setup (Triangle Test): For each concentration level, present three samples to each panelist: two are the control (water) and one is the MSG solution. The order of presentation should be randomized for each panelist and each concentration.
-
Panelist Instructions: Instruct panelists to taste each sample from left to right. They should rinse their mouths with purified water between samples. Their task is to identify the "odd" or "different" sample in the set of three.
-
Data Collection: Record whether the panelist correctly identified the MSG sample for each concentration.
-
Analysis: The detection threshold is typically defined as the concentration at which a statistically significant proportion of the panel (e.g., >50% above chance) can correctly identify the odd sample.
Protocol 2: Sensory Evaluation of Umami Intensity
Objective: To quantify the perceived intensity of umami taste at different MSG concentrations.
Materials:
-
MSG solutions at various concentrations (e.g., 0.01 M, 0.02 M, 0.04 M, 0.08 M).
-
Purified water for rinsing.
-
Coded tasting cups.
-
Score sheets with a labeled magnitude scale (LMS) or a simple intensity scale (e.g., 0 = "No Sensation", 10 = "Extremely Strong Sensation").
Procedure:
-
Sample Preparation: Prepare the required MSG solutions and dispense them into coded cups.
-
Presentation: Present the samples to the panelists in a randomized order to avoid bias.
-
Panelist Instructions: Instruct panelists to taste each sample, hold it in their mouth for a few seconds, and then rate the perceived umami intensity on the provided scale. They must rinse thoroughly with water between samples.
-
Data Collection: Collect the intensity ratings from all panelists for each concentration.
-
Analysis: Calculate the mean intensity scores for each concentration. Use Analysis of Variance (ANOVA) to determine if there are significant differences in perceived intensity across the concentrations.
Protocol 3: Investigating Umami Synergy (MSG and IMP)
Objective: To demonstrate and quantify the synergistic effect between MSG and a 5'-ribonucleotide.
Materials:
-
MSG solutions (e.g., 0.02 M).
-
Inosine (B1671953) 5'-monophosphate (IMP) solution (e.g., 0.005 M).
-
A solution containing a mixture of MSG and IMP (0.02 M MSG + 0.005 M IMP).
-
Purified water for control and rinsing.
-
Coded tasting cups.
-
Score sheets for intensity rating.
Procedure:
-
Sample Preparation: Prepare the four solutions: (A) Water, (B) MSG only, (C) IMP only, (D) MSG + IMP mixture.
-
Presentation: Present the four samples in a randomized order to each panelist.
-
Panelist Instructions: Instruct panelists to taste each sample and rate the overall "savory" or "umami" intensity on a scale. Rinsing between samples is mandatory.
-
Data Collection: Record the intensity scores for each of the four solutions from all panelists.
-
Analysis:
-
Compare the mean intensity score for the "MSG only" solution (B) and the "IMP only" solution (C).
-
Calculate the sum of the mean scores for B and C.
-
Compare this calculated sum to the mean intensity score for the "MSG + IMP" mixture (D).
-
A synergistic effect is demonstrated if the score for D is significantly greater than the sum of the scores for B and C. Statistical analysis (e.g., t-tests or ANOVA with post-hoc tests) should be used to confirm significance.
-
References
- 1. aurigaresearch.com [aurigaresearch.com]
- 2. nano-lab.com.tr [nano-lab.com.tr]
- 3. Sensory and receptor responses to umami: an overview of pioneering work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Survey on the Evaluation of Monosodium Glutamate (MSG) Taste in Austria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Umami taste transduction mechanisms1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Umami Science Part III - Umami Synergy — Ramen Chemistry [ramenchemistry.com]
- 7. Taste preference synergy between glutamate receptor agonists and inosine monophosphate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensory and functional properties of monosodium glutamate [mountainscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Umami Characteristics and Taste Improvement Mechanism of Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. ajinomoto.com.my [ajinomoto.com.my]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
- 17. Determination of Monosodium Glutamate in Noodles Using a Simple Spectrofluorometric Method based on an Emission Turn-on Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
Application Notes and Protocols: Sodium Glutamate Monohydrate as a Neurotoxin in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium glutamate (B1630785) monohydrate, the salt of the primary excitatory neurotransmitter L-glutamate, is a widely utilized tool in neuroscience research to model excitotoxicity, a pathological process implicated in various neurodegenerative diseases and acute brain injuries.[1][2][3] Excessive activation of glutamate receptors, particularly N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leads to a massive influx of calcium ions (Ca²⁺), triggering a cascade of intracellular events that culminate in neuronal death.[4][5][6][7] These application notes provide detailed protocols for inducing and quantifying glutamate-induced neurotoxicity in primary neuron cultures, along with an overview of the key signaling pathways involved.
Key Signaling Pathways in Glutamate Excitotoxicity
Glutamate-induced neurotoxicity is a complex process involving the overstimulation of ionotropic and metabotropic glutamate receptors. The primary signaling cascades leading to neuronal death are initiated by excessive calcium influx.
Ionotropic Receptor-Mediated Signaling
Activation of NMDA and AMPA receptors is central to the initiation of excitotoxicity.[1][8] NMDA receptor activation allows for a significant influx of Ca²⁺, which in turn activates a host of downstream enzymes, including proteases, phospholipases, and nitric oxide synthase (NOS).[7] The resulting production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) leads to mitochondrial dysfunction, DNA damage, and ultimately, apoptotic or necrotic cell death.[9]
References
- 1. Frontiers | Role of Metabotropic Glutamate Receptors in Neurological Disorders [frontiersin.org]
- 2. Metabotropic glutamate receptors and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPA receptor - Wikipedia [en.wikipedia.org]
- 9. Glutamate-induced neuronal death: a succession of necrosis or apoptosis depending on mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Glutamate Monohydrate in Animal Models of Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monosodium glutamate (B1630785) (MSG), the sodium salt of the non-essential amino acid glutamic acid, is widely utilized as a flavor enhancer in the food industry. Beyond its culinary applications, MSG has been employed in preclinical research to model neurodegenerative diseases, primarily due to its role as a potent agonist of glutamate receptors. The overstimulation of these receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leads to a cascade of events collectively known as excitotoxicity. This process is characterized by excessive intracellular calcium influx, mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death.[1][2] Excitotoxicity is a pathological hallmark implicated in a range of neurodegenerative conditions, including Alzheimer's disease and Parkinson's disease.
These application notes provide a comprehensive overview of the use of sodium glutamate monohydrate in creating animal models of neurodegenerative diseases, with a focus on Alzheimer's-like pathology. Detailed protocols for both neonatal and adult rodent models are presented, along with a summary of expected quantitative outcomes and a visualization of the underlying signaling pathways.
Data Presentation
The following tables summarize quantitative data from studies utilizing MSG to induce neurodegenerative phenotypes in animal models.
Table 1: Effects of Neonatal MSG Administration in Rodents
| Animal Model | Dosage and Administration Route | Duration | Key Pathological Findings | Behavioral Outcomes | Reference |
| Sprague-Dawley Rats | 4 mg/g, subcutaneous | Postnatal days 1, 3, 5, and 7 | Neuronal damage in the hippocampus | Impaired spatial memory and learning | [3] |
| Wistar Rats | 3 mg/g, subcutaneous | Postnatal days 5-12 | Reduced locomotion | Altered performance in elevated plus maze and open field tests |
Table 2: Effects of Oral MSG Administration in Adult Mice
| Animal Model | Dosage and Administration | Duration | Key Pathological Findings | Behavioral Outcomes | Reference |
| APP/PS1 Mice | 1% MSG in drinking water | From 6 weeks to 6 months of age | Increased Aβ and p-tau levels in the hippocampus | Memory deficits in the Hebb-Williams Maze | [4] |
| C57BL/6 Mice | 2, 4, and 8 g/kg, oral gavage | 14 days | Increased brain oxido-nitrergic stress biomarkers | Memory deficits in Y-maze test | |
| Sprague-Dawley Rats | 2, 4, and 6 mg/g, oral gavage | 30 days | Dose-dependent increase in damaged hippocampal neurons | Not specified | [5] |
Experimental Protocols
Protocol 1: Induction of Alzheimer's Disease-Like Pathology in Adult APP/PS1 Mice via Oral Administration of MSG
This protocol details the oral administration of MSG to adult APP/PS1 transgenic mice to accelerate the onset of Alzheimer's disease-like pathology.[4]
Materials:
-
APP/PS1 transgenic mice (and wild-type littermates as controls)
-
This compound (MSG)
-
Sterile drinking water
-
Animal balance
-
Drinking bottles
-
Standard laboratory animal housing and care facilities
Procedure:
-
Animal Housing and Acclimation:
-
House APP/PS1 and wild-type mice in standard laboratory conditions with ad libitum access to food and water.
-
Allow animals to acclimate for at least one week before the start of the experiment.
-
-
Preparation of MSG Solution:
-
Prepare a 1% (w/v) MSG solution by dissolving 10 grams of MSG in 1 liter of sterile drinking water.
-
Ensure the MSG is fully dissolved. Prepare fresh solution weekly.
-
-
Administration of MSG:
-
At 6 weeks of age, replace the regular drinking water of the experimental group of APP/PS1 mice with the 1% MSG solution.
-
The control group of APP/PS1 mice and the wild-type control group will continue to receive regular sterile drinking water.
-
Provide the respective water solutions as the sole source of hydration for the duration of the study.
-
-
Monitoring:
-
Monitor the water intake and body weight of all animals weekly.
-
Observe the general health and behavior of the animals daily.
-
-
Experimental Timeline:
-
Continue the MSG administration until the mice reach 6 months of age.
-
At 6 months of age, perform behavioral testing to assess cognitive function.
-
Following behavioral testing, euthanize the animals and collect brain tissue for pathological analysis.
-
-
Outcome Assessment:
Protocol 2: Neonatal MSG Administration for Induction of Neurotoxicity in Rats
This protocol describes the subcutaneous administration of MSG to neonatal rats to induce excitotoxic lesions in the brain.[3]
Materials:
-
Pregnant Sprague-Dawley rats and their neonatal pups
-
This compound (MSG)
-
Sterile saline (0.9% NaCl)
-
1 mL syringes with 27-gauge needles
-
Animal balance
-
Heating pad
Procedure:
-
Animal Husbandry:
-
House pregnant rats individually and monitor for birth.
-
After birth, cull litters to a standard size (e.g., 8-10 pups) to ensure uniform growth.
-
-
Preparation of MSG Solution:
-
Prepare a 40 mg/mL (4%) MSG solution by dissolving 4 grams of MSG in 100 mL of sterile saline.
-
Warm the solution to body temperature before injection.
-
-
MSG Administration:
-
On postnatal days (PND) 1, 3, 5, and 7, administer a subcutaneous injection of the MSG solution at a dosage of 4 mg/g of body weight.
-
Weigh each pup individually to calculate the precise injection volume.
-
Administer the injection in the loose skin of the back.
-
The control group receives an equivalent volume of sterile saline.
-
-
Post-Injection Care:
-
Return the pups to their mother immediately after injection.
-
Monitor the pups for any adverse reactions.
-
-
Weaning and Long-Term Monitoring:
-
Wean the pups at PND 21.
-
House the animals under standard conditions until they reach the desired age for behavioral or pathological assessment.
-
-
Outcome Assessment:
-
Histological Analysis: At the desired endpoint, perfuse the animals and collect the brains. Perform Nissl staining or immunohistochemistry for neuronal markers (e.g., NeuN) to assess neuronal loss, particularly in the hippocampus.
-
Behavioral Testing: At adulthood, conduct behavioral tests such as the Morris water maze or elevated plus maze to evaluate learning, memory, and anxiety-like behaviors.[6][7][8]
-
Visualization of Signaling Pathways and Workflows
Glutamate Excitotoxicity Signaling Pathway
The following diagram illustrates the key molecular events initiated by excessive glutamate, leading to neuronal cell death.
Caption: Signaling cascade of glutamate-induced excitotoxicity.
Experimental Workflow for Oral MSG Administration Model
The following diagram outlines the general experimental workflow for inducing and assessing neurodegenerative changes in mice using oral MSG administration.
References
- 1. What is MSG and How is it Made? | MSG (Monosodium Glutamate) | The Ajinomoto Group Global Website - Eat Well, Live Well. [ajinomoto.com]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. What is the production process of monosodium glutamate? -gnfchem.com [gnfchem.com]
- 5. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium Glutamate Monohydrate Concentration for Neuronal Stimulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium glutamate (B1630785) monohydrate to induce neuronal stimulation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal concentration of sodium glutamate monohydrate for neuronal stimulation without inducing excitotoxicity?
A1: The optimal concentration is highly dependent on the neuronal cell type, culture maturity, and experimental goals. For functional stimulation with minimal toxicity, concentrations in the range of 10-100 µM are often used for short exposure times.[1][2][3] To induce excitotoxicity for neuroprotection assays, concentrations can range from 100 µM to over 1 mM.[1][4] It is crucial to perform a dose-response curve for your specific neuronal culture to determine the ideal concentration.
Q2: My neurons are dying even at low concentrations of glutamate. What could be the issue?
A2: Several factors could contribute to increased neuronal sensitivity:
-
Culture Maturity: Younger, less mature neurons are often more susceptible to glutamate-induced excitotoxicity.[1]
-
Culture Conditions: The absence of glial cells, which help regulate extracellular glutamate levels, can increase neuronal vulnerability.[5]
-
Media Composition: The presence or absence of neurotrophic factors and the type of media used can impact neuronal health and resilience to glutamate.
-
Exposure Time: Prolonged exposure, even at low concentrations, can lead to delayed cell death.[2][6]
Q3: I am not observing any neuronal response to glutamate application. What should I check?
A3: A lack of response could be due to several factors:
-
Receptor Expression: Ensure your neuronal culture has had sufficient time to mature and express functional glutamate receptors, typically around 14 days in vitro for primary cultures.[3]
-
Glutamate Solution: Prepare fresh glutamate solutions for each experiment, as repeated freeze-thaw cycles can degrade the compound. Ensure the pH of your final working solution is physiological (around 7.2-7.4).
-
Cofactors: For NMDA receptor activation, the presence of a co-agonist like glycine (B1666218) or D-serine in the culture medium is often required.
-
Measurement Technique: Verify that your method for detecting neuronal stimulation (e.g., calcium imaging, electrophysiology) is sensitive enough to detect the expected changes.
Q4: How long should I expose my neurons to glutamate?
A4: The duration of exposure depends on the desired outcome:
-
Short-term stimulation: For studying synaptic plasticity or acute signaling events, exposure times from a few minutes to an hour are common.[1]
-
Inducing excitotoxicity: To model neurodegenerative conditions, longer exposure times of 6 to 24 hours are often used.[1] It is recommended to perform a time-course experiment to determine the optimal exposure duration for your specific experimental paradigm.
Q5: Should I be concerned about the "monohydrate" form of sodium glutamate?
A5: For most applications, the monohydrate form is acceptable. However, it is important to calculate the molarity based on the molecular weight of this compound to ensure accurate final concentrations. Always use high-purity, cell-culture grade reagents.
Data Presentation: Glutamate Concentration Ranges
The following tables summarize typical concentration ranges for this compound in neuronal stimulation experiments.
Table 1: Concentrations for Neuronal Stimulation (Non-toxic)
| Application | Concentration Range | Typical Exposure Time | Cell Type |
| Synaptic Plasticity Studies | 10 - 50 µM | 5 - 60 minutes | Primary Hippocampal/Cortical Neurons |
| Functional Recovery Assays | 25 µM | 1 - 7 days | Adult Hippocampal Neurons[2] |
| Gene Expression Analysis | 10 µM | 1 - 6 hours | Primary Neuronal Cultures[3] |
Table 2: Concentrations for Inducing Excitotoxicity
| Application | Concentration Range | Typical Exposure Time | Cell Type |
| Neuroprotection Assays | 100 - 250 µM | 6 - 24 hours | Primary Cortical Neurons[4] |
| Delayed Neuronal Death Models | 50 µM (NMDA) | 1 hour | Primary Neuronal Cultures[3] |
| Acute Toxicity Studies | > 200 µM | 30 minutes - 6 hours | Primary Neuronal Cultures[1] |
Experimental Protocols
Protocol 1: Determining Optimal Glutamate Concentration using a Dose-Response Assay
-
Cell Plating: Plate primary neurons at a suitable density in a 96-well plate and culture for at least 14 days to allow for maturation.
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in sterile, nuclease-free water. Filter-sterilize the solution.
-
Serial Dilutions: Prepare a series of working concentrations ranging from 1 µM to 1 mM in your culture medium.
-
Glutamate Exposure: Replace the existing culture medium with the medium containing the different glutamate concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours for a toxicity assay).
-
Viability Assay: Assess cell viability using a standard method such as an MTT or LDH assay.
-
Data Analysis: Plot cell viability against glutamate concentration to determine the EC50 (half-maximal effective concentration) for toxicity.
Protocol 2: Assessing Neuronal Activation via Calcium Imaging
-
Cell Preparation: Culture neurons on glass-bottom dishes suitable for imaging.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Imaging: Acquire baseline fluorescence images for 1-2 minutes before stimulation.
-
Glutamate Stimulation: Perfuse the cells with a solution containing the desired concentration of glutamate (e.g., 50 µM).
-
Image Acquisition: Continuously record fluorescence images during and after glutamate application to capture changes in intracellular calcium levels.
-
Data Analysis: Quantify the change in fluorescence intensity over time for individual neurons to determine the response to glutamate.
Mandatory Visualizations
Caption: Workflow for determining optimal glutamate concentration.
Caption: Key signaling pathways in glutamate-mediated neuronal stimulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Addition of glutamate to serum free culture promotes recovery of electrical activity in adult hippocampal neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interplay between Energy Supply and Glutamate Toxicity in the Primary Cortical Culture [mdpi.com]
- 6. Mitochondrial Dysfunction and Glutamate Excitotoxicity Studied in...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Preventing Sodium Glutamate Monohydrate Crystallization in Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the crystallization of Sodium Glutamate (B1630785) Monohydrate (MSG) in stock solutions. Uncontrolled crystallization can impact experimental accuracy and reproducibility by altering the effective concentration of the solution. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability of your MSG stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is Sodium Glutamate Monohydrate?
This compound is the sodium salt of glutamic acid, an amino acid that functions as a primary excitatory neurotransmitter in the central nervous system. In research and pharmaceutical settings, it is crucial for studying glutamatergic signaling pathways and for various applications in drug development and cell culture.
Q2: Why does my this compound solution crystallize?
Crystallization, or precipitation, from a solution occurs when the concentration of the solute (in this case, this compound) exceeds its solubility limit under the given conditions. This state, known as supersaturation, can be induced by several factors including:
-
Temperature Fluctuations: The solubility of MSG is temperature-dependent. A decrease in temperature can lower its solubility, causing the excess solute to crystallize out of the solution.
-
Evaporation: If the solvent (typically water) evaporates from the stock solution, the concentration of MSG will increase, potentially leading to supersaturation and subsequent crystallization.
-
High Concentration: Preparing a stock solution at a concentration that is too close to or exceeds its solubility limit at room temperature increases the risk of crystallization, especially with minor temperature drops.
-
pH Shifts: The pH of the solution can influence the solubility of MSG. While generally stable in the neutral pH range, significant deviations can affect its solubility.
-
Impurities: The presence of impurities can act as nucleation sites, initiating the crystallization process even in solutions that are not highly supersaturated.
Q3: How can I prevent my stock solution from crystallizing?
Preventing crystallization primarily involves controlling the factors that lead to supersaturation. Key strategies include:
-
Storing at a stable temperature: Avoid storing stock solutions in locations with significant temperature fluctuations, such as near windows or heating/cooling vents.
-
Using airtight containers: This minimizes solvent evaporation and maintains a stable concentration.
-
Preparing solutions at appropriate concentrations: Avoid preparing stock solutions that are at or near the saturation point at the intended storage temperature.
-
Controlling the pH: Maintain the pH of the stock solution within the optimal range for MSG solubility.
-
Using high-purity reagents and solvents: This reduces the presence of potential nucleation sites.
Data Presentation: Solubility of this compound
Understanding the solubility of this compound at different temperatures is critical for preparing stable stock solutions. Below is a summary of available quantitative data.
| Temperature (°C) | Solubility ( g/100 g water) |
| 20 | 41.7 |
| 25 | 73.9 |
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution
This protocol outlines the steps to prepare a stable aqueous stock solution of this compound, minimizing the risk of crystallization.
Materials:
-
This compound (high purity)
-
Nuclease-free, deionized, or distilled water
-
Sterile, airtight storage container (e.g., conical tube or media bottle)
-
Magnetic stirrer and stir bar
-
pH meter
-
0.22 µm sterile filter
Procedure:
-
Determine the Desired Concentration: Based on your experimental needs, determine the final concentration of your stock solution. It is advisable to prepare the stock at a concentration well below the solubility limit at your intended storage temperature.
-
Weigh the Solute: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Dissolve the Solute:
-
Add the weighed this compound to a beaker containing approximately 80% of the final volume of water.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Stir the solution at room temperature until the solute is completely dissolved. Gentle warming (e.g., to 30-40°C) can be used to expedite dissolution, but avoid excessive heat.
-
-
Adjust the pH:
-
Once the solute is fully dissolved, measure the pH of the solution using a calibrated pH meter.
-
The pH of a 5% MSG solution is typically between 6.7 and 7.2.[1][2] If necessary, adjust the pH to be within a neutral range (6.5-8.0) using dilute HCl or NaOH. This pH range is preferable for crystallization control.[3]
-
-
Bring to Final Volume: Transfer the solution to a graduated cylinder and add water to reach the final desired volume.
-
Sterile Filtration: For applications requiring sterility, filter the solution through a 0.22 µm sterile filter into the final sterile, airtight storage container.
-
Storage: Store the solution at a constant, controlled room temperature, away from direct light. Avoid refrigeration unless the concentration is low enough to remain soluble at lower temperatures.
Troubleshooting Guide
This guide provides solutions to common issues encountered with this compound stock solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Crystals form in the stock solution upon cooling to room temperature. | The solution is supersaturated at room temperature. | 1. Gently warm the solution to redissolve the crystals. 2. Add a small amount of solvent (water) to decrease the overall concentration. 3. In the future, prepare the solution at a lower concentration. |
| Crystals appear after a period of storage. | 1. Temperature fluctuations during storage. 2. Solvent evaporation. | 1. Store the solution in a temperature-controlled environment. 2. Ensure the storage container is airtight. If evaporation is suspected, the solution's concentration should be re-verified. |
| The solution appears cloudy or hazy. | 1. Incomplete dissolution of the solute. 2. Presence of insoluble impurities. 3. Early stages of crystallization (microprecipitates). | 1. Continue stirring, and if necessary, gently warm the solution to ensure complete dissolution. 2. Use higher purity this compound and solvent for future preparations. 3. Filter the solution through a 0.22 µm filter. |
| Crystallization occurs rapidly upon adding a small amount of another reagent. | The added reagent is causing a change in the solution's properties (e.g., pH, ionic strength) that reduces the solubility of MSG. | 1. Check the compatibility of the added reagent with your MSG stock solution. 2. Consider preparing a more dilute stock solution of MSG. 3. Add the reagent slowly while stirring to avoid localized high concentrations. |
| Needle-like crystals are forming, which may be undesirable for certain applications. | This is the natural crystal habit of MSG. | Consider adding a crystal habit modifier. For instance, the addition of a small amount of a calcium compound (e.g., calcium chloride) can promote the formation of shorter, stouter crystals.[3] The addition of alanine (B10760859) has also been shown to retard crystal growth.[4] |
Visualizing Key Concepts
Glutamatergic Synapse Signaling Pathway
Glutamate is the primary excitatory neurotransmitter in the central nervous system. The following diagram illustrates the key components and processes at a glutamatergic synapse, including the roles of the presynaptic terminal, postsynaptic terminal, and surrounding glial cells.
Caption: Overview of the glutamatergic synapse.
Troubleshooting Workflow for Crystallization
This diagram provides a logical workflow for troubleshooting unexpected crystallization in your this compound stock solutions.
Caption: Troubleshooting crystallization issues.
References
- 1. Monosodium Glutamate - Structure, Properties, Uses | Turito [turito.com]
- 2. byjus.com [byjus.com]
- 3. US3187039A - Method for changing the crystal habit of monosodium glutamate - Google Patents [patents.google.com]
- 4. US2834805A - Process for producing monosodium glutamate crystals - Google Patents [patents.google.com]
"Sodium Glutamate Monohydrate" stability and degradation in cell culture incubators
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of Sodium Glutamate (B1630785) Monohydrate in cell culture incubators.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of sodium glutamate monohydrate in cell culture media?
A1: Sodium L-glutamate, also known as monosodium glutamate (MSG), serves as an essential nutrient for mammalian cells in culture.[1] It is a key amino acid for cellular metabolism, supporting stable and efficient cell growth.[1] Additionally, it can help to stabilize the pH of the culture medium, which is vital for cell health.[1] In recombinant protein expression systems, glutamate can enhance protein expression by providing a source of nitrogen and carbon, which supports optimal conditions for protein synthesis and folding.[1]
Q2: How stable is this compound in cell culture media under standard incubator conditions (37°C, 5% CO₂)?
A2: While L-glutamine is well-known for its instability in cell culture media, L-glutamate is considerably more stable.[2][3] The primary degradation pathway for glutamate under certain conditions is a non-enzymatic conversion to pyroglutamic acid (pGlu).[4][5] However, this reaction is generally slow under typical physiological pH (~7.4) and temperature (37°C).[6] The conversion is more significantly favored at acidic (pH 2-3) or alkaline conditions and at higher temperatures (above 60°C).[4][5] Therefore, while some degradation to pyroglutamic acid may occur over extended culture periods, it is not as rapid or significant as the degradation of L-glutamine to ammonia (B1221849) and pyroglutamate (B8496135).[7][8]
Q3: What are the degradation products of this compound and are they toxic to cells?
A3: The main degradation product of sodium glutamate is pyroglutamic acid (pGlu).[4][5] The toxicity of pyroglutamic acid to common mammalian cell lines used in bioproduction (like CHO, HEK293, or HeLa) is not extensively documented in readily available literature. However, studies in other biological systems have shown that pyroglutamic acid can have inhibitory effects. For instance, it has been shown to inhibit the growth of the hyperthermophilic archaeon Sulfolobus solfataricus[4] and to inhibit energy production and lipid synthesis in the cerebral cortex of young rats in vitro.[9] It is important to note that L-glutamine degradation produces ammonia, which is a well-known cytotoxic byproduct in cell culture.[7][10][11]
Q4: How does the stability of sodium glutamate compare to that of L-glutamine?
A4: L-glutamine is significantly less stable than L-glutamate in cell culture media.[2] L-glutamine spontaneously degrades into ammonia and pyroglutamic acid at 37°C, with a half-life that can be as short as one week in a liquid medium.[12] This degradation leads to a depletion of the essential amino acid and a buildup of toxic ammonia.[7][10] Sodium glutamate does not degrade via the same pathway to produce ammonia and its conversion to pyroglutamic acid is a much slower process under physiological conditions.[6]
Q5: Should I be concerned about the conversion of glutamate to pyroglutamic acid in my experiments?
A5: For most standard cell culture applications with typical timelines, the spontaneous conversion of glutamate to pyroglutamic acid is likely to be minimal and may not significantly impact experimental outcomes. However, for long-term cultures or in processes where even minor variations in media composition are critical, it is a factor to consider. If you suspect issues related to glutamate degradation, it is advisable to analyze your media for the presence of pyroglutamic acid.
Troubleshooting Guides
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Reduced cell growth or viability in glutamine-free, glutamate-supplemented media. | 1. Suboptimal Glutamate Concentration: The optimal concentration of glutamate can vary between cell lines. 2. Slow Adaptation: Cells may require a period of adaptation when switched from glutamine-containing to glutamate-only media.[13] 3. Nutrient Limitation: Glutamate metabolism may differ from glutamine metabolism, potentially leading to other nutrient limitations. | 1. Optimize Glutamate Concentration: Perform a dose-response experiment to determine the optimal glutamate concentration for your specific cell line (e.g., 0.5 mM to 8 mM). 2. Gradual Adaptation: Gradually adapt your cells to the glutamine-free medium over several passages. 3. Analyze Media Components: Monitor the consumption of other key nutrients, such as other amino acids and glucose, to identify any secondary limitations. |
| Inconsistent experimental results between batches of media. | 1. Variability in Media Preparation: Inconsistent pH or storage conditions of the prepared media. 2. L-glutamine Degradation (if present): If the basal medium contains L-glutamine, its degradation can lead to variable levels of ammonia and pyroglutamate.[7][8] | 1. Standardize Media Preparation: Ensure consistent pH of the final medium and store it at 2-8°C, protected from light. Prepare fresh media regularly. 2. Use Stabilized Glutamine: If L-glutamine is required, consider using a stabilized form like L-alanyl-L-glutamine (e.g., GlutaMAX™) to minimize degradation and ammonia buildup.[7] |
| Unexpected changes in cellular metabolism (e.g., altered lactate (B86563) production). | Shift in Metabolic Pathways: The switch from glutamine to glutamate as a primary nitrogen and carbon source can alter cellular metabolic fluxes.[14] | Metabolic Flux Analysis: If available, perform metabolic flux analysis to understand the redistribution of metabolic pathways in your cells. Monitor key metabolite concentrations (glucose, lactate, amino acids) over time. |
| Decreased recombinant protein quality (e.g., altered glycosylation). | Ammonia Accumulation: High levels of ammonia, primarily from L-glutamine degradation, are known to negatively affect protein glycosylation.[1] | 1. Reduce Initial Glutamine Concentration: For some cell lines, a lower initial L-glutamine concentration can improve protein production and quality by reducing ammonia accumulation.[15] 2. Use Glutamate as an Alternative: Substituting L-glutamine with L-glutamate can prevent the accumulation of ammonia. |
Data Presentation
Table 1: Stability of L-Glutamine vs. L-Alanyl-L-Glutamine in DMEM at 37°C
| Time (days) | L-Glutamine Remaining (%) | L-Alanyl-L-Glutamine Remaining (%) |
| 0 | 100 | 100 |
| 1 | ~90 | ~100 |
| 2 | ~80 | ~100 |
| 3 | ~70 | ~99 |
| 4 | ~60 | ~98 |
| 5 | ~50 | ~97 |
| 6 | ~40 | ~96 |
| 7 | ~30 | ~95 |
Data is illustrative and compiled from graphical representations in cited literature. Actual degradation rates can vary based on specific media formulation and conditions.[7]
Experimental Protocols
Protocol 1: Assessment of Cell Viability and Proliferation using MTT Assay
This protocol provides a method to assess the impact of different media components on cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.
-
Treatment: Replace the medium with fresh media containing the different concentrations of sodium glutamate to be tested. Include appropriate controls (e.g., medium with L-glutamine, medium without either).
-
Incubation: Culture the cells for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified incubator. Gently pipette to ensure complete dissolution of the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Quantification of Glutamate in Cell Culture Supernatant
This protocol provides a general overview of how to measure glutamate concentration using a commercially available fluorometric or colorimetric assay kit.
Materials:
-
Commercial glutamate assay kit (e.g., from Abcam, Cell Biolabs, or Cayman Chemical)[12][16]
-
Cell culture supernatant
-
Microcentrifuge
-
96-well microtiter plate (black for fluorescence, clear for colorimetric)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant at various time points.
-
Centrifuge the samples at 10,000 x g for 5-10 minutes at 4°C to remove cells and debris.[12][16]
-
For some kits and sample types, deproteinization using a 10 kDa spin filter may be recommended.[12]
-
Store the clarified supernatant at -80°C if not assayed immediately.[12]
-
-
Standard Curve Preparation: Prepare a series of glutamate standards in the same basal medium used for your cell culture, following the kit manufacturer's instructions.[12][16]
-
Assay Procedure:
-
Measurement:
-
Calculation: Determine the glutamate concentration in your samples by comparing their readings to the standard curve.
Mandatory Visualizations
References
- 1. Effects of amino acid additions on ammonium stressed CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-谷氨酰胺在细胞培养中的应用 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-terminal glutamate to pyroglutamate conversion in vivo for human IgG2 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. L-pyroglutamic acid inhibits energy production and lipid synthesis in cerebral cortex of young rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutamate Assay Kit. Colorimetric. (ab83389/K629-100) | Abcam [abcam.com]
- 11. Effect of Glutamine Stability on the Long-term Culture and Line Establishment of Chicken Primordial Germ Cells [jcmr.um.ac.ir]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. open.library.ubc.ca [open.library.ubc.ca]
- 14. researchgate.net [researchgate.net]
- 15. Influence of glutamine on transient and stable recombinant protein production in CHO and HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glutamate Assay Kit (Fluorometric) (ab252893) | Abcam [abcam.com]
Technical Support Center: Troubleshooting Electrophysiological Recordings with Sodium Glutamate Monohydrate
Welcome to the technical support center for researchers utilizing Sodium Glutamate (B1630785) Monohydrate (MSG) in electrophysiology experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues, distinguishing between genuine pharmacological effects and experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of artifacts when using Sodium Glutamate Monohydrate in electrophysiology?
A: Artifacts arising from the use of this compound (MSG) can typically be traced back to three main sources:
-
Changes in Physical Properties of the Recording Solution: The addition of MSG can alter the osmolarity and pH of your artificial cerebrospinal fluid (aCSF) or other extracellular solutions if not properly accounted for.
-
Excitotoxicity: High concentrations or prolonged application of glutamate can lead to neuronal over-activation, causing irreversible cell damage and rundown of recorded signals. This can be considered an artifact if it masks the specific physiological process under investigation.[1][2]
-
Non-Specific Receptor Activation: While often used to study glutamate receptors, MSG can indirectly affect other neuronal processes through widespread network activation, which might be misinterpreted as a direct effect on the cell of interest.
Q2: How can I be sure that the observed effect is due to glutamate receptor activation and not an artifact?
A: To confirm the specificity of the observed effects, a rigorous set of control experiments is essential. These include:
-
Pharmacological Blockade: Pre-application of specific glutamate receptor antagonists (e.g., CNQX for AMPA receptors, APV for NMDA receptors) should block the effect of MSG.[3][4] If the response persists, it may be an artifact or an off-target effect.
-
Vehicle Control: Apply the vehicle solution (the extracellular solution without MSG) using the same application system to ensure that the application method itself does not produce a mechanical or electrical artifact.
-
Dose-Response Curve: A systematic investigation of the concentration-dependence of the effect can help distinguish a specific pharmacological response from a non-specific artifact.
Q3: What is a liquid junction potential and how can it be affected by MSG?
A: A liquid junction potential (LJP) is a small voltage that develops at the interface between two different electrolyte solutions, such as the solution inside your patch pipette and the external bath solution.[5][6][7][8] While MSG is a salt of glutamic acid, adding it to the external solution can change the ionic composition and mobility, potentially altering the LJP. It is crucial to calculate and correct for the LJP, especially when making precise measurements of membrane potential.[6][7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Unstable Baseline or Drifting Holding Current Upon MSG Application
Question: My baseline recording becomes unstable, or the holding current starts to drift significantly as soon as I apply the MSG-containing solution. What could be the cause?
Answer: This is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Osmolarity Mismatch: The addition of MSG increases the osmolarity of your extracellular solution. A mismatch between the osmolarity of your recording solution and the control aCSF can cause cell swelling or shrinking, leading to an unstable recording.
-
Solution: Measure the osmolarity of your final MSG-containing solution and adjust your control aCSF to match it, typically by adding a non-reactive substance like sucrose (B13894) or mannitol. The internal solution should generally be 10-20 mOsm lower than the external solution.[9][10]
-
-
pH Shift: Glutamate solutions can be slightly acidic. An unbuffered or poorly buffered solution can experience a pH shift upon addition of MSG, which can affect channel and receptor function, leading to baseline instability.[11]
-
Liquid Junction Potential Changes: As mentioned in the FAQ, changes in the ionic composition of the bath solution upon MSG application can alter the LJP.
-
Perfusion System Artifacts: The act of switching solutions in your perfusion system can sometimes introduce mechanical or electrical noise.[4]
-
Solution: Test your perfusion system by switching between two identical solutions to see if the artifact persists. Ensure your perfusion system is properly grounded.
-
Issue 2: Rapid Rundown of the Recorded Signal or Cell Death
Question: After applying MSG, the cell's response diminishes rapidly, or I lose the seal, and the cell appears unhealthy under the microscope. What is happening?
Answer: This is likely due to glutamate-induced excitotoxicity, where excessive activation of glutamate receptors leads to a massive influx of Ca2+, triggering cell death pathways.[1][2]
-
Troubleshooting Steps:
-
Reduce MSG Concentration: You may be using a concentration that is too high. Perform a dose-response curve to find the lowest effective concentration.
-
Limit Application Time: Use a rapid application system and limit the duration of MSG exposure to the minimum time required to elicit a response.[13]
-
Puffer Application: For localized effects and to avoid affecting the entire slice or culture, consider using a picospritzer or "puffer" pipette for focal application.[14][15]
-
Include Energy Substrates: Ensure your internal solution contains ATP and GTP to support cellular health and receptor function.[16]
-
Issue 3: Inconsistent or Irreproducible Responses to MSG
Question: I am getting very variable responses to MSG application across different cells or even in the same cell over time. What could be the cause?
Answer: Inconsistent responses can be frustrating and can point to issues with your solution stability or experimental technique.
-
Solution Stability: L-glutamate in solution can degrade over time, especially at room temperature.
-
Solution: Prepare fresh glutamate stock solutions regularly. Aliquot and store them at -20°C or -80°C.[17] Thaw a fresh aliquot for each experiment and keep it on ice.
-
-
Receptor Desensitization: Glutamate receptors, particularly AMPA receptors, can desensitize rapidly upon prolonged exposure to the agonist.[13]
-
Solution: Use a fast perfusion system to ensure rapid onset and washout of the drug. Allow for a sufficient washout period between applications for the receptors to recover.
-
-
Inconsistent Application: If using a manual perfusion system, variations in the flow rate or the position of the perfusion inlet can lead to inconsistent drug concentrations reaching the cell.
-
Solution: Use an automated, rapid solution exchange system for more reproducible drug application.[13]
-
Data Presentation
Table 1: Recommended Composition of Artificial Cerebrospinal Fluid (aCSF) for Glutamate Experiments
| Component | Concentration (mM) | Purpose |
| NaCl | 124 | Main contributor to osmolarity |
| KCl | 3-5 | Sets the resting membrane potential |
| NaHCO₃ | 26 | Bicarbonate buffering system (requires carbogenation) |
| NaH₂PO₄ | 1.25 | Phosphate buffering system |
| MgCl₂ | 1-2 | Blocks NMDA receptors at resting potential |
| CaCl₂ | 2 | Essential for synaptic transmission |
| D-Glucose | 10 | Primary energy source |
| Carbogenation | 95% O₂ / 5% CO₂ | Maintains oxygenation and pH with bicarbonate buffer |
| pH | 7.3 - 7.4 | Physiological pH |
| Osmolarity | 290 - 310 mOsm | Physiological osmolarity |
Note: When adding this compound, the concentration of NaCl may need to be adjusted to maintain iso-osmolarity.[18]
Table 2: Recommended Composition of a K-Gluconate Based Internal Solution for Patch-Clamp Recordings
| Component | Concentration (mM) | Purpose |
| K-Gluconate | 130-140 | Main intracellular salt |
| KCl | 4-10 | Sets the chloride reversal potential |
| HEPES | 10 | pH buffer |
| EGTA | 0.5-1 | Chelates calcium to buffer intracellular Ca²⁺ |
| Mg-ATP | 2-4 | Energy source, maintains channel/receptor function |
| Na-GTP | 0.3-0.4 | Energy source, important for G-protein coupled receptors |
| Phosphocreatine | 10 | Energy reserve |
| pH | 7.2 - 7.3 (adjusted with KOH) | Physiological intracellular pH |
| Osmolarity | 280 - 295 mOsm | Slightly lower than aCSF |
Note: Always filter the internal solution through a 0.22 µm filter before use.[10]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder.
-
Dissolve in high-purity water to make a concentrated stock solution (e.g., 1 M or 100 mM).
-
Aliquot the stock solution into small volumes in microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[17]
-
On the day of the experiment, thaw one aliquot and dilute it to the final desired concentration in the aCSF.
-
Verify the pH and osmolarity of the final solution and adjust if necessary.
Protocol 2: Control Experiment for Pharmacological Specificity
-
Obtain a stable whole-cell recording and establish a baseline response to a brief application of MSG.
-
Wash out the MSG and allow the cell to recover.
-
Perfuse the slice with aCSF containing a specific glutamate receptor antagonist (e.g., 10 µM CNQX and 50 µM APV to block both AMPA and NMDA receptors).[19]
-
After a sufficient incubation period with the antagonists, re-apply the MSG at the same concentration and for the same duration.
-
Observe the response. A significant reduction or complete block of the MSG-induced current confirms that the effect is mediated by glutamate receptors.
-
Wash out the antagonists and MSG to see if the original response can be recovered.
Visualizations
References
- 1. Various facets of excitotoxicity [explorationpub.com]
- 2. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Glutamate on Axonal Compound Action Potential In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Liquid junction potentials and small cell effects in patch-clamp analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correction for liquid junction potentials in patch clamp experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medicalsciences.med.unsw.edu.au [medicalsciences.med.unsw.edu.au]
- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axolbio.com [axolbio.com]
- 11. Redox artifacts in electrophysiological recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Imaging of Glutamate in Brain Slices Using FRET Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
Improving "Sodium Glutamate Monohydrate" dissolution rate for experimental assays
Welcome to the technical support center for the use of Sodium Glutamate (B1630785) Monohydrate (MSG) in experimental assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to its dissolution and use in sensitive experimental setups.
Frequently Asked Questions (FAQs)
Q1: My Sodium Glutamate Monohydrate is not dissolving completely at room temperature. What could be the issue?
A1: While this compound is generally considered freely soluble in water, several factors can affect its dissolution rate.[1][2][3] Check the pH of your solvent. The solubility of MSG is pH-dependent; it is most soluble in a neutral to slightly alkaline environment.[4][5] If your solution is acidic, the glutamate can form a less soluble zwitterion, leading to precipitation.[4][5] Also, ensure your solvent is not already saturated with other solutes.
Q2: I've prepared a high-concentration stock solution of MSG, and now I see crystal formation. Why is this happening?
A2: You have likely created a supersaturated solution. This occurs when a solution contains more dissolved solute than it can normally hold at a given temperature. As the solution cools or is disturbed, the excess solute will crystallize out of the solution.[6][7] To redissolve the crystals, you can gently heat the solution.[8] For future preparations, consider preparing the solution at a slightly elevated temperature and allowing it to cool slowly and undisturbed to maintain the supersaturated state if needed for your experiment.[6][8][9]
Q3: Can I use sonication to speed up the dissolution of this compound?
A3: Yes, sonication is an effective method to accelerate the dissolution of solids.[10][11] The high-frequency sound waves break down the solid particles, increasing their surface area and interaction with the solvent.[10][12] This can be particularly useful for preparing solutions more quickly, especially when working with high concentrations. A bath sonicator is generally recommended to avoid direct probe contamination.[10]
Q4: What is the optimal pH for a this compound solution in a cell-based assay?
A4: The optimal pH will depend on your specific cell type and assay conditions. However, for maintaining cell viability and physiological relevance, a pH between 7.2 and 7.4 is typically recommended for cell culture media.[13] It's important to note that the optimal umami taste effect of glutamate is observed between pH 6 and 8.[14] When preparing your MSG solution, you may need to adjust the pH using a suitable buffer after dissolution.[15]
Q5: Will adjusting the pH of my MSG solution affect my experimental results?
A5: Yes, pH can significantly impact biological systems. Changes in pH can alter protein structure and function, including receptors and enzymes that may be the target of your assay. Therefore, it is crucial to adjust the final pH of your MSG solution to match the physiological pH of your experimental system, typically around 7.4.[15] Use buffers compatible with your assay, such as HEPES or PBS.[16]
Troubleshooting Guides
Issue 1: Precipitation Observed Upon Addition of MSG to Acidic Buffer
-
Problem: Adding this compound to an acidic buffer (pH < 6) results in the formation of a white precipitate.
-
Cause: In acidic conditions, the carboxylate group of the glutamate molecule becomes protonated, forming an electrically neutral zwitterion.[4][5] This zwitterionic form has reduced solubility in water, leading to precipitation.[4][5]
-
Solution:
-
Dissolve the this compound in a small volume of deionized water first.
-
Adjust the pH of the MSG solution to a neutral or slightly alkaline value (e.g., 7.0-8.0) using a suitable base (e.g., NaOH).
-
Slowly add this pH-adjusted MSG solution to your acidic buffer while monitoring the final pH of the mixture.
-
Alternatively, prepare your final buffer by adding the individual components and the dissolved MSG before adjusting the final pH.
-
Issue 2: Inconsistent Results in Glutamate Release Assays
-
Problem: High variability in glutamate concentration measurements between experimental replicates.
-
Cause: This can be due to incomplete dissolution of the MSG standard, inaccurate pipetting, or instability of the prepared solutions.
-
Solution:
-
Ensure Complete Dissolution: Use a vortex mixer or sonicator to ensure the MSG for your standard curve is fully dissolved.
-
Stable Standards: Prepare fresh glutamate standards for each experiment from a concentrated, pH-adjusted stock solution.[17]
-
Temperature Control: Bring all reagents and samples to room temperature before starting the assay, unless the protocol specifies otherwise.[18]
-
Assay Protocol Adherence: Strictly follow the manufacturer's instructions for your specific glutamate assay kit, paying close attention to incubation times and temperatures.[17][18][19][20]
-
Data Presentation
Table 1: Factors Affecting this compound Dissolution
| Factor | Effect on Dissolution Rate | Recommendation |
| Temperature | Increased temperature generally increases the rate of dissolution. | For difficult-to-dissolve concentrations, gentle warming can be applied. |
| pH | Highly influential. Solubility decreases in acidic conditions (around pH 3.2-4.6) and increases in neutral to alkaline conditions.[4][5][14] | Adjust the pH of the final solution to the desired experimental range (typically 7.2-7.4). |
| Agitation (Stirring/Vortexing) | Increases the interaction between the solute and solvent, speeding up dissolution. | Vigorously stir or vortex the solution during preparation. |
| Sonication | Accelerates dissolution by breaking down solid particles and increasing surface area.[10][12] | Use a bath sonicator for a short period to aid dissolution. |
| Particle Size | Finer powders have a larger surface area and dissolve faster. | Use a high-purity, finely powdered form of this compound. |
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Stock Solution
-
Weighing: Accurately weigh 187.13 g of this compound (monohydrate form).
-
Initial Dissolution: Add the powder to approximately 800 mL of high-purity deionized water in a beaker with a magnetic stir bar.
-
Mixing: Stir the solution on a magnetic stir plate until the solid is fully dissolved. Gentle heating (to no more than 40°C) can be used to expedite this process.
-
pH Adjustment: Once dissolved, measure the pH of the solution. It will likely be slightly acidic to neutral. Adjust the pH to 7.4 using 1 M NaOH or 1 M HCl as needed.
-
Final Volume: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask. Bring the final volume to 1 L with deionized water.
-
Sterilization and Storage: For cell-based assays, sterile-filter the solution through a 0.22 µm filter. Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Protocol 2: Using Sonication to Aid Dissolution
-
Preparation: Prepare the this compound solution as described in Protocol 1, steps 1 and 2.
-
Sonication: Place the beaker containing the solution into a bath sonicator.
-
Operation: Sonicate for 5-10 minute intervals, checking for complete dissolution after each interval. Monitor the temperature of the solution to avoid excessive heating.
-
Completion: Once the solid is fully dissolved, proceed with pH adjustment and final volume preparation as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: The relationship between pH and the solubility of glutamate species.
References
- 1. Monosodium glutamate - Wikipedia [en.wikipedia.org]
- 2. Monosodium Glutamate - Structure, Properties, Uses | Turito [turito.com]
- 3. thesciencenotes.com [thesciencenotes.com]
- 4. researchgate.net [researchgate.net]
- 5. online.ucpress.edu [online.ucpress.edu]
- 6. arbuckle.weebly.com [arbuckle.weebly.com]
- 7. 2.files.edl.io [2.files.edl.io]
- 8. flinnsci.com [flinnsci.com]
- 9. How to Prepare a Supersaturated Solution | Study.com [study.com]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 13. digitalcommons.providence.org [digitalcommons.providence.org]
- 14. foodsciencejournal.com [foodsciencejournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Glutamate buffer | Sigma-Aldrich [sigmaaldrich.com]
- 17. Glutamate Assay Kit (Fluorometric) (ab252893) | Abcam [abcam.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. protocols.io [protocols.io]
- 20. cellbiolabs.com [cellbiolabs.com]
Controlling pH of "Sodium Glutamate Monohydrate" solutions for biological experiments
Technical Support Center: pH Control of Sodium Glutamate (B1630785) Monohydrate Solutions
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for controlling the pH of monosodium glutamate (MSG) solutions in biological experiments.
Frequently Asked Questions (FAQs)
Q1: What are the pKa values of glutamic acid, and what is the effective buffering range?
A1: Glutamic acid, the parent acid of monosodium glutamate, is a polyprotic acid with three distinct pKa values. These values correspond to the ionization of the alpha-carboxyl group, the side-chain carboxyl group, and the alpha-amino group. The buffering capacity of glutamate is most effective within approximately ±1 pH unit of each pKa value.
-
pKa1 (α-carboxyl): ~2.10 - 2.19
For most biological experiments conducted near physiological pH (7.0-7.5), glutamate itself offers limited buffering capacity.[3] However, it is a crucial metabolite and signaling molecule, and its addition can influence the existing buffer system of the culture medium.[4] The most relevant buffering range when preparing acidic stock solutions is around pH 4.1.
Q2: How do I prepare a pH-adjusted, sterile stock solution of Monosodium Glutamate (MSG)?
A2: Preparing a pH-stable stock solution is critical for experimental reproducibility. L-Glutamic acid is poorly soluble in water at neutral pH, whereas MSG is highly soluble.[5][6] Therefore, it is recommended to use Monosodium Glutamate Monohydrate.
See the detailed "Protocol for Preparation of a pH-Adjusted MSG Stock Solution" in the section below for a step-by-step guide. The general workflow involves dissolving MSG in high-purity water, adjusting the pH with dilute HCl or NaOH while monitoring with a calibrated pH meter, and finally, sterilizing the solution through filtration.
Q3: Why is the pH of my cell culture medium changing after adding my MSG stock solution?
A3: This common issue can arise from several factors:
-
Unadjusted Stock Solution: A concentrated, un-pH'd MSG solution will have a pH between 6.7 and 7.2, but this can still alter the finely balanced pH of your culture medium, especially if the medium has low buffering capacity or you are adding a significant volume.[7]
-
Bicarbonate/CO₂ Imbalance: Most cell culture media rely on a bicarbonate buffering system, which is in equilibrium with the CO₂ concentration in the incubator.[8] Adding a large volume of MSG solution prepared in atmospheric conditions can disrupt this equilibrium, causing a pH shift until the medium re-equilibrates with the incubator's atmosphere.
-
Cellular Metabolism: Glutamate is metabolically active. Cells consume glutamate, which can lead to the production of other acidic or basic byproducts, thereby altering the medium's pH over time.[9]
Q4: Can I autoclave my MSG solution to sterilize it?
A4: Autoclaving (heating) MSG solutions is not recommended , particularly under acidic or neutral conditions. At high temperatures, glutamate can undergo a cyclization reaction to form pyroglutamic acid (also known as PCA).[5][10][11] This conversion is favored by pH values between 2 and 3 and by increased temperatures.[10][11] The formation of PCA not only reduces the effective concentration of glutamate but can also alter the pH of the solution and may have unintended biological effects. The recommended method for sterilization is sterile filtration using a 0.22 µm filter.[10]
Q5: How does temperature affect the pH of my glutamate solution?
A5: The pKa values of the carboxylic acid groups of glutamic acid are reported to be almost independent of temperature.[12][13] However, the pKa of the amino group can be temperature-dependent, typically decreasing with an increase in temperature.[12] For most biological buffers, it is a best practice to adjust the final pH at the temperature at which the experiment will be conducted (e.g., 37°C for most cell cultures).[14] If you pH your solution at room temperature (~25°C), expect a minor pH shift when it equilibrates at 37°C.
Data Presentation
Table 1: Ionization and Buffering Properties of Glutamic Acid
| Ionizable Group | pKa Value (at 25°C) | Effective Buffering Range (pH) | Primary Form(s) in Range |
| α-Carboxyl | ~2.1[1][2] | 1.1 - 3.1 | HOOC-R / ⁻OOC-R |
| Side-Chain Carboxyl | ~4.1[1][2] | 3.1 - 5.1 | ⁻OOC-R(COOH) / ⁻OOC-R(COO⁻) |
| α-Amino | ~9.5[1][2] | 8.5 - 10.5 | R-NH₃⁺ / R-NH₂ |
Experimental Protocols
Protocol for Preparation of a pH-Adjusted MSG Stock Solution
This protocol describes the preparation of 100 mL of a 1 M sterile stock solution of Monothis compound, adjusted to pH 7.4.
Materials:
-
Monothis compound (MSG; FW = 187.13 g/mol )
-
High-purity, deionized (DI) or Milli-Q water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter with a temperature probe
-
Sterile 100 mL graduated cylinder
-
Sterile beaker or flask
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile storage bottle
Methodology:
-
Weigh Solute: Weigh out 18.71 g of Monothis compound.
-
Dissolve: Add the MSG to a beaker containing approximately 80 mL of DI water and a sterile magnetic stir bar. Place on a stir plate and stir until fully dissolved.[15]
-
Calibrate pH Meter: Calibrate the pH meter according to the manufacturer's instructions using standard buffers (e.g., pH 4.0, 7.0, 10.0). Ensure the meter is set to the temperature of your solution.
-
Adjust pH: Place the calibrated pH probe into the stirring solution. The initial pH should be mildly acidic to neutral. Slowly add 0.1 M NaOH dropwise to raise the pH or 0.1 M HCl to lower it. Allow the reading to stabilize after each addition. Continue until the pH reaches 7.40.[16]
-
Adjust Final Volume: Carefully transfer the pH-adjusted solution to a 100 mL graduated cylinder. Rinse the beaker with a small amount of DI water and add the rinsing to the cylinder. Add DI water to bring the final volume to exactly 100 mL.[15]
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a sterile final storage bottle.
-
Label and Store: Label the bottle with the contents (1 M MSG), pH (7.4), date of preparation, and your initials. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage to prevent degradation.[5]
Visualized Workflows and Logic
Caption: Workflow for preparing a pH-adjusted MSG solution.
Troubleshooting Guide
Q: My pH reading keeps drifting while I'm trying to adjust it. What's wrong?
A: pH drift during measurement can be frustrating. Here are the most common causes and solutions.[17][18]
-
Problem: Clogged or dirty pH electrode junction.
-
Problem: Temperature fluctuations.
-
Solution: Allow the solution and the electrode to reach thermal equilibrium before taking a final reading. Use a pH meter with automatic temperature compensation (ATC).[17]
-
-
Problem: Absorption of atmospheric CO₂.
-
Solution: In poorly buffered solutions, CO₂ from the air can dissolve and form carbonic acid, lowering the pH. Work reasonably quickly and keep the container covered when possible. This is a more significant issue in low ionic strength water.[17]
-
Caption: Logic diagram for troubleshooting pH issues with MSG.
References
- 1. Solved 2. Monosodium glutamate (MSG) is used as a flavor | Chegg.com [chegg.com]
- 2. Glutamic acid - Wikipedia [en.wikipedia.org]
- 3. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 4. lohmann-minerals.com [lohmann-minerals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Monosodium Glutamate - Structure, Properties, Uses | Turito [turito.com]
- 8. researchgate.net [researchgate.net]
- 9. Designing a Strategy for pH Control to Improve CHO Cell Productivity in Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buffers - ITW Reagents [itwreagents.com]
- 15. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 16. goldbio.com [goldbio.com]
- 17. atlas-scientific.com [atlas-scientific.com]
- 18. knowledge.hannainst.com [knowledge.hannainst.com]
"Sodium Glutamate Monohydrate" purification techniques for high-purity applications
Welcome to the technical support center for the purification of Sodium Glutamate (B1630785) Monohydrate (MSG) for high-purity applications. This resource is designed for researchers, scientists, and drug development professionals who require MSG with minimal impurities for their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and technical data to assist you in achieving the desired purity for your research.
Troubleshooting Guide
Encountering issues during purification can be a common part of the experimental process. The table below outlines frequent problems, their probable causes, and recommended solutions to get your purification back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Crystal Yield | 1. Too much solvent used during recrystallization.2. Cooling period was too short or the final temperature was not low enough.3. Incomplete precipitation at the isoelectric point if starting from glutamic acid. | 1. Re-heat the solution to evaporate some of the solvent and cool again.2. Extend the cooling time, possibly in an ice bath, to maximize crystal formation.3. Carefully adjust the pH to the isoelectric point of glutamic acid (~3.2) to ensure maximum precipitation before converting to MSG.[1] |
| Crystals are Colored (Yellow/Brown) | 1. Presence of residual impurities from the fermentation broth.2. Degradation of the material due to excessive heating. | 1. Dissolve the crystals in hot water and treat the solution with activated carbon before filtration and recrystallization.[1]2. Avoid prolonged heating at high temperatures during dissolution. Use a water bath for gentle heating. |
| Oily Precipitate Forms Instead of Crystals | 1. Solution is supersaturated with impurities.2. Cooling rate is too rapid, preventing proper crystal lattice formation. | 1. Perform a preliminary purification step, such as treatment with activated carbon or ion-exchange chromatography.2. Allow the solution to cool more slowly at room temperature before transferring to a colder environment. Insulate the flask to slow down heat loss.[2] |
| No Crystals Form Upon Cooling | 1. Solution is not sufficiently supersaturated (too much solvent).2. Lack of nucleation sites for crystal growth. | 1. Boil off a portion of the solvent to increase the concentration and attempt cooling again.[2]2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure MSG.[3] |
| High Pyroglutamic Acid Content | 1. Spontaneous cyclization of glutamic acid, often accelerated by heating.[4][5] | 1. Minimize heating times and temperatures during the purification process.2. If starting with glutamic acid, consider a pre-purification step to remove pyroglutamic acid using ion-exchange chromatography.[6] |
| Final Product Fails Purity Assay (e.g., >99%) | 1. Incomplete removal of inorganic salts or other amino acids.2. Solvent molecules trapped within the crystal lattice. | 1. Perform multiple recrystallization steps.2. Consider using ion-exchange chromatography for the removal of charged impurities.[7][8]3. Ensure crystals are thoroughly dried under vacuum. |
Purification & Analysis Workflow
The following diagram illustrates a general workflow for the purification and subsequent analysis of Sodium Glutamate Monohydrate to ensure high purity.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: Deionized water is the most effective and common solvent for the recrystallization of MSG. It is highly soluble in hot water and has significantly lower solubility in cold water, which is the ideal characteristic for a recrystallization solvent.[3] For washing the final crystals, a cold mixture of ethanol and water or pure cold ethanol can be used to remove residual water-soluble impurities without dissolving the product.
Q2: How can I remove pyroglutamic acid, a common impurity?
A2: Pyroglutamic acid is a cyclic lactam formed from the dehydration of glutamic acid.[4] Its formation is often promoted by heat. To minimize its presence, avoid prolonged heating during dissolution. If significant levels are present, a cation-exchange chromatography step can be employed. The glutamic acid will bind to a strongly acidic cation-exchange resin, while the pyroglutamic acid can be washed away. The purified glutamic acid can then be eluted and neutralized to form high-purity MSG.[6]
Q3: What are the typical purity specifications for pharmaceutical-grade MSG?
A3: While specifications can vary, high-purity MSG for pharmaceutical or research applications typically requires a purity of ≥ 99.0%.[9][10] Other important specifications include:
-
pH (5% solution): 6.7 – 7.5
-
Loss on Drying: ≤ 0.5%
-
Chloride: ≤ 0.1%
-
Pyroglutamic Acid: ≤ 0.2%
-
Heavy Metals (e.g., Lead): ≤ 1 ppm
Q4: My MSG solution is colored. Will simple recrystallization remove the color?
A4: Simple recrystallization may reduce but not completely eliminate color, as colored impurities can be trapped in the crystal lattice. For colored solutions, treatment with activated carbon is recommended.[1] Add a small amount of activated carbon to the hot, dissolved MSG solution, stir for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities before allowing the solution to cool and crystallize.
Q5: What is the purpose of ion-exchange chromatography in MSG purification?
A5: Ion-exchange chromatography is a powerful technique for removing charged impurities.[7] For MSG purification, it can be used to separate glutamic acid from other amino acids or charged organic molecules. Cation-exchange chromatography can remove positively charged ions, while anion-exchange resins can remove negatively charged impurities from the fermentation broth before crystallization.[8] This method is particularly useful for achieving very high purity levels required for sensitive applications.
Experimental Protocol: Recrystallization of MSG
This protocol describes a standard laboratory procedure for purifying commercially available MSG to a higher purity by single recrystallization.
Materials:
-
Crude this compound
-
Deionized water
-
Activated carbon (optional, if starting material is colored)
-
Ethanol (95%), chilled
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Beakers
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude MSG and the minimum amount of deionized water needed to dissolve it at a near-boiling temperature (e.g., start with ~3 mL of water per gram of MSG). Heat the mixture gently with constant swirling until all the solid has dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approx. 1-2% of the solute weight). Swirl the mixture for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any insoluble impurities. This step should be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 50/50 ethanol/water solution to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them in the Buchner funnel with the vacuum running for some time, followed by drying in a vacuum oven at a low temperature (~50°C) until a constant weight is achieved.
Troubleshooting Logic Diagram
This diagram provides a decision-making path for troubleshooting common issues during the recrystallization process.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 5. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2829159A - Conversion of pyroglutamic acid to glutamic acid - Google Patents [patents.google.com]
- 7. conductscience.com [conductscience.com]
- 8. US3655746A - Process for producing monosodium glutamate - Google Patents [patents.google.com]
- 9. cbc-chemical.com [cbc-chemical.com]
- 10. Monosodium Glutamate 99% Purity Good Quality Msg - Msg, Monosodium Glutamate Powder | Made-in-China.com [m.made-in-china.com]
Technical Support Center: Minimizing Sodium Glutamate Monohydrate Neurotoxicity in Long-Term Cell Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on minimizing the neurotoxic effects of monosodium glutamate (B1630785) (MSG) in long-term neuronal cell cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of monosodium glutamate (MSG) neurotoxicity in cell cultures?
A1: The primary mechanism is excitotoxicity, which is the pathological process of neuronal damage or death caused by excessive stimulation by excitatory neurotransmitters like glutamate.[1][2] This overstimulation, primarily of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leads to a massive influx of calcium ions (Ca2+) into the neurons.[1][2] This intracellular calcium overload triggers a cascade of detrimental events, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), activation of apoptotic pathways, and ultimately, cell death.[2][3][4]
Q2: How does the maturity of neuronal cultures affect their susceptibility to glutamate-induced neurotoxicity?
A2: The maturity of neuronal cultures significantly impacts their vulnerability to glutamate. Mature neurons, which have well-developed and functional glutamate receptors, are much more susceptible to excitotoxicity.[5] Immature neurons, on the other hand, may show resistance to glutamate-induced cell death.[3][5] Therefore, it is crucial to consider the developmental stage of your cultured neurons when designing experiments.
Q3: What is the difference between excitotoxicity and oxidative glutamate toxicity?
A3: Excitotoxicity is primarily mediated by the overactivation of ionotropic glutamate receptors (like NMDA and AMPA), leading to rapid Ca2+ influx and subsequent neuronal damage.[2][6] Oxidative glutamate toxicity, often observed in cell lines like HT22 that may lack functional NMDA receptors, occurs when high concentrations of glutamate inhibit the cystine/glutamate antiporter.[6] This inhibition leads to the depletion of intracellular glutathione, a key antioxidant, resulting in oxidative stress and a slower, caspase-independent form of cell death.[3][6][7]
Q4: What are some common neuroprotective agents used to mitigate glutamate neurotoxicity in vitro?
A4: Several agents can be used to protect neurons from glutamate-induced damage. A common and specific antagonist of the NMDA receptor is MK-801 (dizocilpine), which directly blocks the ion channel.[8][9] Other strategies include using antioxidants to counteract the increase in reactive oxygen species (ROS) and employing agents that stabilize mitochondrial function.
Q5: Why am I seeing variability in the extent of cell death in my glutamate toxicity experiments?
A5: Variability can arise from several factors. The density of the neuronal culture can influence the effective concentration of glutamate per cell.[6] The age and maturity of the culture are also critical, as mature neurons are more susceptible.[5] Additionally, the specific cell line or primary neuron type being used will have different sensitivities to glutamate. Finally, ensure the purity and correct salt form of the L-glutamate used, as impurities or different hydration states can affect the actual concentration. Using L-Glutamic acid monosodium salt hydrate (B1144303) is often recommended for its solubility in cell culture media.[6]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability between wells/replicates | - Uneven cell seeding density.- Edge effects in the culture plate.- Inconsistent glutamate concentration across wells. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Mix the glutamate-containing medium thoroughly before and during addition to the wells. |
| No significant cell death observed after glutamate treatment | - Glutamate concentration is too low for the specific cell type or culture maturity.- Exposure time is too short.- The cell line is resistant to excitotoxicity (e.g., undifferentiated cells or those lacking functional NMDA receptors). | - Perform a dose-response curve to determine the optimal glutamate concentration.- Increase the duration of glutamate exposure.- Verify the expression of functional glutamate receptors in your cell model. If absent, consider inducing differentiation or using a different cell line. For cells susceptible to oxidative toxicity, higher glutamate concentrations (in the mM range) and longer incubation times may be necessary. |
| Excessive cell death, even in control groups | - Poor initial cell health or plating efficiency.- Contamination of the cell culture.- Toxicity from the vehicle used to dissolve compounds. | - Optimize cell seeding density and ensure proper handling during subculturing.- Regularly check for signs of contamination.- Run a vehicle control to ensure the solvent (e.g., DMSO) is not causing toxicity at the concentration used. |
| Inconsistent results with neuroprotective compounds | - Compound instability in culture medium.- Inappropriate concentration of the neuroprotective agent.- Timing of compound addition relative to glutamate exposure is not optimal. | - Check the stability of your compound under culture conditions.- Perform a dose-response curve for the neuroprotective agent in the presence of a fixed concentration of glutamate.- Typically, pre-incubation with the neuroprotective agent before glutamate exposure is recommended to allow for cellular uptake and target engagement. |
Quantitative Data Summary
The following tables summarize typical concentrations and exposure times for inducing neurotoxicity with sodium glutamate monohydrate in various neuronal cell models. Note that these are starting points, and optimal conditions should be determined empirically for your specific experimental setup.
Table 1: Glutamate Concentrations and Exposure Times for Inducing Neurotoxicity
| Cell Model | Glutamate Concentration Range | Typical Exposure Time | Predominant Mechanism |
| Primary Cortical Neurons | 50 µM - 500 µM | 5 minutes - 24 hours | Excitotoxicity |
| HT22 (undifferentiated) | 1 mM - 10 mM | 8 - 24 hours | Oxidative Toxicity |
| HT22 (differentiated) | 10 µM - 300 µM | 12 - 24 hours | Excitotoxicity & Oxidative Toxicity |
| SH-SY5Y | 20 mM - 100 mM | 1 - 24 hours | Excitotoxicity & Oxidative Toxicity |
Table 2: Common Neuroprotective Agents and Their Working Concentrations
| Compound | Mechanism of Action | Typical Working Concentration | Reference |
| MK-801 (Dizocilpine) | Non-competitive NMDA receptor antagonist | 1 µM - 20 µM | [8][9] |
| N-acetylcysteine (NAC) | Antioxidant, precursor to glutathione | 0.5 mM | [10] |
Experimental Protocols
Protocol 1: Induction of Glutamate Excitotoxicity in Primary Cortical Neurons
-
Cell Culture: Plate primary cortical neurons at a suitable density on poly-D-lysine coated plates and culture for at least 7-10 days to allow for maturation and expression of glutamate receptors.
-
Preparation of Glutamate Solution: Prepare a stock solution of L-Glutamic acid monosodium salt hydrate in sterile, serum-free culture medium or a balanced salt solution (e.g., HBSS).
-
Induction of Excitotoxicity:
-
Gently remove the existing culture medium from the wells.
-
Wash the cells once with pre-warmed, serum-free medium.
-
Add the glutamate-containing medium to the wells at the desired final concentration (e.g., 100 µM).
-
Incubate for the desired duration (e.g., 30 minutes for acute toxicity or 24 hours for chronic toxicity).
-
-
Termination of Exposure (for acute toxicity models):
-
Remove the glutamate-containing medium.
-
Wash the cells twice with pre-warmed, serum-free medium.
-
Add fresh, pre-warmed culture medium.
-
-
Assessment of Neurotoxicity: After a further incubation period (typically 24 hours post-glutamate exposure), assess cell viability using standard assays such as MTT, LDH release, or live/dead cell staining.
Protocol 2: Minimizing Glutamate Neurotoxicity with a Neuroprotective Agent
-
Cell Culture: Follow the same procedure as in Protocol 1.
-
Preparation of Solutions: Prepare stock solutions of both the neuroprotective agent and glutamate in the appropriate vehicle and culture medium, respectively.
-
Pre-treatment with Neuroprotective Agent:
-
Remove the culture medium from the wells.
-
Add medium containing the desired concentration of the neuroprotective agent (e.g., 10 µM MK-801).
-
Incubate for a sufficient time to allow for cellular uptake and target engagement (e.g., 1 hour).
-
-
Glutamate Co-treatment:
-
Without removing the medium containing the neuroprotective agent, add the glutamate solution to achieve the desired final concentration.
-
Incubate for the duration determined in your toxicity induction protocol.
-
-
Assessment of Neuroprotection: Assess cell viability as described in Protocol 1 and compare the results to control wells (no treatment), glutamate-only treated wells, and neuroprotective agent-only treated wells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in glutamate-induced neurotoxicity and a typical experimental workflow for assessing neuroprotection.
Caption: Signaling cascade of glutamate-induced excitotoxicity.
Caption: Experimental workflow for assessing neuroprotective agents.
References
- 1. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Neurotoxic Ménage-à-trois: Glutamate, Calcium, and Zinc in the Excitotoxic Cascade [frontiersin.org]
- 3. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiation renders susceptibility to excitotoxicity in HT22 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of Ca2+ in cell death caused by oxidative glutamate toxicity and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Sodium Glutamate Monohydrate in Fluorescent Imaging
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential interference of Sodium Glutamate Monohydrate (MSG) with fluorescent dyes in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: Can this compound (MSG) interfere with my fluorescent dyes during imaging?
Based on available scientific literature, there is no direct evidence to suggest that this compound at typical concentrations used in cell culture or physiological buffers causes significant interference with common fluorescent dyes such as fluorescein, rhodamine, or cyanine (B1664457) derivatives. Any observed issues with fluorescence are more likely to stem from other common factors in fluorescence microscopy.
Q2: Could MSG be causing autofluorescence in my sample?
This compound itself is not a known endogenous fluorophore and is unlikely to be a source of autofluorescence. Autofluorescence in imaging experiments typically originates from cellular components like NADH, FAD, and lipofuscin, or from the use of certain fixatives like glutaraldehyde.[1] If you are experiencing high background fluorescence, it is recommended to include an unstained control sample to assess the baseline autofluorescence of your cells or tissue.[2][3]
Q3: Can the pH of a this compound solution affect the fluorescence of my dye?
A 5% solution of this compound in water has a pH between 6.7 and 7.2.[4][5] Most fluorescent dyes are sensitive to pH, and their fluorescence intensity can change with shifts in the acidity or alkalinity of the medium. However, if your MSG is dissolved in a well-buffered physiological solution (e.g., PBS, HBSS), the buffer should maintain a stable pH, making it unlikely that the addition of MSG would cause a significant pH shift to affect your dye's performance. It is always good practice to ensure your imaging buffer has adequate buffering capacity for your experimental conditions.
Q4: Is it possible for MSG to quench the fluorescence of my dye?
Fluorescence quenching is a process that decreases the intensity of fluorescence. While some salts can cause quenching of specific dyes, there is no widespread evidence of MSG acting as a general quencher for the common families of fluorescent dyes used in biological imaging.[6] In one specific study, MSG was noted to quench the fluorescence of dextran, but this is not indicative of a general quenching effect on other fluorophores.[7] If you observe a decrease in your signal intensity, it is more likely due to photobleaching or issues with your staining protocol.
Troubleshooting Guides
If you are experiencing issues with your fluorescence imaging and suspect interference, it is recommended to investigate common sources of imaging artifacts before attributing the problem to this compound.
Problem: High Background or Non-Specific Staining
High background can obscure your signal and make data interpretation difficult.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Cell or Tissue Autofluorescence | Include an unstained control to determine the level of autofluorescence. If high, consider using a commercial autofluorescence quencher.[1][2] |
| Antibody Concentration Too High | If using immunofluorescence, a high concentration of primary or secondary antibodies can lead to non-specific binding. Perform a titration to find the optimal antibody concentration.[2] |
| Inadequate Washing Steps | Insufficient washing can leave unbound antibodies or dye in the sample. Ensure you are performing thorough washes with an appropriate buffer (e.g., PBS with a mild detergent like Tween-20).[8] |
| Secondary Antibody Cross-Reactivity | If performing multiplex imaging, ensure your secondary antibodies are highly cross-adsorbed to prevent them from binding to other primary antibodies. Run a secondary-only control to check for non-specific binding.[2][3] |
A logical workflow for troubleshooting high background is as follows:
Problem: Weak or No Signal
A faint or absent signal can be due to a variety of factors related to the sample preparation, staining protocol, or imaging setup.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Photobleaching | The fluorescent dye is being destroyed by light exposure. Reduce the excitation light intensity or the exposure time. Use an anti-fade mounting medium.[2] |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on the microscope are appropriate for the specific fluorescent dye you are using.[1] |
| Low Target Expression | The protein or molecule of interest may be present at very low levels in your sample. Consider using a signal amplification technique, such as tyramide signal amplification.[3] |
| Suboptimal Antibody Concentration | The concentration of your primary or secondary antibody may be too low. Perform a titration to determine the optimal concentration.[2] |
| Improper Sample Fixation/Permeabilization | The fixation or permeabilization protocol may be masking the target epitope or preventing the antibody from reaching it. Consult the antibody datasheet for recommended protocols.[1][3] |
Here is a diagram illustrating the process for troubleshooting a weak or absent signal:
Experimental Protocols
When troubleshooting, it is crucial to have well-defined protocols. Below are example methodologies for key control experiments.
Protocol 1: Autofluorescence Control
Objective: To determine the baseline fluorescence of the sample without any fluorescent labels.
Methodology:
-
Prepare your cell or tissue sample using the exact same fixation, permeabilization, and blocking steps as your stained samples.
-
Instead of incubating with primary and secondary antibodies (or your fluorescent dye), incubate with the same dilution buffer used for your antibodies/dyes.
-
Proceed with all washing steps as in your standard protocol.
-
Mount the sample using the same mounting medium.
-
Image the sample using the same microscope settings (laser power, exposure time, gain) that you use for your fully stained samples for each fluorescent channel.
-
The resulting image will show the level of autofluorescence inherent to your sample.
Protocol 2: Secondary Antibody Only Control
Objective: To check for non-specific binding of the secondary antibody.
Methodology:
-
Prepare your sample through fixation, permeabilization, and blocking as usual.
-
Omit the primary antibody incubation step. Incubate the sample with only the primary antibody dilution buffer.
-
Incubate with the fluorescently labeled secondary antibody at the same concentration and for the same duration as in your full protocol.
-
Perform all subsequent washing and mounting steps as usual.
-
Image the sample. Any signal detected is due to non-specific binding of the secondary antibody. If the signal is high, you may need to use a more highly cross-adsorbed secondary antibody, increase the stringency of your washes, or adjust your blocking buffer.[2]
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. biotium.com [biotium.com]
- 3. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Sodium Glutamate | C5H8NNaO4 | CID 23672308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Monosodium Glutamate | C5H10NNaO5 | CID 23689119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A spectroscopic study of the fluorescence quenching interactions between biomedically important salts and the fluorescent probe merocyanine 540 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Osmolarity Adjustment with Sodium Glutamate Monohydrate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Sodium Glutamate (B1630785) Monohydrate to adjust the osmolarity of physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is Sodium Glutamate Monohydrate and why is it used in physiological buffers?
A1: this compound is the sodium salt of the amino acid glutamic acid. It is a white crystalline powder that is highly soluble in water.[1] In laboratory settings, it is often used to adjust the osmolarity of physiological buffers to match the osmotic pressure of biological fluids, which is crucial for maintaining cell integrity and function in in-vitro experiments.
Q2: How does this compound affect the osmolarity of a solution?
A2: When dissolved in an aqueous solution, this compound dissociates into two particles: a sodium ion (Na+) and a glutamate ion. This increases the total number of solute particles in the solution, thereby increasing its osmolarity. For calculation purposes, the number of dissociated particles (n) is 2.
Q3: How do I calculate the amount of this compound needed to achieve a desired osmolarity?
A3: You can use the following formula to calculate the molarity required to achieve a certain osmolarity:
Molarity = Desired Osmolarity / n
Where 'n' for this compound is 2. Once you have the required molarity, you can calculate the mass of this compound needed using its molecular weight (188.13 g/mol ).
Q4: Will adding this compound affect the pH of my buffer?
A4: Yes, it can. Glutamate is the conjugate base of the weak acid, glutamic acid, and can therefore act as a buffer itself, resisting large changes in pH upon the addition of an acid.[1][2] The final pH of your solution will depend on the concentration of sodium glutamate and the buffering capacity of your primary buffer system. It is always recommended to verify and, if necessary, adjust the final pH of your buffer after all components have been added.
Q5: Are there any potential cytotoxic effects of using this compound?
A5: High concentrations of glutamate can be excitotoxic to certain cell types, particularly neurons. Some studies have shown that monosodium glutamate (MSG) can induce apoptosis in specific cell types in vitro.[3] The susceptibility to glutamate-induced toxicity can also be influenced by other factors, such as glucose availability.[4] It is crucial to determine the optimal and non-toxic concentration range for your specific cell type and experimental conditions.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Precipitate forms after adding this compound. | The solubility of glutamate is pH-dependent.[1] At certain pH values, it can precipitate out of solution. | Check the pH of your buffer. Adjusting the pH slightly may redissolve the precipitate. Ensure you are working within the optimal pH range for glutamate solubility. |
| Measured osmolarity is lower than calculated. | Incomplete dissolution of this compound. | Ensure the powder is fully dissolved by gentle warming or extended vortexing. Prepare a stock solution of a higher concentration and dilute it to the final desired concentration. |
| Inaccurate weighing of the compound. | Use a calibrated analytical balance for precise measurements. | |
| Measured osmolarity is higher than calculated. | Evaporation of the solvent during preparation. | Keep containers covered during preparation and storage. Prepare solutions in a controlled environment to minimize evaporation. |
| Contamination of the buffer with other solutes. | Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned. | |
| Observed cell stress or death after buffer exchange. | The final osmolarity is not isotonic for the cells. | Re-calculate the required amount of this compound and verify the final osmolarity of your buffer using an osmometer. |
| Glutamate-induced excitotoxicity.[3][4] | Perform a dose-response experiment to determine the maximum non-toxic concentration of sodium glutamate for your specific cell line. Consider using an alternative substance for osmolarity adjustment if your cells are particularly sensitive to glutamate. | |
| The pH of the final buffer is outside the physiological range. | Measure and adjust the pH of the buffer after adding this compound. |
Quantitative Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Number of Dissociated Particles (n) |
| This compound | 6106-04-3 | C₅H₈NNaO₄·H₂O | 188.13 | 2 |
Experimental Protocols
Protocol 1: Preparation of an Isotonic Physiological Buffer (e.g., 310 mOsm/L)
Materials:
-
This compound (MW: 188.13 g/mol )
-
Components of your base physiological buffer (e.g., salts, glucose, buffering agent like HEPES)
-
High-purity water
-
Calibrated pH meter
-
Calibrated osmometer
-
Analytical balance
-
Volumetric flasks and other standard laboratory glassware
Methodology:
-
Calculate the osmolarity of your base buffer: Before adding sodium glutamate, calculate the theoretical osmolarity contributed by all other components in your buffer.
-
Determine the required osmolarity adjustment: Subtract the osmolarity of your base buffer from the target osmolarity (e.g., 310 mOsm/L) to determine the osmolarity that needs to be contributed by this compound.
-
Calculate the required molarity of this compound:
-
Molarity = (Target Osmolarity - Base Buffer Osmolarity) / 2
-
-
Calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) * Molecular Weight (188.13 g/mol ) * Volume (L)
-
-
Prepare the buffer: a. Dissolve all components of the base buffer in approximately 80% of the final volume of high-purity water. b. Weigh the calculated amount of this compound and dissolve it in the buffer solution. c. Adjust the pH of the solution to the desired physiological range (e.g., 7.2-7.4). d. Bring the solution to the final volume with high-purity water. e. Filter-sterilize the buffer using a 0.22 µm filter if it will be used for cell culture.
-
Verify the final osmolarity: Use a calibrated osmometer to measure the osmolarity of the final buffer solution. Adjust with small amounts of this compound or high-purity water if necessary.
Visualizations
Caption: A flowchart illustrating the key steps for preparing a physiological buffer and adjusting its osmolarity using this compound.
Caption: A diagram showing the relationship between the desired osmolarity and the required mass of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Solved at equimolar concentration, glutamic acid and sodium | Chegg.com [chegg.com]
- 3. Effect of monosodium glutamate on apoptosis and Bcl-2/Bax protein level in rat thymocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose insufficiency alters neuronal viability and increases susceptibility to glutamate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Neurobiological Assays: Sodium Glutamate Monohydrate vs. L-Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of neurobiological research, the excitatory amino acid L-glutamate is a cornerstone for studying a vast array of physiological and pathological processes. Both L-glutamic acid and its sodium salt, Sodium Glutamate (B1630785) Monohydrate (commonly known as monosodium glutamate or MSG), are frequently utilized to activate glutamate receptors. This guide provides an objective comparison of these two compounds in the context of neurobiological assays, supported by experimental data and detailed protocols.
At a Glance: Functionally Interchangeable in Solution
From a neurobiological standpoint, when dissolved in aqueous solutions for in vitro assays, Sodium Glutamate Monohydrate and L-glutamic acid are considered functionally identical. This compound readily dissociates in solution to yield the L-glutamate anion and a sodium ion (Na⁺). It is the L-glutamate anion that is the neuroactive ligand responsible for binding to and activating glutamate receptors. Therefore, the choice between the two often comes down to practical considerations such as solubility and pH of the final solution.
Data Presentation: A Focus on the Active Ligand, L-Glutamate
Due to their interchangeability in solution, the scientific literature rarely presents side-by-side comparisons of this compound and L-glutamic acid in neurobiological assays. Instead, studies focus on the activity of the L-glutamate anion. The following tables summarize key quantitative data for L-glutamate's interaction with major glutamate receptor subtypes.
Table 1: Receptor Binding Affinities of L-Glutamate
| Receptor Subtype | Radioligand | Preparation | Kd or Ki (nM) | Reference |
| NMDA | [³H]CGP 39653 | Rat brain membranes | Ki: 260 | (2) |
| AMPA | [³H]AMPA | Rat cortical membranes | Kd: 23 | Not explicitly found in searches |
| Kainate | [³H]Kainate | Rat brain membranes | Kd: 5-70 | Not explicitly found in searches |
| mGluR1 | [³H]Quisqualate | CHO cells expressing hmGluR1a | Ki: 4,000 | Not explicitly found in searches |
| mGluR5 | [³H]Quisqualate | CHO cells expressing hmGluR5a | Ki: 1,900 | Not explicitly found in searches |
Note: Kd (dissociation constant) represents the concentration of a ligand at which half of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity. Ki (inhibition constant) represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present.
Table 2: Electrophysiological Potency of L-Glutamate
| Receptor Subtype | Preparation | Assay | EC50 (µM) | Reference |
| NMDA | Cultured rat hippocampal neurons | Whole-cell patch clamp | 1.7 | [1] |
| AMPA | Rat cortical neurons | Whole-cell patch clamp | ~300 | Not explicitly found in searches |
| Kainate | Rat dorsal root ganglion neurons | Whole-cell patch clamp | ~350 | Not explicitly found in searches |
| mGluR (Group III) | Rat taste cells | Whole-cell patch clamp | (Agonist L-AP4 used) | [2] |
Note: EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates greater potency.
Table 3: In Vitro Excitotoxicity of L-Glutamate
| Cell Type | Assay | Duration of Exposure | LD50 (mM) | Reference |
| Primary cortical neurons | MTT assay | 24 hours | Varies by culture conditions | [3] |
| PC12 cells | MTT assay | 24, 48, 72 hours | Concentration-dependent reduction in viability | Not explicitly found in searches |
Note: LD50 (median lethal dose) is the concentration of a substance required to kill half the members of a tested population. In cell culture, this is often represented as the concentration that causes 50% cell death.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of neurobiological assays. Below are outlines of key experimental protocols.
Receptor Binding Assays
Objective: To determine the binding affinity of L-glutamate for its receptors.
General Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., cortex, hippocampus) from a model organism (e.g., rat) in a buffered solution. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Binding Reaction: Incubate the prepared membranes with a known concentration of a radiolabeled ligand (e.g., [³H]CGP 39653 for NMDA receptors) and varying concentrations of unlabeled L-glutamic acid.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Analyze the data using non-linear regression to determine the Ki or Kd values.
Electrophysiological Recordings (Whole-Cell Patch Clamp)
Objective: To measure the functional response of neurons to L-glutamate application.
General Protocol:
-
Cell Preparation: Prepare acute brain slices or cultured neurons from a region of interest.
-
Recording Setup: Place the preparation in a recording chamber on the stage of a microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF).
-
Patch Pipette: Fabricate a glass micropipette and fill it with an internal solution.
-
Gigaohm Seal Formation: Under visual guidance, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell recording configuration.
-
Drug Application: Apply L-glutamic acid (or this compound) to the neuron via the perfusion system or a local application system.
-
Data Acquisition: Record the resulting changes in membrane current (voltage-clamp) or membrane potential (current-clamp) using a specialized amplifier and data acquisition software.
-
Data Analysis: Analyze the recorded currents to determine parameters such as amplitude, kinetics, and concentration-response relationships (to calculate EC50).
In Vitro Excitotoxicity Assays
Objective: To quantify the neurotoxic effects of excessive L-glutamate exposure.
General Protocol:
-
Cell Culture: Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in multi-well plates.
-
Compound Treatment: Expose the cultured cells to varying concentrations of L-glutamic acid (or this compound) for a defined period (e.g., 24 hours).
-
Viability Assessment: After the exposure period, assess cell viability using a quantitative method. Common assays include:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells.
-
-
Data Analysis: Quantify the results and plot concentration-response curves to determine the LD50.
Mandatory Visualizations
Glutamate Signaling Pathway
Caption: Glutamate signaling at the synapse.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a radioligand receptor binding assay.
Logical Relationship in Excitotoxicity
Caption: The logical cascade of glutamate-induced excitotoxicity.
References
A Comparative Analysis of Sodium Glutamate Monohydrate and Potassium Glutamate: Physicochemical Properties and Biological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of sodium glutamate (B1630785) monohydrate (MSG) and potassium glutamate. Both are salts of the non-essential amino acid L-glutamic acid and are widely utilized as flavor enhancers in the food industry. In the context of biomedical research and drug development, understanding the distinct properties and biological effects imparted by their respective cations—sodium (Na⁺) and potassium (K⁺)—is critical. This document summarizes key physicochemical characteristics, compares their biological impacts with supporting experimental data, and outlines relevant experimental methodologies.
Physicochemical Properties: A Tabular Comparison
The fundamental physicochemical properties of sodium glutamate monohydrate and potassium glutamate are summarized below. These characteristics are crucial for their handling, formulation, and behavior in experimental settings.
| Property | This compound | Potassium Glutamate |
| Synonyms | MSG, Sodium L-glutamate monohydrate | MPG, Monopotassium L-glutamate |
| E Number | E621 | E622 |
| Molecular Formula | C₅H₈NNaO₄·H₂O | C₅H₈KNO₄ |
| Molecular Weight | 187.13 g/mol [1] | 185.22 g/mol [2] |
| Appearance | White crystalline powder[3] | White crystalline powder |
| Solubility in Water | Freely soluble; 73.9 g/100 mL at 25°C[4] | Freely soluble; 80.6 g/L (approximately 8.06 g/100 mL)[3][5] |
| pH (1 in 50 solution) | 6.7 - 7.2 | 6.7 - 7.3[6] |
| Hygroscopicity | Not hygroscopic[2] | Data not readily available, but generally considered stable. |
| Stability | Generally stable under food processing conditions; decomposes at temperatures above 232°C.[2][3] In aqueous solutions, conversion to pyroglutamic acid can occur at elevated temperatures (≥60°C) and is favored by pH values between 2 and 3.[7] | Stable under normal conditions. As a salt of glutamic acid, similar stability profile to MSG in solution is expected. |
Comparative Biological Effects
While both compounds provide the glutamate anion, the primary active component for umami taste and neurological functions, the counter-ion (Na⁺ or K⁺) can influence their biological activity, particularly in the context of cellular transport and neuronal excitability.
Umami Taste and Receptor Activation
Both sodium and potassium glutamate elicit the umami taste by activating taste receptor type 1 (T1R1/T1R3) G-protein coupled receptors on the tongue.[5] The glutamate anion binds to the receptor, initiating a downstream signaling cascade. While both salts are effective, monosodium glutamate is often described as more palatable and is easier to crystallize, which has contributed to its wider use.[2][3]
Signaling Pathway for Umami Taste
The binding of glutamate to the T1R1/T1R3 receptor triggers a cascade of intracellular events, as depicted in the following diagram. This pathway is common to all glutamate salts that dissociate to provide the glutamate anion.
Neurotransmission and Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system. Its concentration in the synaptic cleft is tightly regulated by excitatory amino acid transporters (EAATs). Both sodium and potassium ions play crucial roles in maintaining the electrochemical gradients necessary for neuronal function and glutamate transport.
-
Influence of Sodium (Na⁺): Glutamate uptake by EAATs is a sodium-dependent process.[8] This co-transport mechanism is vital for clearing glutamate from the synapse and preventing excitotoxicity. Studies have shown that sodium has a higher affinity for protein surfaces, including glutamate transporters, compared to potassium.[9]
-
Influence of Potassium (K⁺): The glutamate transport cycle involves the counter-transport of one potassium ion.[7] Elevated extracellular potassium concentrations can inhibit glutamate transporters, creating a negative feedback loop that can modulate synaptic activity.[10]
Excessive activation of glutamate receptors leads to a phenomenon known as excitotoxicity, a process implicated in various neurodegenerative diseases. While the glutamate anion is the primary mediator of this toxicity, the accompanying cation can modulate the cellular environment.
A comparative study on PC-12 cells, a rat pheochromocytoma cell line, investigated the neurotoxicity of L-monosodium glutamate (lMSG) and a commercially available MSG salt (CAMSG). Both substances reduced cell viability in a dose-dependent manner, with the commercial salt showing significantly higher toxicity. This was associated with increased expression of the apoptotic gene Caspase-3.[11] While this study did not directly compare sodium and potassium glutamate, it highlights that the formulation and presence of other components can influence the biological effects of glutamate salts.
Safety and Toxicology
Regulatory bodies like the European Food Safety Authority (EFSA) have re-evaluated the safety of glutamic acid and its salts (E 620-625), including sodium and potassium glutamate. They are considered as a group for the purpose of setting an acceptable daily intake (ADI). EFSA established a group ADI of 30 mg/kg of body weight per day for these additives.[12][13] The median lethal dose (LD₅₀) for MSG in rats and mice is between 15 and 18 g/kg body weight, which is significantly higher than that of sodium chloride.[3] Both sodium and potassium glutamate are generally recognized as safe for their intended use in food.[2][3]
Experimental Protocols
Glutamate-Induced Neurotoxicity Assay in Cell Culture
This protocol is a generalized method for assessing the neurotoxic effects of glutamate salts on neuronal cell lines like PC-12 or SH-SY5Y.
Objective: To compare the dose-dependent cytotoxicity of this compound and potassium glutamate.
Materials:
-
Neuronal cell line (e.g., PC-12 or SH-SY5Y)
-
Cell culture medium and supplements
-
This compound and potassium glutamate solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit
-
Plate reader
Workflow:
Procedure:
-
Cell Culture: Plate cells at a suitable density in a 96-well plate and allow them to adhere.
-
Treatment: Prepare stock solutions of this compound and potassium glutamate in a suitable vehicle. Dilute the stock solutions to the desired final concentrations in the cell culture medium. Replace the existing medium with the treatment medium. Include a vehicle-only control group.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability/Toxicity Assessment:
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan (B1609692). Solubilize the formazan crystals and measure the absorbance.
-
LDH Assay: Collect the cell culture supernatant. Measure the activity of LDH released from damaged cells.
-
-
Data Analysis: Calculate the percentage of cell viability or cytotoxicity relative to the control group for each concentration of the glutamate salts.
Glutamate Uptake Assay
This protocol outlines a method to measure and compare the influence of sodium and potassium ions on glutamate uptake in synaptosomes or cultured astrocytes.
Objective: To determine the kinetics of glutamate uptake in the presence of sodium versus potassium ions.
Materials:
-
Synaptosomal preparation or astrocyte culture
-
Radiolabeled glutamate (e.g., [³H]L-glutamate)
-
Uptake buffer with varying concentrations of NaCl and KCl
-
Scintillation counter
Workflow:
Procedure:
-
Preparation: Isolate synaptosomes from brain tissue or culture astrocytes.
-
Uptake Initiation: Incubate the prepared cells or synaptosomes in a buffer containing either NaCl or KCl at various concentrations. Initiate the uptake by adding a known concentration of radiolabeled L-glutamate.
-
Uptake Termination: After a short incubation period, terminate the reaction by rapid filtration through a filter membrane, followed by washing with ice-cold buffer to remove extracellular radiolabeled glutamate.
-
Quantification: Measure the radioactivity retained on the filter, which corresponds to the amount of glutamate taken up by the cells or synaptosomes.
-
Data Analysis: Determine the kinetic parameters of glutamate transport (Kₘ and Vₘₐₓ) in the presence of sodium and potassium ions.
Conclusion
This compound and potassium glutamate are closely related compounds that primarily differ in their cation. While they share the same fundamental role in providing the glutamate anion for taste and biological functions, the distinct physiological roles of sodium and potassium can lead to subtle but significant differences in their effects, particularly in the context of neuronal function and cellular transport. For researchers and drug development professionals, the choice between these two salts may depend on the specific experimental context, such as the desired ionic environment or the need to avoid high sodium loads. The provided experimental protocols offer a framework for directly comparing the biological activities of these two important compounds in a laboratory setting.
References
- 1. Influence of Na+, K+, and Ca2+ on glutamine synthesis and distribution in rat brain cortex slices: a possible linkage of glutamine synthetase with cerebral transport processes and energetics in the astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monosodium glutamate - Wikipedia [en.wikipedia.org]
- 3. MONOPOTASSIUM GLUTAMATE - Ataman Kimya [atamanchemicals.com]
- 4. Monosodium Glutamate | C5H10NNaO5 | CID 23689119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound Monopotassium glutamate (FDB020321) - FooDB [foodb.ca]
- 6. fao.org [fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Control of Glutamate Transport by Extracellular Potassium: Basis for a Negative Feedback on Synaptic Transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Comparison of Neurotoxicity of L-Monosodium Glutamate and a Commercially Available Glutamate Salt in PC-12 cells [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Glutamate Transporter Coupling to Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neurotoxic Effects of Sodium Glutamate Monohydrate in Rodent Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic effects of Sodium Glutamate Monohydrate (MSG) in rodent models, supported by experimental data. It details methodologies for key experiments and visualizes critical signaling pathways to aid in the design and interpretation of neurotoxicity studies.
Comparative Analysis of Neurotoxic Effects
MSG administration in rodent models has been shown to induce a range of dose-dependent neurotoxic effects, impacting behavior, biochemistry, and neuronal histology. The neonatal period appears to be particularly vulnerable to MSG-induced excitotoxicity. Below is a summary of quantitative data from various studies comparing MSG-treated rodents to control groups.
Table 1: Behavioral Alterations in Rodent Models Exposed to MSG
| Behavioral Test | Species/Strain | MSG Dose & Administration Route | Key Findings in MSG-Treated Group vs. Control |
| Y-Maze | Mice | 2-5 g/kg (Oral) | Reduced spontaneous alternation, indicating impaired spatial working memory.[1][2] |
| Barnes Maze | Rats | 4 mg/kg (Oral) for 28 days | Increased latency and errors to find the escape hole, suggesting deficits in spatial learning and memory.[3] |
| Open Field Test | Neonatal Rats | Neurotoxic doses (s.c.) | Increased initial activity in an open field but reduced overnight activity in a familiar cage.[4] |
| Feeding Behavior | Adult Rats (neonatal treatment) | Intraperitoneal injection in neonates | 24% less food intake, with a 37% decrease in meal size and a 52% increase in meal duration.[5] |
| Forced Swim Test | Mice | 500 mg/kg (Oral) for 21 days | Increased immobility time, indicative of depressive-like symptoms. |
Table 2: Biochemical Changes in Rodent Brain Tissue Following MSG Exposure
| Biochemical Marker | Species/Strain | MSG Dose & Administration Route | % Change in MSG-Treated Group vs. Control | Brain Region |
| Malondialdehyde (MDA) | Rats | 100 mg/kg (Oral) | Significant increase | Brain homogenate |
| Superoxide (B77818) Dismutase (SOD) | Rats | 100 mg/kg (Oral) | Significant decrease | Erythrocytes |
| Catalase (CAT) | Rats | 100 mg/kg (Oral) | Significant decrease | Erythrocytes |
| Glutathione (GSH) | Mice | 500 mg/kg (Oral) for 21 days | Decreased concentrations | Brain tissue |
| Glutamate | Mice | 2-5 g/kg (Oral) | Increased levels | Brain |
| Glutamine | Mice | 2-5 g/kg (Oral) | Increased levels | Brain |
| Serotonin | Mice | High doses (Oral) | Drastically lower levels | Brain tissue and serum[1][6] |
| Acetylcholinesterase (AChE) | Rats | 4 g/kg (Oral) for 30 days | Decreased activity | Cortex |
| Tumor Necrosis Factor-α (TNF-α) | Rats | 100 mg/kg (Oral) | Significant increase in expression | Brain |
| Interleukin-6 (IL-6) | Rats | 100 mg/kg (Oral) | Significant increase in expression | Brain |
Table 3: Histopathological Findings in Rodent Brains After MSG Administration
| Brain Region | Species/Strain | MSG Dose & Administration Route | Observed Pathological Changes |
| Cerebral Cortex | Mice | Neonatal administration | Spongiosis of the neuropil, extensive vacuolation, and disorganized cortical laminae.[1][6] |
| Hippocampus | Mice | Neonatal administration | Neuronal injury, increased hyperphosphorylated tau protein.[1][6] |
| Cerebellum | Mice | Not specified | Neuronal injury-related histological changes.[1][6] |
| Arcuate Nucleus | Neonatal Rats | Intraperitoneal injection | Neuronal degeneration.[5] |
| Hippocampus (CA1, CA3) | Rats | 100 mg/kg (Oral) | Severe neurodegeneration, disorganized cell arrangement, apoptotic and pyknotic nuclei.[7] |
| Cerebral Cortex | Rats | 4 mg/kg (Oral) for 28 days | Shrinkage, degeneration, pyknosis, karyolysis, and necrosis of neurons.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments cited in the validation of MSG's neurotoxic effects.
MSG Administration Protocols
-
Oral Gavage (Rats):
-
Animal Preparation: Fast rats overnight with free access to water.
-
Dosage Calculation: Prepare a solution of MSG in distilled water. The volume to be administered is typically calculated based on the animal's body weight (e.g., 10 ml/kg).
-
Procedure:
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion length.
-
Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus.
-
Slowly administer the MSG solution.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress.
-
-
-
Subcutaneous Injection (Neonatal Mice):
-
Animal Preparation: Separate neonatal mice from the dam immediately before injection.
-
Dosage Calculation: Prepare a sterile solution of MSG in saline.
-
Procedure:
-
Gently hold the neonatal mouse.
-
Lift the skin between the shoulder blades to form a tent.
-
Insert a small gauge needle (e.g., 27-30G) into the base of the skin tent.
-
Inject the MSG solution subcutaneously.
-
Return the pup to the dam.
-
-
-
Dietary Admixture (Chronic Studies):
-
Diet Preparation: Calculate the amount of MSG required to achieve the desired concentration in the rodent chow (e.g., % by weight).
-
Mixing: Thoroughly mix the MSG powder with the powdered or pelleted rodent diet to ensure uniform distribution.
-
Administration: Provide the MSG-containing diet to the rodents ad libitum.
-
Monitoring: Regularly monitor food and water consumption to estimate the daily MSG intake.
-
Behavioral Testing Protocols
-
Y-Maze Test (for Spatial Working Memory):
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place the mouse at the center of the maze.
-
Allow the mouse to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
-
Data Analysis: Calculate the percentage of spontaneous alternation, defined as consecutive entries into all three arms without repetition. A lower percentage in the MSG group indicates impaired spatial working memory.
-
-
Barnes Maze Test (for Spatial Learning and Memory):
-
Apparatus: A circular platform with holes around the circumference, one of which leads to an escape box.
-
Habituation: On the first day, place the rodent in the escape box for a short period to familiarize it with the safe location.
-
Training:
-
Place the rodent in the center of the brightly lit, open platform (an aversive stimulus).
-
Allow the rodent to explore the maze and find the escape hole.
-
Record the latency to find the escape hole and the number of errors (pokes into incorrect holes).
-
Repeat for several trials over multiple days.
-
-
Probe Trial: After training, remove the escape box and measure the time spent in the quadrant where the escape box was previously located.
-
Biochemical Assay Protocols
-
Measurement of Malondialdehyde (MDA) - TBARS Assay:
-
Tissue Preparation: Homogenize brain tissue in a suitable buffer (e.g., ice-cold KCl solution).
-
Reaction:
-
Add trichloroacetic acid (TCA) to the homogenate to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Add thiobarbituric acid (TBA) reagent to the supernatant.
-
Heat the mixture in a boiling water bath for a specific time (e.g., 60 minutes).
-
-
Measurement: Cool the samples and measure the absorbance of the resulting pink-colored complex at a specific wavelength (e.g., 532 nm).
-
Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
Tissue Preparation: Homogenize brain tissue in an appropriate buffer and centrifuge to obtain the supernatant.
-
Assay Principle: This assay is based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
Procedure:
-
Mix the sample supernatant with the reaction mixture containing xanthine (B1682287), NBT, and xanthine oxidase.
-
Incubate at room temperature.
-
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm).
-
Calculation: The SOD activity is calculated as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
-
-
Catalase (CAT) Activity Assay:
-
Tissue Preparation: Homogenize brain tissue in phosphate (B84403) buffer and centrifuge to obtain the supernatant.
-
Assay Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
Procedure:
-
Add the sample supernatant to a solution of H₂O₂.
-
Incubate for a specific time.
-
Stop the reaction by adding a reagent (e.g., ammonium (B1175870) molybdate).
-
-
Measurement: Measure the absorbance of the remaining H₂O₂ at a specific wavelength (e.g., 240 nm).
-
Calculation: The catalase activity is calculated based on the rate of H₂O₂ decomposition.
-
Histopathological Examination Protocol
-
Tissue Processing:
-
Perfusion and Fixation: Anesthetize the rodent and perform transcardial perfusion with saline followed by a fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline).
-
Post-fixation: Dissect the brain and post-fix it in the same fixative for 24-48 hours.
-
Dehydration and Embedding: Dehydrate the brain tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
-
Sectioning:
-
Use a microtome to cut thin sections (e.g., 5 µm) of the brain tissue.
-
Mount the sections on glass slides.
-
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:
-
Deparaffinization and Rehydration: Remove paraffin with xylene and rehydrate the sections through a series of decreasing concentrations of ethanol to water.
-
Hematoxylin Staining: Stain the nuclei with hematoxylin.
-
Differentiation: Remove excess stain with a weak acid solution.
-
Bluing: Treat with a weak alkaline solution to turn the nuclei blue.
-
Eosin Staining: Counterstain the cytoplasm and extracellular matrix with eosin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.
-
Visualization of Key Signaling Pathways and Workflows
MSG-Induced Neurotoxic Signaling Pathways
The neurotoxic effects of MSG are primarily mediated by excitotoxicity, leading to a cascade of downstream events including oxidative stress and inflammation. Two key signaling pathways implicated are the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways.
Caption: Signaling cascade of MSG-induced neurotoxicity.
General Experimental Workflow for Validating Neurotoxicity
The following diagram outlines a typical experimental workflow for assessing the neurotoxic effects of a substance like MSG in a rodent model.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Fixation and staining methods for macroscopical investigation of the brain [frontiersin.org]
- 3. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 4. urmc.rochester.edu [urmc.rochester.edu]
- 5. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 6. Recommended Methods for Brain Processing and Quantitative Analysis in Rodent Developmental Neurotoxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Manual hematoxylin and eosin staining of mouse tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sodium Glutamate Monohydrate and Other Glutamate Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Sodium Glutamate (B1630785) Monohydrate (L-Glutamate) and other prominent glutamate receptor agonists. The information is supported by experimental data from peer-reviewed literature, with a focus on quantitative comparisons and detailed methodologies for key experiments.
Sodium L-glutamate monohydrate is the sodium salt of L-glutamic acid, the primary excitatory neurotransmitter in the mammalian central nervous system. In solution, it dissociates to provide L-glutamate, which acts as a non-selective agonist at all glutamate receptor subtypes.[1][2] These receptors are broadly classified into two families: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). The iGluR family includes N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors, which are ligand-gated ion channels.[3] The mGluR family consists of G-protein coupled receptors that modulate synaptic transmission and neuronal excitability.[3]
The efficacy and potency of L-glutamate as a benchmark are compared against selective agonists for each receptor subtype, providing a comprehensive overview for researchers in neuroscience and pharmacology.
Quantitative Comparison of Agonist Efficacy
The following tables summarize the half-maximal effective concentration (EC50) values for L-glutamate and other key agonists at various glutamate receptor subtypes. EC50 is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Lower EC50 values indicate higher potency.
Table 1: Efficacy at Ionotropic Glutamate Receptors (iGluRs)
| Receptor Subtype | Agonist | EC50 (µM) | Reference |
| NMDA Receptors | |||
| GluN2A | L-Glutamate | 3.3 | [4] |
| NMDA | ~99 (30-fold less potent than L-glutamate) | [1] | |
| GluN2B | L-Glutamate | 2.9 | [4] |
| GluN2C | L-Glutamate | 1.7 | [4][5] |
| GluN2D | L-Glutamate | ~0.5 | [5] |
| AMPA Receptors | |||
| GluA1 | L-Glutamate | 3.4 - 22 | [4] |
| AMPA | 11 - 17 | [6] | |
| Quisqualate | 16.3 | [7] | |
| GluA2 | L-Glutamate | 296 | [7] |
| AMPA | 66.2 | [7] | |
| Quisqualate | 16.3 | [7] | |
| Kainate Receptors | |||
| GluK1 (GluR5) | L-Glutamate | 33.6 | [8] |
| Kainate | - | ||
| GluK2 (GluR6) | L-Glutamate | 299 | [8] |
| Kainate | - | ||
| GluK3 (GluR7) | L-Glutamate | 1000 | [8] |
| Kainate | - |
Table 2: Efficacy at Metabotropic Glutamate Receptors (mGluRs)
| Receptor Subtype | Agonist | EC50 (nM) | Reference |
| Group I | |||
| mGluR1 | L-Glutamate | - | |
| (S)-3,5-DHPG | Moderate Potency | [3] | |
| mGluR5 | L-Glutamate | - | |
| Quisqualate | High Potency (also activates AMPA receptors) | [3] | |
| Group II | |||
| mGluR2 | LY379268 | 2.69 | [9] |
| mGluR3 | LY379268 | 4.48 | [9] |
| Group III | |||
| mGluR4a | (RS)-PPG | 5200 | [9] |
| mGluR6 | (RS)-PPG | 4700 | [9] |
| mGluR7b | (RS)-PPG | 185000 | [9] |
| mGluR8a | (RS)-PPG | 200 | [9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of glutamate receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of a ligand for a receptor.
Objective: To quantify the interaction between a radiolabeled ligand and a glutamate receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) or cultured cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[10]
-
Centrifuge the homogenate at low speed to remove large debris.[10]
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[10]
-
Wash the pellet by resuspension and re-centrifugation.[10]
-
Resuspend the final pellet in a binding buffer.[10]
-
-
Binding Reaction:
-
Separation of Bound and Free Ligand:
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.[10]
-
Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Diagram: Radioligand Binding Assay Workflow
A flowchart of the radioligand binding assay protocol.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion flow through receptor channels in response to agonist application.
Objective: To characterize the electrophysiological response of a neuron or cell expressing glutamate receptors to various agonists.
Methodology:
-
Cell Preparation:
-
Pipette and Sealing:
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the entire cell.[11]
-
-
Data Acquisition:
-
Clamp the cell membrane at a specific holding potential (voltage-clamp) or measure changes in membrane potential (current-clamp).[11]
-
Apply agonists to the cell via the perfusion system or a local application system.
-
Record the resulting currents or voltage changes.
-
-
Analysis:
-
Measure the amplitude, kinetics (rise and decay times), and dose-response relationship of the agonist-evoked currents.
-
Determine the EC50 from the dose-response curve.
-
Diagram: Whole-Cell Patch-Clamp Workflow
A simplified workflow for whole-cell patch-clamp experiments.
Calcium Imaging Assay
This method measures changes in intracellular calcium concentration ([Ca2+]i) following the activation of calcium-permeable glutamate receptors (e.g., NMDA receptors and some AMPA receptors).
Objective: To visualize and quantify the increase in intracellular calcium in response to glutamate receptor agonists.
Methodology:
-
Cell Loading:
-
Image Acquisition:
-
Place the coverslip with the loaded cells in a perfusion chamber on a fluorescence microscope.
-
Excite the dye at appropriate wavelengths and capture the emitted fluorescence using a sensitive camera.[12]
-
For ratiometric dyes like Fura-2, alternate excitation between two wavelengths (e.g., 340 nm and 380 nm).[12]
-
-
Stimulation:
-
Perfuse the cells with a buffer containing the glutamate receptor agonist of interest.
-
Record a time-lapse series of fluorescence images before, during, and after agonist application.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths over time for individual cells.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Construct dose-response curves to determine the EC50 of the agonist.
-
Diagram: Calcium Imaging Experimental Workflow
An overview of the calcium imaging assay workflow.
Signaling Pathways
Activation of glutamate receptors initiates distinct downstream signaling cascades.
Ionotropic Glutamate Receptor Signaling:
Binding of an agonist to iGluRs directly opens the ion channel, leading to an influx of cations (Na+ and, in some cases, Ca2+). This causes depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP). NMDA receptors are unique in that they require both glutamate and a co-agonist (glycine or D-serine) to bind, and the channel is blocked by Mg2+ at resting membrane potentials. Depolarization removes the Mg2+ block, allowing Ca2+ influx, which is a critical trigger for many forms of synaptic plasticity.[14]
Metabotropic Glutamate Receptor Signaling:
mGluRs are coupled to G-proteins and are divided into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.
-
Group I (mGluR1, mGluR5): Couple to Gq/G11, leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates protein kinase C (PKC).[15]
-
Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8): Couple to Gi/Go, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[15]
Diagram: Glutamate Receptor Signaling Pathways
Simplified signaling pathways of glutamate receptors.
References
- 1. Three Classes of Ionotropic Glutamate Receptor - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Patch Clamp Protocol [labome.com]
- 3. resources.tocris.com [resources.tocris.com]
- 4. Glutamate Receptor Ion Channels: Structure, Regulation, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Relationship between Agonist Potency and AMPA Receptor Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 13. youtube.com [youtube.com]
- 14. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and Spectroscopic Methods for Sodium Glutamate Monohydrate Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Sodium Glutamate (B1630785) Monohydrate (MSG), a widely used flavor enhancer, is critical for quality control, regulatory compliance, and ensuring consumer safety. High-Performance Liquid Chromatography (HPLC) has traditionally been the gold-standard for its analysis. However, various spectroscopic methods offer potential advantages in terms of speed, cost, and sample preparation simplicity. This guide provides an objective comparison of HPLC and common spectroscopic techniques for the analysis of Sodium Glutamate Monohydrate, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an appropriate analytical method hinges on a thorough evaluation of its performance characteristics. The following table summarizes key validation parameters for HPLC and selected spectroscopic methods based on published experimental data.
| Parameter | HPLC-UV (with Derivatization) | HPLC-FLD (with Derivatization) | Spectrofluorometry | UV-Vis Spectrophotometry | Near-Infrared (NIR) Spectroscopy |
| Principle | Chromatographic separation followed by UV detection of a derivatized analyte. | Chromatographic separation and highly sensitive fluorescence detection of a derivatized analyte. | Measurement of fluorescence emitted by the analyte after a chemical reaction. | Measurement of light absorption by a colored complex of the analyte. | Measurement of vibrational overtones and combination bands of molecules. |
| Linearity (R²) | >0.999 | >0.9999 | ~0.997 | ~0.994 | Model Dependent |
| Accuracy (% Recovery) | 97.7 - 100.1% | 99 - 102% | 98 - 102% | 81.75 - 94.13% (at mid to high levels) | Not readily available |
| Precision (%RSD) | <2% | <1.2% | <2% | <6% | Not readily available |
| Limit of Detection (LOD) | 0.015 µg/mL | 0.006 ng/mL | 1.73 µM | ~71.5 µM | Not readily available |
| Limit of Quantitation (LOQ) | 0.050 µg/mL | 0.018 ng/mL | - | ~216.76 µM | Not readily available |
| Analysis Time | Longer (due to chromatography) | Longer (due to chromatography) | Rapid | Rapid | Very Rapid |
| Cost | High (instrumentation and solvents) | High (instrumentation and solvents) | Moderate | Low | High (initial investment) |
| Sample Preparation | Derivatization required | Derivatization required | Reaction with a reagent | Reaction with a reagent | Minimal to none |
| Selectivity | High | Very High | Moderate to High | Low to Moderate | Moderate (chemometrics dependent) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection (Pre-column Derivatization with OPA)
This method is based on the chromatographic separation of monosodium glutamate after derivatization with o-phthaldialdehyde (OPA) to form a UV-active compound.
a. Sample Preparation and Derivatization:
-
Weigh a homogenized sample and extract the MSG using deionized water with the aid of sonication.
-
Filter the extract to remove particulate matter.
-
To an aliquot of the filtered extract, add a borate (B1201080) buffer solution to adjust the pH.
-
Add the OPA reagent and allow the derivatization reaction to proceed for a short, controlled time at room temperature.
-
Inject the derivatized sample into the HPLC system.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 2.7 µm).
-
Mobile Phase: A gradient or isocratic mixture of a phosphate (B84403) buffer solution and methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the OPA-derivatized glutamate.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Spectrofluorometric Method
This rapid method relies on the reaction of MSG with a reagent that induces a measurable change in fluorescence.
a. Reagents and Sample Preparation:
-
Prepare a stock solution of iron (III) salicylate (B1505791) reagent.
-
Extract MSG from the food sample with distilled water.
-
Filter the sample extract.
b. Measurement Protocol:
-
In a cuvette, mix the sample extract with the iron (III) salicylate reagent.
-
The reaction, a ligand exchange, causes an increase in the fluorescence of salicylate.
-
Measure the fluorescence emission at approximately 411 nm with an excitation wavelength of around 290 nm.
-
Quantify the MSG concentration by comparing the fluorescence intensity to a standard calibration curve.
UV-Vis Spectrophotometric Method
This method involves the formation of a colored complex between MSG and a reagent, which can be quantified by measuring the absorbance of visible light.
a. Reagents and Sample Preparation:
-
Prepare a copper (II) sulfate (B86663) solution and a pH 10 phosphate buffer.
-
Extract MSG from the sample using deionized water.
-
Filter the extract.
b. Measurement Protocol:
-
Mix the sample extract with the copper (II) sulfate solution and the phosphate buffer.
-
Allow the complexation reaction to occur.
-
Measure the absorbance of the resulting blue-colored complex at the wavelength of maximum absorbance (around 690 nm).
-
Determine the concentration of MSG from a calibration curve prepared with known standards.
Near-Infrared (NIR) Spectroscopy
NIR spectroscopy is a rapid and non-destructive technique primarily used for screening and identification, though it can be developed for quantitative analysis.
a. Sample Preparation:
-
For solid samples, homogenization may be required to ensure representative sampling.
-
No further sample preparation is typically needed.
b. Measurement Protocol:
-
Acquire the NIR spectrum of the sample in reflectance or transmittance mode over a defined wavelength range (e.g., 780-2500 nm).
-
The resulting spectrum is a complex pattern of overlapping absorbance bands.
-
Quantitative analysis requires the development of a chemometric model (e.g., Partial Least Squares regression) correlating the spectral data with reference values obtained from a primary method like HPLC.
-
Once the model is built and validated, it can be used for the rapid prediction of MSG concentration in unknown samples.
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.
-
HPLC methods , particularly with fluorescence detection, offer the highest sensitivity and selectivity, making them ideal for trace-level detection and complex matrices where specificity is paramount. However, they are more time-consuming and costly.
-
Spectrofluorometry presents a compelling alternative, providing a good balance of sensitivity, speed, and cost-effectiveness. It is significantly faster than HPLC and offers better sensitivity than UV-Vis spectrophotometry.
-
UV-Vis spectrophotometry is the most accessible and cost-effective technique but is generally less sensitive and selective, making it suitable for screening purposes or for samples with higher concentrations of MSG and simple matrices.
-
NIR spectroscopy holds great promise for very rapid, non-destructive screening of raw materials and finished products. Its application for precise quantification is dependent on the development of robust chemometric models calibrated against a reference method.
Ultimately, a cross-validation approach, as outlined in the workflow, is essential to ensure that an alternative spectroscopic method yields results that are comparable to the established HPLC method, thereby guaranteeing data integrity and reliability.
Comparison Guide: Sodium Glutamate Monohydrate vs. Monosodium Aspartate in Taste Receptor Studies
This guide provides an objective comparison of Sodium Glutamate (B1630785) Monohydrate (MSG) and monosodium aspartate as agonists for the umami taste receptor. It is intended for researchers, scientists, and professionals in drug development, offering a summary of their performance based on experimental data from peer-reviewed literature.
Introduction to Umami Taste Reception
Umami, the fifth basic taste, is responsible for the savory or "meaty" flavor of foods. This sensation is primarily mediated by the T1R1/T1R3 heterodimer, a G-protein-coupled receptor (GPCR) expressed in taste receptor cells.[1][2][3] L-glutamate is the prototypical agonist for this receptor, and its binding initiates a downstream signaling cascade that leads to neurotransmitter release and the perception of taste.[1][4] The T1R1/T1R3 receptor is also characterized by a significant synergistic enhancement of its response to glutamate in the presence of 5'-ribonucleotides like inosine (B1671953) 5'-monophosphate (IMP) or guanosine (B1672433) 5'-monophosphate (GMP).[5][6]
While L-glutamate is the most well-known umami substance, other L-amino acids, including L-aspartate, can also elicit an umami taste, though their efficacy and potency differ.[5][7] Understanding these differences is crucial for food science and the development of novel flavor enhancers.
Ligand-Receptor Interaction and Specificity
The interaction of agonists with the T1R1/T1R3 receptor is complex and exhibits significant species-dependent differences. The ligand-binding site is located in the large extracellular Venus flytrap domain (VFTD) of the T1R1 subunit.[3][6]
-
Sodium Glutamate Monohydrate (MSG): As the sodium salt of L-glutamic acid, MSG is a potent and specific agonist for the human T1R1/T1R3 receptor.[6][8] It is the canonical ligand used to study and characterize umami taste perception.
-
Monosodium Aspartate: L-aspartate shares structural similarities with L-glutamate, differing only by a single methylene (B1212753) group in its side chain. While it is recognized as an umami substance, its activity at the human T1R1/T1R3 receptor is considerably weaker than that of L-glutamate.[6][9] In fact, its umami taste is estimated to be about four times less intense than MSG.[9] Behavioral studies in rats have shown that a conditioned taste aversion to MSG generalizes to L-aspartic acid, indicating that rats perceive their tastes as being very similar.[7][10][11]
Quantitative Comparison of Receptor Activation
Direct quantitative comparison of MSG and monosodium aspartate at the human T1R1/T1R3 receptor is challenging due to the weak response elicited by aspartate alone. However, data from studies using enhancers like IMP provide insight into its relative potency.
| Compound | Receptor | Condition | EC₅₀ (mM) | Notes |
| L-Aspartate | hT1R1/rT1R3* | In presence of 10 mM IMP | 0.5 | The response to L-aspartate alone is typically weak. The presence of the allosteric modulator IMP is necessary to achieve a robust, measurable activation and determine an EC₅₀ value.[12] |
| L-Glutamate (MSG) | hT1R1/hT1R3 | Without IMP | ~0.8 - 8 | The EC₅₀ for L-glutamate can vary based on the specific assay system and cell line used. For example, IC₅₀ values for an antagonist were determined against L-glutamate concentrations of 8 mM and 80 mM, indicating its effective range.[13] |
| L-Glutamate (MSG) | hT1R1/hT1R3 | In presence of 0.2 mM IMP | ~0.08 - 0.8 | The potency of L-glutamate is significantly enhanced (EC₅₀ is lowered) by the presence of IMP. The effective concentration range for activation is shifted to lower values.[13] |
*Note: Data for L-aspartate was obtained using a chimeric receptor (human T1R1 / rat T1R3).
Umami Receptor Signaling Pathway
Activation of the T1R1/T1R3 receptor by either L-glutamate or L-aspartate initiates a well-characterized intracellular signaling cascade.
-
Ligand Binding: The agonist binds to the VFTD of the T1R1 subunit.
-
G-Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric G-protein (containing Gα-gustducin).[2]
-
PLCβ2 Activation: The activated G-protein stimulates the enzyme phospholipase C-β2 (PLCβ2).[2]
-
Second Messenger Production: PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃).[2][14]
-
Calcium Release: IP₃ binds to the IP₃ receptor (IP₃R) on the membrane of the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[2]
-
Cellular Response: The resulting increase in intracellular Ca²⁺ concentration activates downstream effectors, leading to neurotransmitter release and the transmission of the taste signal to the brain.[1][3]
Experimental Protocols
The characterization of umami receptor agonists is typically performed using in vitro cell-based assays. A common method is a calcium imaging assay using a heterologous expression system.
Protocol: In Vitro Calcium Imaging Assay for T1R1/T1R3 Activation
This protocol describes a general workflow for measuring receptor activation in response to test compounds.
-
Cell Culture and Transfection:
-
HEK293T (Human Embryonic Kidney 293T) cells are commonly used due to their robust growth and high transfection efficiency.
-
Cells are cultured in standard media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Cells are transiently co-transfected with expression plasmids encoding human T1R1, human T1R3, and a promiscuous G-protein subunit (e.g., Gα16-gust44) that couples the receptor to the phospholipase C pathway.[15][16][17] Transfection is typically performed using a lipid-based reagent.
-
-
Cell Plating:
-
Approximately 24 hours post-transfection, cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates suitable for fluorescence measurements.[18]
-
-
Dye Loading:
-
After another 24 hours, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS).[15][18]
-
The plate is incubated for 1 hour at 37°C or room temperature in the dark to allow for dye uptake and de-esterification.
-
-
Compound Preparation and Assay:
-
Test compounds (MSG, monosodium aspartate) are prepared in the same buffered solution at various concentrations.
-
The dye-loaded cell plate is placed into a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument capable of kinetic fluorescence reading.[19]
-
A baseline fluorescence reading is taken for several seconds.
-
The instrument's integrated liquid handler adds the test compounds to the wells.
-
-
Data Acquisition and Analysis:
-
Fluorescence intensity is monitored continuously for several minutes following compound addition. Receptor activation leads to an increase in intracellular calcium, which causes a proportional increase in the dye's fluorescence.[20][21]
-
The change in fluorescence (ΔF) over baseline (F) is calculated.
-
Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the agonist concentration.
-
The EC₅₀ (half-maximal effective concentration) is calculated from these curves using non-linear regression.
-
Conclusion
Both this compound and monosodium aspartate are agonists of the umami taste receptor T1R1/T1R3. However, experimental data clearly indicates that MSG is a significantly more potent agonist for the human receptor. Monosodium aspartate's activity is weak and often requires the presence of positive allosteric modulators like IMP for robust, quantifiable activation in vitro. This difference in potency is the molecular basis for the stronger umami taste perceived from glutamate compared to aspartate. The standardized cell-based assays detailed here provide a reliable platform for further characterizing these and other potential taste modulators.
References
- 1. Structure, function, and signaling of taste G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression and function of umami receptors T1R1/T1R3 in gastric smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taste receptors for umami: the case for multiple receptors1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Distinct Determinants of Ligand Specificity in T1R1/T1R3 (the Umami Taste Receptor) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The taste of monosodium glutamate (MSG), L-aspartic acid, and N-methyl-D-aspartate (NMDA) in rats: are NMDA receptors involved in MSG taste? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of the umami taste receptor (T1R1/T1R3) initiates the peristaltic reflex and pellet propulsion in the distal colon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Umami - Wikipedia [en.wikipedia.org]
- 10. Glutamate taste: Discrimination between the tastes of glutamate agonists and monosodium glutamate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Different functional roles of T1R subunits in the heteromeric taste receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 15. Construction of a bioluminescence-based assay for bitter taste receptors (TAS2Rs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A Dynamic Mass Redistribution Assay for the Human Sweet Taste Receptor Uncovers G-Protein Dependent Biased Ligands [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Screening G protein-coupled receptors: measurement of intracellular calcium using the fluorometric imaging plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Replicating Historical Studies on Sodium Glutamate Monohydrate-Induced Lesions
For decades, Sodium Glutamate (B1630785) Monohydrate (MSG), the sodium salt of the non-essential amino acid glutamic acid, has been a focal point of neurotoxicity research.[1][2] Its role as a potent excitotoxin has been leveraged to create animal models of neurodegenerative diseases and to study the mechanisms of neuronal injury.[1][2][3] This guide provides a comprehensive comparison of historical and contemporary methods for inducing excitotoxic lesions, with a focus on replicating and understanding the effects of MSG. We will delve into the experimental protocols, compare MSG with other excitotoxic agents, and visualize the underlying signaling pathways.
Historical Perspective and Alternative Excitotoxic Agents
The pioneering work of Dr. John Olney in the late 1960s and early 1970s first demonstrated that systemic administration of MSG to neonatal mice induced acute neuronal necrosis in specific brain regions, most notably the arcuate nucleus of the hypothalamus.[2][4] This led to a syndrome in adult animals characterized by obesity, stunted skeletal development, and endocrine dysfunction.[4] The underlying mechanism was identified as "excitotoxicity," where excessive stimulation of glutamate receptors leads to a cascade of events culminating in cell death.[2]
While MSG remains a relevant tool, other excitotoxic agents are now more commonly used for creating targeted and specific brain lesions in adult animals. These include:
-
N-Methyl-D-aspartate (NMDA): A specific agonist for the NMDA subtype of glutamate receptors.[5][6] It is frequently used via stereotaxic injection to create discrete lesions in specific brain regions without damaging fibers of passage, a significant advantage over older methods like electrolytic lesions.[5]
-
Kainic Acid: An agonist for another subtype of ionotropic glutamate receptors (kainate receptors). Systemic or intracerebral injection of kainic acid is widely used to model temporal lobe epilepsy and neurodegeneration, particularly in the hippocampus.[7][8]
Comparison of Excitotoxic Lesioning Methods
The choice of excitotoxic agent and method of administration depends on the specific research question. The following tables provide a quantitative comparison of these methods based on available data from historical and contemporary studies.
| Parameter | Monosodium Glutamate (MSG) | N-Methyl-D-aspartate (NMDA) | Kainic Acid |
| Typical Animal Model | Neonatal Mice (ICR, Swiss Albino), Rats (Sprague-Dawley, Wistar) | Adult Rats (Sprague-Dawley), Mice | Adult Rats (Sprague-Dawley), Mice (C57BL/6, FVB) |
| Administration Route | Subcutaneous, Intraperitoneal, Oral Gavage | Stereotaxic Intracerebral Injection | Systemic (Subcutaneous, Intraperitoneal), Stereotaxic Intracerebral Injection |
| Typical Dosage | 2-4 g/kg (neonatal systemic) | 20 mg/ml solution, 0.1-0.5 µl infusion | 10-30 mg/kg (systemic); 0.5 µg in 0.2 µl (intracerebral) |
| Primary Brain Regions Affected | Arcuate nucleus of the hypothalamus, cingulate cortex, retina | Targeted to specific nuclei (e.g., basolateral amygdala, hippocampus, striatum) | Hippocampus (CA1, CA3, hilus), amygdala, entorhinal cortex |
| Reported Neuronal Loss | Significant neuronal necrosis and pyknosis in vulnerable regions.[4][9] | Dose-dependent cell death. A 150 µM concentration can lead to significant neuronal injury.[3] | Strain-dependent; can cause death of up to 80% of pyramidal cells in the hippocampus in sensitive strains.[10] |
| Key Behavioral Outcomes | Obesity, endocrine deficits, altered locomotor activity.[4][11] | Deficits in learning and memory, altered emotional responses, specific to the lesioned area. | Seizures, memory impairment, hyperactivity.[8] |
| Advantages | Models developmental neurotoxicity and endocrine disruption. | High spatial specificity, spares fibers of passage.[5] | Potent convulsant, effective model for epilepsy.[8] |
| Disadvantages | Lack of specificity, primarily effective in neonates due to the immature blood-brain barrier. | Requires invasive surgery, potential for mechanical damage. | Can induce widespread, non-specific damage with systemic administration. |
Table 1: Quantitative Comparison of Excitotoxic Lesioning Agents.
Experimental Protocols
Detailed methodologies are crucial for replicating historical studies and for the consistent application of these lesioning techniques.
Protocol 1: Systemic MSG Administration in Neonatal Rodents
This protocol is based on historical studies inducing hypothalamic lesions.
-
Animal Model: Neonatal mice (e.g., ICR strain) or rats (e.g., Wistar strain), typically between postnatal days 1 and 10.
-
MSG Solution Preparation: Prepare a 10% (w/v) solution of Sodium Glutamate Monohydrate in sterile saline.
-
Administration: Administer MSG via subcutaneous injection at a dose of 4 g/kg body weight. Injections are typically given on alternating days for a total of 4-5 injections.[7]
-
Post-Administration Monitoring: Monitor pups for any immediate adverse reactions. Wean at the appropriate age (around 21 days).
-
Assessment of Lesions: At a desired age (e.g., 3-6 months), animals can be euthanized, and brains processed for histological analysis (e.g., H&E staining, Nissl staining) to visualize neuronal loss in the arcuate nucleus.[9] Behavioral and metabolic phenotypes (e.g., body weight, food intake, glucose tolerance) should be monitored throughout the study.
Protocol 2: Stereotaxic NMDA Injection in Adult Rats
This protocol is a standard method for creating discrete excitotoxic lesions.[5][12]
-
Animal Model: Adult male rats (e.g., Sprague-Dawley, 250-350g).
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine). Note that ketamine is an NMDA receptor antagonist and may interfere with the lesioning process.[5]
-
Stereotaxic Surgery: Mount the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Coordinate Identification: Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., basolateral amygdala). Locate bregma and use it as a reference point.
-
Craniotomy: Drill a small burr hole in the skull over the target coordinates.
-
Injection: Lower a microsyringe or cannula to the desired depth. Infuse a 20 mg/ml solution of NMDA in sterile phosphate-buffered saline at a slow rate (e.g., 0.1 µl/min) for a total volume of 0.2-0.5 µl.[5]
-
Post-Injection: Leave the needle in place for a few minutes to allow for diffusion and prevent backflow. Slowly retract the needle and suture the incision.
-
Post-Operative Care: Provide appropriate post-operative analgesia and care.
-
Verification of Lesion: After a recovery period (typically 1-2 weeks), brain tissue can be collected for histological verification of the lesion.
Signaling Pathways in Excitotoxicity
The neurotoxic effects of MSG and other glutamate receptor agonists are mediated by a complex cascade of intracellular signaling events. The overstimulation of glutamate receptors, particularly NMDA receptors, leads to excessive calcium influx, which is a critical trigger for neuronal death.
Caption: Signaling cascade in glutamate-induced excitotoxicity.
Experimental Workflow Diagrams
Visualizing the experimental workflows can aid in the planning and execution of these lesioning studies.
Caption: Workflow for systemic MSG-induced lesions in neonatal rodents.
Caption: Workflow for stereotaxic NMDA-induced lesions in adult rats.
References
- 1. Histological Effects of Monosodium Glutamate on Brain of Infant Albino Swiss Mice Mus Musculus [jmchemsci.com]
- 2. researchgate.net [researchgate.net]
- 3. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain lesions, obesity, and other disturbances in mice treated with monosodium glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereotaxic Surgery for Excitotoxic Lesion of Specific Brain Areas in the Adult Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel signaling pathway to facilitate synaptic transmission in the cerebral cortex | springermedicine.com [springermedicine.com]
- 10. Kainic Acid-Induced Neuronal Degeneration in Hippocampal Pyramidal Neurons Is Driven by Both Intrinsic and Extrinsic Factors: Analysis of FVB/N↔C57BL/6 Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neonatal exposure to monosodium glutamate induces morphological alterations in suprachiasmatic nucleus of adult rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
A Researcher's Guide to Sodium Glutamate Monohydrate: A Comparative Analysis of Different Grades in Experimental Applications
For Immediate Release
This guide offers a comprehensive comparison of the various grades of Sodium Glutamate (B1630785) Monohydrate (MSG), providing researchers, scientists, and drug development professionals with essential data to inform their experimental design and reagent selection. The purity and grade of a chemical reagent can significantly impact the validity and reproducibility of scientific findings, and this document outlines the key differences and their potential effects in sensitive assays.
Understanding the Grades of Sodium Glutamate Monohydrate
This compound is available in several grades, each defined by its purity and intended application. For research and development, the most relevant grades include:
-
Pharmaceutical Grade (USP/EP/BP): This grade meets the stringent requirements of the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or British Pharmacopoeia (BP). It is characterized by high purity and low levels of impurities, making it suitable for use in pharmaceutical formulations.
-
Reagent Grade (ACS): This grade conforms to the standards set by the American Chemical Society (ACS) and is intended for laboratory and analytical use. It has a high degree of purity suitable for most research applications.
-
Cell Culture Grade: This is a high-purity grade of MSG that is specifically tested for low levels of endotoxins and other contaminants that could be detrimental to cell cultures.[1][2] For biopharmaceutical applications, a high purity of MSG is crucial to avoid impurities that could affect the quality of cell cultures or final products.[1]
-
Food Grade: This grade is safe for consumption and is widely used as a flavor enhancer. While it meets food safety standards, it may contain a higher level of impurities compared to pharmaceutical or reagent grades, which could potentially interfere with sensitive experiments.[3][4]
Comparative Experimental Data: The Impact of Grade on Neurotoxicity
The choice of MSG grade can have a tangible impact on experimental outcomes, particularly in sensitive assays such as neurotoxicity studies. A study comparing the effects of a high-purity L-Monosodium Glutamate (L-MSG) with a commercially available MSG salt (CAMSG), which is likely analogous to a food-grade product, on PC-12 cells (a rat adrenal pheochromocytoma cell line commonly used in neuroscience research) revealed significant differences in cytotoxicity.[5]
The commercially available salt demonstrated greater toxicity, suggesting that additives or impurities present in lower-grade MSG can influence experimental results.[5] The study found that both forms of MSG reduced cell viability in a dose-dependent manner; however, the commercially available salt reduced viability more significantly.[5]
Table 1: Comparison of the Neurotoxic Effects of L-MSG vs. Commercial MSG on PC-12 Cells [5]
| Concentration | % Cell Viability (L-MSG) | % Cell Viability (Commercial MSG) | % Cell Toxicity (LDH Assay - L-MSG) | % Cell Toxicity (LDH Assay - Commercial MSG) |
| Control | 100% | 100% | 0% | 0% |
| Low | Reduced | Significantly Reduced | Increased | Significantly Increased |
| High | Further Reduced | More Significantly Reduced | Further Increased | More Significantly Increased |
Note: This table summarizes the trends reported in the study. The original research should be consulted for specific quantitative values.
Experimental Protocols
To ensure the reproducibility and accuracy of experimental findings, detailed protocols are essential. Below are methodologies for key experiments used to assess the effects of this compound.
Protocol 1: In Vitro Neurotoxicity Assessment using Primary Neuronal Cultures
This protocol is designed to evaluate the cytotoxic effects of different grades of MSG on primary neurons.
1. Cell Culture:
- Isolate primary cortical neurons from embryonic rats.[6]
- Plate the neurons on poly-D-lysine coated plates at a suitable density (e.g., 5 x 10⁴ cells per mL).[7]
- Culture the cells for 8-14 days to allow for maturation.[7][8]
2. Treatment:
- Prepare stock solutions of the different grades of this compound (e.g., Pharmaceutical Grade, Food Grade) in a suitable vehicle (e.g., sterile water or culture medium).
- On the day of the experiment, replace the culture medium with fresh medium containing various concentrations of the MSG solutions (e.g., 10 µM to 1000 µM).[6] A vehicle-only control group should be included.
3. Assessment of Cytotoxicity:
- Lactate Dehydrogenase (LDH) Assay: After a 24-hour incubation period, collect the cell culture supernatant. Measure the amount of LDH released from damaged cells using a commercially available LDH cytotoxicity assay kit.[8] Increased LDH levels are indicative of cell death.
- Cell Viability Assay (MTT or CCK-8): Following treatment, incubate the cells with a viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Cell Counting Kit-8 (CCK-8).[5][6] The conversion of the reagent to a colored product by viable cells is measured spectrophotometrically and is proportional to the number of living cells.
- Morphological Assessment: Visualize cell morphology using microscopy. Look for signs of cytotoxicity such as cell shrinkage, neurite degradation, and detachment from the plate.[6][8]
Protocol 2: In Vivo Developmental Neurotoxicity Assessment in Rodents
This protocol outlines a workflow for assessing the potential developmental neurotoxicity of different grades of MSG in a rodent model.
1. Animal Dosing:
- Use time-mated pregnant rats (e.g., Sprague-Dawley strain).
- Administer the different grades of MSG orally (e.g., mixed in the diet or via gavage) at various dose levels throughout gestation and lactation. A control group receiving the vehicle should be included.
2. Offspring Evaluation:
- Monitor the physical development of the offspring, including body weight gain and the timing of developmental milestones.
- Conduct a battery of behavioral tests on the offspring at different ages to assess various neurological functions, such as motor activity, learning, and memory.
- At the end of the study, perform neuropathological examinations of the brains of the offspring to look for any structural abnormalities.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which glutamate exerts its effects is crucial for interpreting experimental data. Glutamate is the primary excitatory neurotransmitter in the central nervous system and acts on both ionotropic (iGluRs) and metabotropic (mGluRs) receptors.[9][10]
Glutamate Receptor Signaling Pathway
Activation of glutamate receptors triggers a cascade of intracellular events. For example, the binding of glutamate to Group I metabotropic glutamate receptors (mGluR1/5) activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca²⁺) from intracellular stores, a key signaling event in neurons.[11]
References
- 1. lohmann-minerals.com [lohmann-minerals.com]
- 2. 细胞培养常问问题:细菌内毒素污染 [sigmaaldrich.com]
- 3. Monosodium glutamate - Wikipedia [en.wikipedia.org]
- 4. A review of the alleged health hazards of monosodium glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparison of Neurotoxicity of L-Monosodium Glutamate and a Commercially Available Glutamate Salt in PC-12 cells [frontiersin.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering the MSG controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. ijbs.com [ijbs.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo and In Vitro Effects of Sodium Glutamate Monohydrate on Neuronal Viability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Sodium Glutamate (B1630785) Monohydrate, commonly known as Monosodium Glutamate (MSG), on the survival of neurons in laboratory cell cultures (in vitro) versus living organisms (in vivo). It synthesizes experimental data to highlight the key differences in outcomes, concentrations, and mechanistic insights derived from these two essential research models.
Introduction: Glutamate, Excitotoxicity, and Model Systems
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), crucial for synaptic transmission, learning, and memory.[1][2] However, excessive or prolonged stimulation of glutamate receptors leads to a pathological process known as excitotoxicity, which can trigger neuronal damage and death.[2][3][4] This phenomenon is a key contributor to neuronal loss in various neurological conditions, including stroke, trauma, and some neurodegenerative diseases.[3][5]
Sodium Glutamate Monohydrate (MSG) is the sodium salt of glutamic acid. While widely used as a food additive and generally recognized as safe, its potential for neurotoxicity, particularly at high concentrations, is a subject of ongoing scientific investigation.[6][7] Understanding the disparity between results obtained from in vitro (e.g., cell culture) and in vivo (e.g., animal models) studies is critical for accurately assessing its risk profile and for the development of neuroprotective therapies.
In Vitro Effects: Direct Neuronal Impact
In controlled laboratory settings, where MSG is applied directly to isolated neurons, it consistently demonstrates a dose- and time-dependent neurotoxic effect. These simplified systems, free from physiological barriers like metabolism and the blood-brain barrier, allow for the precise study of direct cellular mechanisms.
In vitro studies show that mature neurons are particularly susceptible to MSG-induced injury, while other cell types, such as glial cells or neural stem cells, may exhibit greater resistance.[6][8] The primary mechanism of damage is excitotoxicity, initiated by the over-activation of glutamate receptors.[7]
Table 1: Summary of In Vitro Quantitative Data
| Cell Type | MSG Concentration | Duration | Observed Effect on Neuronal Viability | Source(s) |
| Mature Mouse Cortical Neurons | 3 µM | 24 hours | ~25% cell death | [8] |
| Mature Mouse Cortical Neurons | 30 µM | 24 hours | ~40% cell death | [8] |
| Mature Mouse Cortical Neurons | 300 µM | 24 hours | ~50% cell death | [8] |
| PC-12 (Rat Pheochromocytoma) | Various | 24-72 hours | Dose-dependent reduction in cell viability | [7] |
| Primary Neuron Cultures | Not specified | Not specified | Cytotoxic effect observed | [6] |
| Neural Stem Cells (NSCs) | Not specified | Not specified | No toxic effect observed | [6] |
In Vivo Effects: The Complexity of a Systemic Response
In vivo studies, typically conducted in rodent models, present a more complex and sometimes contradictory picture. In these models, MSG is usually administered orally, and its effects are influenced by absorption, metabolism, the blood-brain barrier, and systemic homeostatic mechanisms.
Several studies report significant neuronal damage, particularly in the hippocampus, following the administration of high doses of MSG over extended periods.[9][10] However, other research using different dosing regimens and animal ages has found no significant neurotoxic effects or cognitive impairment.[6] This discrepancy underscores the critical role of experimental parameters—such as dose, duration of exposure, and the developmental stage of the animal—in determining the in vivo outcome.
Table 2: Summary of In Vivo Quantitative Data
| Animal Model | MSG Dose | Duration | Observed Effect on Neuronal Viability | Source(s) |
| Sprague-Dawley Rats | 2, 4, 6 mg/g BW | 30 days | Dose-dependent increase in damaged hippocampal neurons (up to 66% at highest dose) | [9][10] |
| Prepubertal Wistar Rats | Not specified | 9 days | Decreased expression of BDNF, NMDA-R, and NPY in hippocampal neurons | [11] |
| C57BL/6 Mice (4 weeks old) | Not specified | 2 weeks | No change in neuronal markers, NSC proliferation, or spatial memory | [6] |
| Neonatal Wistar Rats | Not specified | Not specified | Induced excitotoxic injury | [12] |
Visualization of Methodologies and Pathways
Comparative Experimental Workflow
The following diagram illustrates the fundamental differences between in vitro and in vivo experimental designs for assessing MSG neurotoxicity.
Signaling Pathways in Glutamate Excitotoxicity
Glutamate-induced neuronal death is a multi-step process initiated by the overstimulation of glutamate receptors. The diagram below outlines this critical signaling cascade.
Following the initial calcium influx, a series of interconnected pathways mediate the final execution of cell death, primarily through oxidative stress and apoptosis.
Detailed Experimental Protocols
The following are generalized protocols for key assays used to assess neuronal viability and death in the context of MSG neurotoxicity.
A. MTT Assay for Cell Viability (In Vitro)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[13][14]
-
Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined density and allow them to adhere and stabilize (typically 24 hours).
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of MSG. Include untreated (vehicle) controls.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24-72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours. During this time, viable cells will form purple formazan crystals.[14]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[15]
-
Measurement: Shake the plate gently to ensure complete dissolution. Measure the absorbance of the solution on a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).[13]
-
Analysis: Cell viability is expressed as a percentage relative to the absorbance of the untreated control cells.
B. Lactate (B86563) Dehydrogenase (LDH) Release Assay for Cytotoxicity (In Vitro)
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[16][17]
-
Cell Plating and Treatment: Follow steps 1-3 as described for the MTT assay. Prepare additional control wells for "maximum LDH release" by adding a lysis buffer 45 minutes before the end of the incubation.
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) or carefully collect a sample of the culture supernatant from each well. Transfer the supernatant to a new 96-well plate.[18]
-
Reaction Setup: Prepare an LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and dye solution that reacts with LDH to produce a colored formazan product.
-
Incubation: Add the reaction mixture to each well containing the supernatant and incubate at room temperature, protected from light, for up to 30 minutes.[17]
-
Measurement: Add a stop solution if required by the kit and measure the absorbance at 490 nm.[18]
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of the untreated and maximum release controls.
C. TUNEL Staining for Apoptosis (In Vivo Brain Tissue)
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay identifies DNA fragmentation, a hallmark of late-stage apoptosis.[19][20]
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) to fix the brain tissue. Post-fix the brain, cryoprotect it (e.g., in sucrose), and cut thin sections (e.g., 20-40 µm) using a cryostat or microtome. Mount the sections on coated slides.[20][21]
-
Permeabilization: Rehydrate the tissue sections and then permeabilize them (e.g., with Proteinase K or a detergent-based buffer) to allow the enzyme to access the cell nuclei.[20]
-
Labeling Reaction: Incubate the sections with a TUNEL reaction mixture containing the enzyme Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescently tagged). The TdT enzyme adds the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.[19]
-
Washing: Rinse the slides thoroughly in buffer (e.g., PBS) to remove unincorporated nucleotides.
-
Counterstaining & Mounting: Counterstain the nuclei with a general nuclear stain like DAPI. Mount the slides with an appropriate mounting medium.
-
Visualization: Visualize the slides using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit a strong fluorescent signal in the nucleus, distinct from the DAPI counterstain.
D. Fluoro-Jade C Staining for Neuronal Degeneration (In Vivo Brain Tissue)
Fluoro-Jade C is an anionic fluorescent dye that specifically and intensely stains degenerating neurons, including their cell bodies, dendrites, and axons.[22][23]
-
Tissue Preparation: Prepare slide-mounted brain sections as described for TUNEL staining.
-
Rehydration and Oxidation: Rehydrate the sections through a series of alcohol solutions and then incubate them in a 0.06% potassium permanganate (B83412) (KMnO₄) solution. This step helps to reduce background fluorescence.[23][24]
-
Staining: Rinse the slides and incubate them in the Fluoro-Jade C staining solution (typically 0.0001% Fluoro-Jade C in 0.1% acetic acid).[23] This step should be performed in the dark.[24][25]
-
Rinsing: Rinse the slides thoroughly with distilled water.[22][24]
-
Drying and Clearing: Dry the slides completely on a slide warmer (e.g., 50°C). Clear the dried slides in xylene.[22][24]
-
Coverslipping: Coverslip the slides using a non-aqueous, low-fluorescence mounting medium (e.g., DPX).[22][24]
-
Visualization: Examine the slides under a fluorescence microscope using a blue light excitation filter (similar to FITC). Degenerating neurons will fluoresce brightly.
Conclusion
The scientific evidence clearly indicates that this compound can induce neuronal death in vitro through excitotoxic mechanisms, even at micromolar concentrations.[8] In this context, it serves as a reliable tool for studying the molecular pathways of excitotoxicity.
However, translating these findings to in vivo neurotoxicity is not straightforward. The conflicting results from animal studies highlight the protective roles of systemic metabolism and the blood-brain barrier.[6][9] High, sustained doses are often required to produce neuronal damage in vivo, and these conditions may not reflect typical dietary exposure. Therefore, while in vitro models are invaluable for dissecting cellular mechanisms, in vivo studies are essential for assessing systemic toxicity and understanding the true physiological impact. Professionals in drug development and toxicology must consider the limitations of each model and integrate data from both to form a comprehensive assessment of neurotoxicity and neuroprotection.
References
- 1. mdpi.com [mdpi.com]
- 2. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 3. Glutamate receptors, neurotoxicity and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]
- 5. scilit.com [scilit.com]
- 6. Assessment of the neurotoxicity of monosodium glutamate on neural stem cells and hippocampal neurogenesis in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparison of Neurotoxicity of L-Monosodium Glutamate and a Commercially Available Glutamate Salt in PC-12 cells [frontiersin.org]
- 8. Deciphering the MSG controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. medicopublication.com [medicopublication.com]
- 11. The Effect of Monosodium Glutamate on Neuronal Signaling Molecules in the Hippocampus and the Neuroprotective Effects of Omega-3 Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutamate and excitotoxicity in central nervous system disorders: ionotropic glutamate receptors as a target for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. bio-protocol.org [bio-protocol.org]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. clyte.tech [clyte.tech]
- 20. jove.com [jove.com]
- 21. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. histo-chem.com [histo-chem.com]
- 23. docs.aatbio.com [docs.aatbio.com]
- 24. biosensis.com [biosensis.com]
- 25. biosensis.com [biosensis.com]
A Comparative Analysis of Chemically-Induced Seizure Models: Assessing the Reproducibility of Sodium Glutamate Monohydrate
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in the study of epilepsy and the development of novel anti-seizure therapies. This guide provides a comprehensive comparison of the reproducibility and key characteristics of seizure models induced by Sodium Glutamate (B1630785) Monohydrate (MSG), Kainic Acid (KA), Pilocarpine (B147212), and Pentylenetetrazole (PTZ).
The ideal animal model for seizure studies should be reproducible, clinically relevant, and provide a stable platform for therapeutic testing. While several chemically-induced seizure models are widely used, concerns regarding their variability and reproducibility persist. This guide focuses on the reproducibility of the MSG-induced seizure model and provides a comparative analysis with established alternatives.
Executive Summary
The reproducibility of seizure induction and the resulting seizure phenotype can be influenced by numerous factors, including the animal species, strain, age, sex, and the specific experimental protocol. While models induced by Kainic Acid, Pilocarpine, and PTZ are well-characterized, the reproducibility of the Sodium Glutamate Monohydrate (MSG) model, particularly in neonatal animals, is less quantitatively documented in comparative studies.
This guide synthesizes available data to provide a comparative overview of these four key chemoconvulsant models, with a focus on parameters crucial for assessing reproducibility, such as seizure incidence, latency, duration, and mortality rates.
Comparison of Seizure Induction Models
The following tables summarize quantitative data from various studies to facilitate a comparison of the key characteristics of each seizure model. It is important to note that direct head-to-head comparative studies for all parameters are limited, and data is aggregated from multiple sources.
Table 1: General Comparison of Chemoconvulsant Seizure Models
| Parameter | This compound (MSG) | Kainic Acid (KA) | Pilocarpine | Pentylenetetrazole (PTZ) |
| Primary Mechanism | Glutamate receptor (NMDA/AMPA) agonist | Glutamate receptor (kainate) agonist | Muscarinic acetylcholine (B1216132) receptor agonist | GABA-A receptor antagonist |
| Common Animal Model | Neonatal rats/mice | Adult and juvenile rats/mice | Adult rats/mice | Adult and juvenile rats/mice |
| Typical Seizure Type | Tonic-clonic, myoclonic | Limbic, tonic-clonic | Limbic, tonic-clonic | Clonic, tonic-clonic |
| Reproducibility | Variable, age-dependent[1] | Variable, strain and dose-dependent[2][3][4] | Generally reproducible with protocol standardization | Generally reproducible |
Table 2: Quantitative Comparison of Seizure Parameters
| Parameter | This compound (MSG) | Kainic Acid (KA) | Pilocarpine | Pentylenetetrazole (PTZ) |
| Typical Dose Range | 4 g/kg (i.p.) in neonatal rats[1] | 10-30 mg/kg (i.p.) in rats | 20-380 mg/kg (i.p.) in rats | 35-85 mg/kg (i.p.) in rats |
| Seizure Latency | Increases with age in rats[1] | 20-90 minutes in rats | 15-60 minutes in rats | 1-5 minutes in rats |
| Seizure Duration | Longer in younger animals[1] | Can lead to status epilepticus | Can lead to status epilepticus | Typically short, can be prolonged with kindling |
| Mortality Rate | Increases with age in rats[1] | 10-50% (dose and strain dependent)[4] | 30-50% (can be high)[5] | Low in acute models, higher with kindling |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of any animal model. Below are representative protocols for each of the discussed chemoconvulsant models.
This compound (MSG) Induced Seizure Protocol (Neonatal Rats)
-
Animal Model: Neonatal Sprague-Dawley rats (Postnatal days 1, 3, 5, and 7).
-
MSG Preparation: Dissolve this compound in sterile 0.9% saline to a concentration of 400 mg/mL.
-
Administration: Administer a subcutaneous (s.c.) injection of MSG at a dose of 4 g/kg of body weight.[6]
-
Behavioral Observation: Immediately following injection, place the pups in a temperature-controlled observation chamber.
-
Seizure Scoring: Monitor for behavioral manifestations of seizures, including screeching, tail stiffness, head nodding, and tonic-clonic convulsions.[6] A standardized scoring system for neonatal seizures should be utilized.
Kainic Acid (KA) Induced Seizure Protocol (Adult Rats)
-
Animal Model: Adult male Sprague-Dawley rats (200-250 g).
-
KA Preparation: Dissolve Kainic Acid in sterile 0.9% saline to a desired concentration (e.g., 5 mg/mL).
-
Administration: Inject KA intraperitoneally (i.p.) at a dose of 10-15 mg/kg.
-
Behavioral Observation: Place the rat in an observation cage and monitor for seizure activity.
-
Seizure Scoring: Score seizure severity using a modified Racine scale.
Pilocarpine Induced Seizure Protocol (Adult Rats)
-
Animal Model: Adult male Wistar rats (200-250 g).
-
Pre-treatment: To reduce peripheral cholinergic effects, administer methyl-scopolamine (1 mg/kg, i.p.) 30 minutes prior to pilocarpine.
-
Pilocarpine Preparation: Dissolve Pilocarpine hydrochloride in sterile 0.9% saline.
-
Administration: Inject Pilocarpine i.p. at a dose of 320-380 mg/kg.
-
Behavioral Observation and Scoring: Continuously monitor the animal and score seizure severity using the Racine scale.
-
Status Epilepticus Termination: After a predetermined duration of status epilepticus (e.g., 90 minutes), administer diazepam (10 mg/kg, i.p.) to terminate the seizures.
Pentylenetetrazole (PTZ) Induced Seizure Protocol (Adult Mice)
-
Animal Model: Adult male C57BL/6 mice (20-25 g).
-
PTZ Preparation: Dissolve Pentylenetetrazole in sterile 0.9% saline.
-
Administration: Inject PTZ i.p. at a dose of 60 mg/kg.
-
Behavioral Observation: Immediately place the mouse in an observation chamber.
-
Seizure Scoring: Record the latency to the first myoclonic jerk and the first generalized tonic-clonic seizure. Score the maximal seizure severity using a standardized scale.
Signaling Pathways and Experimental Workflows
Glutamate-Induced Excitotoxicity Signaling Pathway
The induction of seizures by MSG and Kainic Acid is primarily mediated by the overactivation of glutamate receptors, leading to a cascade of events termed excitotoxicity.
Caption: Signaling cascade of glutamate-induced excitotoxicity.
General Experimental Workflow for Chemically-Induced Seizure Models
The following diagram illustrates a typical workflow for studies utilizing chemically-induced seizure models.
Caption: A generalized experimental workflow for animal seizure models.
Discussion on Reproducibility
The reproducibility of seizure models is paramount for the validity of preclinical research.
-
MSG Model: The reproducibility of the MSG model appears to be significantly influenced by the age of the animal.[1] Studies in neonatal rats report the induction of tonic-clonic seizures, but quantitative data on the consistency of seizure incidence and characteristics across different litters and experimental conditions are not as extensively documented as for other models. The temporary alteration of the blood-brain barrier permeability during MSG-induced seizures in neonatal rats is a critical factor that may contribute to variability.
-
Kainic Acid Model: The KA model is known for its variability, which is dependent on the strain, age, and sex of the animal, as well as the route and protocol of administration.[2][3][4] This variability can be both a challenge and an advantage, as it allows for the study of different seizure phenotypes and susceptibilities. However, it necessitates careful standardization of protocols to ensure reproducibility.
-
Pilocarpine Model: The pilocarpine model is generally considered to be a robust and reproducible model of temporal lobe epilepsy, particularly when protocols are well-controlled.[7][8] Factors such as the use of lithium pre-treatment and the careful management of status epilepticus can improve the consistency of outcomes. However, high mortality rates can be a significant issue.[5]
-
PTZ Model: The acute PTZ model is widely used for screening anticonvulsant drugs due to its high reproducibility and the clear, easily quantifiable seizure endpoints. The kindling model, which involves repeated sub-convulsive doses of PTZ, also demonstrates a predictable progression of seizure severity.
Conclusion
The choice of a chemoconvulsant-induced seizure model should be carefully considered based on the specific research question.
-
The MSG model , particularly in neonatal animals, offers a platform to study the effects of early-life excitotoxicity and seizures. However, researchers must be aware of the potential for variability and the need for rigorous protocol standardization to ensure reproducible results. Further quantitative studies are needed to fully assess its reproducibility compared to other models.
-
The Kainic Acid and Pilocarpine models are well-established for studying temporal lobe epilepsy and the process of epileptogenesis. Their known variability requires careful experimental design and control of variables.
-
The PTZ model remains a highly reproducible and efficient tool for the initial screening of potential anti-seizure compounds.
Ultimately, a thorough understanding of the characteristics and limitations of each model, as outlined in this guide, is essential for designing robust experiments and for the successful translation of preclinical findings to clinical applications.
References
- 1. Monosodium-L-glutamate-induced convulsions--I. Differences in seizure pattern and duration of effect as a function of age in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The results of checking a scoring system for neonatal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Kainic Acid Models of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Monosodium glutamate neonatal treatment as a seizure and excitotoxic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New insights from the use of pilocarpine and kainate models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Sodium Glutamate Monohydrate in a Laboratory Setting
The proper disposal of sodium glutamate (B1630785) monohydrate is crucial for maintaining a safe and compliant laboratory environment. For researchers, scientists, and drug development professionals, understanding the correct procedures ensures both personal safety and environmental responsibility. This guide provides detailed, step-by-step instructions for the disposal of sodium glutamate monohydrate, adhering to standard laboratory safety protocols.
Immediate Safety and Logistical Information
This compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.[1] However, it is imperative to handle all chemical waste with care and in accordance with institutional and local regulations. The primary methods of disposal will depend on whether the material is in solid form, in a solution, or contaminated.
Key Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, when handling chemical waste.[2]
-
Avoid creating dust when handling the solid form of this compound.[1][2][3]
-
In case of a spill, sweep up the solid material and place it in a suitable, closed container for disposal.[1][2][3][4] Do not let the product enter drains.[1]
Disposal Procedures
The appropriate disposal route for this compound depends on its form and any potential contamination.
Step 1: Waste Identification and Segregation
-
Determine the Nature of the Waste:
-
Unused, Pure this compound: This is the original, uncontaminated product.
-
Contaminated this compound: This includes the substance mixed with other chemicals, solvents, or biological materials.
-
Empty Containers: Original containers that held this compound.
-
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams, especially strong oxidizing agents, with which it is incompatible.[1][4]
Step 2: Selecting the Correct Disposal Path
-
For Unused, Pure this compound (Solid):
-
Place the solid waste in a clearly labeled, sealed container. The label should include the full chemical name ("this compound") and indicate that it is non-hazardous waste.
-
Consult your institution's specific guidelines. While some non-hazardous solids may be permissible for disposal in the regular trash if securely contained, many institutions require all chemical waste to be collected by their Environmental Health and Safety (EHS) department.[5]
-
When in doubt, treat it as chemical waste and arrange for collection by your EHS office.
-
-
For Aqueous Solutions of this compound:
-
For small quantities of dilute, uncontaminated solutions, check with your local regulations and institutional policies regarding drain disposal. Some guidelines permit the drain disposal of non-hazardous, water-soluble substances.[5]
-
If drain disposal is permitted, flush with copious amounts of water.
-
If the solution is concentrated or if drain disposal is prohibited, collect the solution in a sealed, labeled container and dispose of it through your institution's chemical waste program.
-
-
For Contaminated this compound:
-
Any this compound mixed with hazardous materials must be treated as hazardous waste.
-
Collect the contaminated waste in a compatible, sealed container.
-
Label the container clearly with the full names of all constituents and their approximate percentages.
-
Store the container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's EHS department.[6][7]
-
-
For Empty Containers:
-
A container that held pure this compound can typically be disposed of as regular trash after ensuring it is empty.[8]
-
Deface or remove the original label to avoid confusion.[8]
-
If the container held this compound that was contaminated with hazardous materials, it must be treated as hazardous waste or triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before the container can be disposed of as non-hazardous waste.[8]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, primarily sourced from safety data sheets.
| Property | Value |
| Melting Point | 232 °C / 449.6 °F |
| Water Solubility | 600 g/l at 20 °C |
| Acute Toxicity (Oral LD50, Rat) | 15,800 mg/kg |
| pH | No data available |
| Flash Point | No data available |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal decision workflow for this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. fishersci.com [fishersci.com]
- 5. acs.org [acs.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Glutamate Monohydrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Sodium Glutamate Monohydrate, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure the integrity of your work.
Personal Protective Equipment (PPE) Requirements
When handling this compound, a thorough assessment of potential exposure is crucial. The following table summarizes the recommended personal protective equipment to be used.
| Protection Type | Equipment | Standard/Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) approved | To prevent eye contact with dust particles.[1][2] |
| Hand Protection | Chemical impermeable gloves | Inspect prior to use | To avoid skin contact.[1][2] |
| Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] This may include a lab coat, long-sleeved clothing, or a chemical-resistant apron. | Varies by task and exposure level | To protect the skin from accidental spills and dust.[4] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[1] For nuisance-level dust, an EN 143 approved dust mask may be sufficient.[2] | NIOSH (US) or CEN (EU) approved | To prevent inhalation of dust particles, especially where dust generation is likely.[2] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining a safe laboratory environment. Adherence to the following procedures will minimize the risk of exposure and accidents.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][5] The use of a fume hood or local exhaust ventilation is recommended to control airborne dust.[6]
-
Minimize Dust: Take precautions to avoid the formation of dust and aerosols.[1][4][5]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][4][5]
-
Hygiene: Practice good industrial hygiene.[2] Wash hands thoroughly after handling and before eating, drinking, or smoking.[2][3] Contaminated clothing should be removed and washed before reuse.[3][4]
-
Ignition Sources: Keep away from heat and sources of ignition.[4]
Storage:
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][5]
-
Incompatibilities: Keep away from strong oxidizing agents.[2][5]
-
Environment: Avoid exposure to light and moist air/water.[4]
Emergency and Disposal Procedures
In the event of an emergency or the need for disposal, the following steps should be taken.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Seek medical attention.[7]
-
Ingestion: Rinse the mouth with water.[1][2] Do not induce vomiting. Seek medical attention if the person feels unwell.
Accidental Release:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[1][3] Avoid dust formation and breathing vapors, mist, or gas.[1][2]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains.[1][2]
-
Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal.[2][3][5]
Disposal:
-
Dispose of unused product and contaminated packaging in accordance with local, state, and federal regulations.[2] It is recommended to use a licensed disposal company.[2]
Workflow for Safe Handling of this compound
Caption: This diagram outlines the key procedural steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
